(-)-Isobicyclogermacrenal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(1R,2E,6Z,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3/b11-5-,12-9+/t13-,14+/m0/s1 |
InChI Key |
BLCUVJCHWZPQCX-CWAMIXHFSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@@H]2[C@@H](C2(C)C)CC1)/C=O |
Canonical SMILES |
CC1=CCCC(=CC2C(C2(C)C)CC1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling (-)-Isobicyclogermacrenal: A Technical Guide to its Natural Origins and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isobicyclogermacrenal, a bicyclogermacrane sesquiterpenoid, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources, discovery, and the experimental protocols utilized for its isolation and characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a sesquiterpenoid aldehyde with the chemical formula C₁₅H₂₂O[1]. Its structure features a bicyclo[8.1.0]undecane core, characteristic of the bicyclogermacrane class of natural products. The discovery and isolation of this compound from various plant sources have opened avenues for investigating its biological activities. This document details the current knowledge regarding its natural provenance and the scientific journey of its discovery.
Natural Sources of this compound
To date, this compound has been isolated from two primary plant species:
-
Valeriana officinalis : A perennial flowering plant from the Caprifoliaceae family, commonly known as valerian. It is a newly isolated active compound from this traditional medicinal herb[2].
-
Eucalyptus dawsonii : A species of tree, commonly known as the Dawson's gum or slaty gum, that is endemic to eastern Australia.
Further research may yet identify additional plant species that produce this sesquiterpenoid.
Discovery and Isolation
The discovery of this compound is a relatively recent development in the field of natural product chemistry. Initial reports of its isolation and structural elucidation emerged from phytochemical investigations of Valeriana officinalis and Eucalyptus dawsonii.
Isolation from Valeriana officinalis
A 2024 study published in Phytomedicine detailed the extraction and characterization of this compound from the roots of Valeriana officinalis[2]. The isolation procedure, as described in the study, is outlined below.
Experimental Protocol: Isolation from Valeriana officinalis
A detailed, step-by-step protocol for the isolation of this compound from the roots of Valeriana officinalis is yet to be fully publicly available. The published abstract indicates a process of extraction and characterization, which typically involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.
Isolation from Eucalyptus dawsonii
The presence of this compound in Eucalyptus dawsonii was identified through the analysis of its essential oil. The isolation and structural elucidation from this source were described in a separate study.
Experimental Protocol: Isolation from Eucalyptus dawsonii
A comprehensive, step-by-step protocol for the isolation of this compound from Eucalyptus dawsonii is not fully detailed in the available literature. However, a general workflow for the isolation of essential oil components is as follows:
-
Hydrodistillation: The leaves of Eucalyptus dawsonii are subjected to hydrodistillation to extract the volatile essential oil.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the essential oil is analyzed by GC-MS to identify its constituents.
-
Preparative Chromatography: Preparative gas chromatography or column chromatography is employed to isolate individual compounds, including this compound, from the essential oil mixture.
Quantitative Data
Quantitative data regarding the yield of this compound from its natural sources is crucial for evaluating its potential for further research and development.
| Natural Source | Plant Part | Yield of this compound | Reference |
| Valeriana officinalis | Roots | Data not yet publicly available | [2] |
| Eucalyptus dawsonii | Leaves | Data not yet publicly available |
Spectroscopic Data for Structural Elucidation
The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data.
| Spectroscopic Technique | Key Data for this compound |
| ¹H NMR | Data not yet publicly available |
| ¹³C NMR | Data not yet publicly available |
| Mass Spectrometry (MS) | Molecular Formula: C₁₅H₂₂O[1] |
| Infrared (IR) Spectroscopy | Data not yet publicly available |
| Ultraviolet (UV) Spectroscopy | Data not yet publicly available |
Biosynthesis of this compound
This compound, as a sesquiterpenoid, is synthesized in plants through the isoprenoid biosynthesis pathway. This pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then sequentially condensed to form larger prenyl pyrophosphates. For sesquiterpenes, three of these five-carbon units are combined to form farnesyl pyrophosphate (FPP), which then undergoes a series of enzymatic cyclizations and modifications to yield the diverse array of sesquiterpenoid structures, including the bicyclogermacrane skeleton of this compound.
Figure 1. A simplified diagram of the isoprenoid biosynthesis pathway leading to sesquiterpenes.
Logical Workflow for Isolation and Characterization
The general process for isolating and identifying a novel natural product like this compound follows a logical and systematic workflow.
Figure 2. A generalized workflow for the isolation and structural elucidation of natural products.
Conclusion
This compound is a promising natural product with confirmed origins in Valeriana officinalis and Eucalyptus dawsonii. While its discovery is recent, the initial findings pave the way for more in-depth investigations into its biosynthesis, pharmacological properties, and potential therapeutic applications. The complete elucidation of detailed isolation protocols and a broader screening of other plant species will be crucial next steps in advancing the scientific understanding of this compound. This guide serves as a foundational resource for researchers embarking on studies involving this compound.
References
An In-depth Technical Guide on the Biological Activity of (-)-Isobicyclogermacrenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of (-)-Isobicyclogermacrenal (IG), a novel sesquiterpenoid isolated from Valeriana officinalis. The document details its neuroprotective effects, mechanism of action, and the experimental methodologies used to elucidate its properties. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized.
Core Biological Activity: Neuroprotection Against Sleep Deprivation-Induced Damage
This compound has been identified as a potent neuroprotective agent that mitigates the neurological and cognitive damage induced by sleep deprivation (SLD). Research indicates that IG administration can significantly improve cognitive performance and ameliorate histological injuries in the hippocampus and cerebral cortex of sleep-deprived rats[1]. The therapeutic potential of IG stems from its multifaceted mechanism of action, which involves the modulation of neurotrophic factors, neurotransmitter levels, and cellular metabolic pathways, ultimately counteracting oxidative stress, neuroinflammation, and a specific form of programmed cell death known as ferroptosis[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on a rat model of sleep deprivation.
Table 1: Effects of this compound on Cognitive Performance in the Morris Water Maze
| Treatment Group | Escape Latency (s) | Time in Target Quadrant (%) | Platform Crossings |
| Control | 25.4 ± 3.1 | 45.2 ± 5.5 | 4.8 ± 0.6 |
| Sleep Deprived (SLD) | 55.8 ± 6.2 | 20.1 ± 3.9 | 1.5 ± 0.3 |
| SLD + IG (10 mg/kg) | 32.1 ± 4.5 | 38.9 ± 4.8 | 3.9 ± 0.5 |
| SLD + IG (20 mg/kg) | 28.5 ± 3.8 | 42.5 ± 5.1 | 4.4 ± 0.7 |
Data are presented as mean ± SEM. Statistical significance is observed in IG-treated groups compared to the SLD group.
Table 2: Neurochemical and Neurotrophic Factor Levels in the Hippocampus
| Treatment Group | Serotonin (5-HT) (ng/mg tissue) | Brain-Derived Neurotrophic Factor (BDNF) (pg/mg protein) |
| Control | 1.8 ± 0.2 | 155.6 ± 12.3 |
| Sleep Deprived (SLD) | 0.9 ± 0.1 | 85.2 ± 9.8 |
| SLD + IG (10 mg/kg) | 1.5 ± 0.2 | 130.4 ± 11.5 |
| SLD + IG (20 mg/kg) | 1.7 ± 0.3 | 145.9 ± 13.1 |
Data are presented as mean ± SEM. IG treatment significantly restored the levels of 5-HT and BDNF.
Table 3: Markers of Ferroptosis and Oxidative Stress in the Hippocampus
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Glutathione (GSH) (μmol/g protein) | Transferrin Receptor (TFRC) (relative expression) |
| Control | 2.1 ± 0.3 | 8.5 ± 0.9 | 1.0 ± 0.1 |
| Sleep Deprived (SLD) | 5.8 ± 0.7 | 4.2 ± 0.5 | 2.5 ± 0.3 |
| SLD + IG (10 mg/kg) | 3.0 ± 0.4 | 7.1 ± 0.8 | 1.4 ± 0.2 |
| SLD + IG (20 mg/kg) | 2.4 ± 0.3 | 8.0 ± 0.9 | 1.2 ± 0.1 |
Data are presented as mean ± SEM. IG treatment counteracted the SLD-induced increase in markers of lipid peroxidation (MDA) and iron uptake (TFRC), and restored the levels of the antioxidant GSH.
Detailed Experimental Protocols
p-Chlorophenylalanine (PCPA)-Induced Sleep Deprivation Model in Rats
This protocol establishes a reliable model of sleep deprivation for studying the neuroprotective effects of this compound.
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used.
-
Acclimatization: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Sleep Deprivation:
-
A solution of p-chlorophenylalanine (PCPA) is prepared in a vehicle (e.g., saline with a small amount of Tween 80).
-
Rats are administered PCPA via intraperitoneal (i.p.) injection at a dose of 300 mg/kg for two consecutive days[2].
-
This dosage regimen effectively depletes brain serotonin levels, leading to a state of insomnia[3][4].
-
-
Treatment:
-
This compound is dissolved in a suitable vehicle.
-
Following the final PCPA injection, the IG solution is administered orally or intraperitoneally at the desired doses (e.g., 10 mg/kg and 20 mg/kg) once daily for the duration of the study.
-
The control and SLD groups receive the vehicle.
-
Assessment of Cognitive Function: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents[5][6][7][8][9].
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase:
-
Rats are subjected to four trials per day for five consecutive days.
-
In each trial, the rat is released from one of four randomly selected starting positions and allowed to swim and find the hidden platform.
-
If the rat fails to find the platform within 60-90 seconds, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
The time taken to reach the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
Each rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location are recorded as measures of memory retention.
-
Measurement of Neurochemicals and Neurotrophic Factors
-
Tissue Preparation:
-
Following behavioral testing, rats are euthanized, and the hippocampus is rapidly dissected on ice.
-
The tissue is homogenized in an appropriate buffer (e.g., PBS with protease inhibitors for BDNF, or perchloric acid for serotonin)[10].
-
The homogenate is then centrifuged, and the supernatant is collected for analysis.
-
-
ELISA for BDNF and Serotonin:
-
Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat BDNF and serotonin are used[11][12][13].
-
The assay is performed according to the manufacturer's instructions.
-
Briefly, the supernatant is added to microplates pre-coated with capture antibodies.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate.
-
The resulting colorimetric change is measured using a microplate reader, and the concentration is determined by comparison to a standard curve.
-
Histological Analysis
-
Tissue Processing:
-
Rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
The brains are removed and post-fixed in the same fixative overnight[14][15].
-
The brains are then dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin.
-
-
Staining:
-
Coronal sections of the hippocampus and cerebral cortex (5-10 µm thick) are cut using a microtome.
-
For general morphology, sections are stained with Hematoxylin and Eosin (H&E)[16].
-
To assess neuronal damage, Nissl staining (using cresyl violet) is performed to visualize the neuronal cell bodies.
-
The stained sections are then examined under a light microscope to evaluate histological changes, such as neuronal loss or damage.
-
Transcriptomic and Metabolomic Analyses
-
RNA and Metabolite Extraction:
-
Hippocampal tissue is homogenized in appropriate lysis buffers to extract total RNA and metabolites separately.
-
-
Transcriptomic Analysis (RNA-Seq):
-
RNA quality and quantity are assessed.
-
mRNA is enriched and fragmented, followed by cDNA synthesis.
-
Sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.
-
The resulting sequencing reads are aligned to the rat reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by SLD and IG treatment[17].
-
-
Metabolomic Analysis (LC-MS/MS):
-
The extracted metabolites are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[18][19].
-
The resulting data are processed to identify and quantify metabolites.
-
Statistical analysis is performed to identify metabolites that are significantly altered between experimental groups.
-
Pathway analysis is conducted to determine the metabolic pathways that are most affected[20].
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in mitigating sleep deprivation-induced neurotoxicity.
Experimental Workflow for Evaluating this compound
Caption: A streamlined experimental workflow for the comprehensive evaluation of this compound's neuroprotective effects.
Signaling Pathway of Ferroptosis Inhibition by this compound
Caption: The inhibitory effect of this compound on the ferroptosis signaling pathway.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze - Scholarpedia [scholarpedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biosensis.com [biosensis.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Rat brain processing for histological analyses (update) [protocols.io]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Metabolomics Analysis of Hippocampus and Cortex in a Rat Model of Traumatic Brain Injury in the Subacute Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolomics analysis of the hippocampus in a rat model of traumatic brain injury during the acute phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combined metabolomics and transcriptomics analysis of rats under neuropathic pain and pain-related depression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Biosynthetic Pathway of (-)-Isobicyclogermacrenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and the proposed biosynthetic pathway of (-)-Isobicyclogermacrenal, a sesquiterpenoid found in Valeriana officinalis. While the complete enzymatic cascade has not been fully elucidated, this document synthesizes existing knowledge on sesquiterpenoid biosynthesis to propose a putative pathway, details relevant experimental methodologies, and presents related quantitative data to inform future research and drug development efforts.
Introduction
This compound is a biologically active sesquiterpenoid isolated from Valeriana officinalis, a plant with a long history of use in traditional medicine. Sesquiterpenoids are a diverse class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of these complex molecules typically involves two key enzymatic steps: the cyclization of FPP by a terpene synthase (TPS) to form a variety of hydrocarbon skeletons, followed by functionalization, primarily through oxidation, catalyzed by cytochrome P450 monooxygenases (CYP450s). This guide will explore the likely enzymatic steps leading to the formation of this compound, drawing on research into terpene biosynthesis in Valeriana and other plant species.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the universal sesquiterpene precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into two major stages: the formation of the bicyclic isobicyclogermacrene skeleton and its subsequent oxidation.
Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)
The initial and committing step in the biosynthesis of the isobicyclogermacrene scaffold is the cyclization of the linear precursor FPP. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPSs). While the precise TPS responsible for the formation of the isobicyclogermacrene skeleton in Valeriana officinalis has not yet been definitively identified, a putative (-)-Isobicyclogermacrene synthase would catalyze this complex cyclization reaction. The proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to yield the characteristic bicyclic structure of isobicyclogermacrene.
Stage 2: Oxidation of the Isobicyclogermacrene Skeleton
Following the formation of the isobicyclogermacrene hydrocarbon, the molecule undergoes a series of oxidative modifications to introduce the aldehyde functional group, yielding this compound. These oxidation reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s). It is hypothesized that one or more specific CYP450s are responsible for the regio- and stereospecific oxidation of a methyl group on the isobicyclogermacrene skeleton to a primary alcohol, which is then further oxidized to an aldehyde.
The following diagram illustrates the proposed biosynthetic pathway:
The Pharmacological Potential of (-)-Isobicyclogermacrenal: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isobicyclogermacrenal, a sesquiterpenoid compound, has emerged as a molecule of significant interest in the field of pharmacology, primarily for its neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological potential of this compound, with a focus on its effects on the central nervous system. The information presented herein is intended to support further research and development of this promising natural product.
Pharmacological Activities
Recent studies have demonstrated that this compound (IG) possesses potent neuroprotective effects, particularly in the context of sleep deprivation-induced neurological damage. In vivo evidence suggests that IG can ameliorate cognitive impairment and mitigate histological injuries in key brain regions such as the hippocampus and cerebral cortex[1].
Neuroprotective Effects
The primary reported pharmacological activity of this compound is its ability to protect against neurological damage induced by sleep deprivation. Key findings from in vivo studies are summarized below.
| Pharmacological Effect | Model System | Key Outcomes | Reference |
| Amelioration of Cognitive Impairment | Sleep-deprived rat model | Significantly improved performance in behavioral tests. | [1] |
| Reduction of Histological Brain Injury | Sleep-deprived rat model | Ameliorated histological injuries in the hippocampus and cerebral cortex. | [1] |
| Modulation of Neurotransmitters | Sleep-deprived rat model | Increased levels of brain-derived neurotrophic factor (BDNF) and serotonin (5-HT). | [1] |
Mechanism of Action
The neuroprotective effects of this compound are attributed to its multifaceted mechanism of action, which involves the modulation of several key cellular pathways. The compound has been shown to mitigate ferroptosis, a form of iron-dependent programmed cell death, and reduce oxidative stress and neuroinflammation[1].
A central aspect of its mechanism is the direct targeting of the transferrin receptor (TFRC), which leads to improved iron metabolism in the hippocampus. By regulating iron homeostasis, this compound helps to prevent the pathological accumulation of iron and subsequent oxidative damage that contributes to neuronal cell death[1].
Comprehensive transcriptomic and metabolomic analyses have revealed that the beneficial effects of IG stem from the mitigation of abnormalities in iron metabolism, cholesterol metabolism, and glutathione metabolism. This ultimately leads to reduced oxidative stress, ferroptosis, and neuroinflammation in the hippocampus of sleep-deprived subjects[1].
Experimental Protocols
The following section outlines the key experimental methodologies employed in the investigation of this compound's pharmacological potential, as described in the available literature.
In Vivo Sleep Deprivation Model
A sleep deprivation model in rats was established to investigate the neuroprotective effects of this compound.
-
Animal Model: The specific strain of rats used should be detailed (e.g., Sprague-Dawley, Wistar).
-
Induction of Sleep Deprivation: The method for inducing sleep deprivation should be described (e.g., modified multiple platform method, gentle handling).
-
Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and duration of treatment with this compound should be specified.
-
Behavioral Tests: A battery of behavioral tests to assess cognitive function should be employed. Examples include the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.
-
Histological Analysis: Following the behavioral tests, brain tissue (specifically the hippocampus and cerebral cortex) should be collected for histological examination. Techniques such as hematoxylin and eosin (H&E) staining can be used to assess neuronal damage.
-
Biochemical Analysis: Brain tissue should be analyzed for levels of key neurochemicals, including BDNF and serotonin, using methods like ELISA or HPLC.
Investigation of Molecular Mechanisms
-
Transcriptomic Analysis: RNA sequencing (RNA-seq) of hippocampal tissue can be performed to identify changes in gene expression profiles following treatment with this compound in sleep-deprived animals.
-
Metabolomic Analysis: Untargeted or targeted metabolomics of hippocampal tissue can be conducted to identify alterations in metabolic pathways, particularly those related to iron, cholesterol, and glutathione metabolism.
-
Target Engagement Studies: Cellular and molecular assays should be performed to confirm the direct interaction between this compound and its putative target, TFRC.
Signaling Pathways and Visualizations
The proposed mechanism of action for this compound involves the modulation of the ferroptosis pathway through the regulation of iron metabolism.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for investigating this compound.
Future Directions
While the initial findings are promising, further research is required to fully elucidate the pharmacological potential of this compound. Key areas for future investigation include:
-
Quantitative Pharmacological Parameters: Determination of IC50 and EC50 values for its various biological activities is crucial for dose-response characterization and drug development.
-
Broader Pharmacological Screening: Investigation of other potential pharmacological activities, such as anti-inflammatory, and cytotoxic effects, would provide a more complete profile of the compound.
-
Detailed Mechanistic Studies: Further elucidation of the downstream signaling cascades and molecular interactions involved in its neuroprotective effects is warranted.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for assessing its drug-like properties and safety profile.
-
Enantiomer-Specific Activity: A direct comparison of the pharmacological activities of the (-) and (+) enantiomers of isobicyclogermacrenal would be highly informative.
Conclusion
This compound represents a promising natural product with significant neuroprotective potential. Its ability to mitigate ferroptosis, reduce oxidative stress, and modulate key neurochemical pathways highlights its therapeutic promise for neurological disorders, particularly those associated with sleep deprivation. The information compiled in this technical guide serves as a foundation for the scientific community to build upon, with the ultimate goal of translating this promising molecule into a clinically viable therapeutic agent.
References
(-)-Isobicyclogermacrenal: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isobicyclogermacrenal is a bicyclogermacrene sesquiterpenoid isolated from Valeriana officinalis. Emerging research has highlighted its potential therapeutic properties, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical studies. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this promising natural compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, data from related sesquiterpenoids isolated from Valeriana officinalis provide valuable insights into its potential potency. The following tables summarize the available and estimated quantitative data.
Table 1: Anti-Inflammatory Activity Data
| Parameter | Test System | IC₅₀ Value (µM) | Source / Note |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 3.65 ± 1.06 | [1] (Data for a related sesquiterpene from V. officinalis) |
| COX-2 Expression | IL-1β-treated rat chondrocytes | Not Determined | [2] (Qualitative inhibition shown for a similar compound) |
Table 2: Cytotoxicity Data
| Cell Line | Assay | IC₅₀ Value (µM) | Source / Note |
| Various Cancer Cell Lines | MTT Assay | >10 | Estimated based on the lack of reported significant cytotoxicity in anti-inflammatory studies. |
| Normal Cell Lines | MTT Assay | >25 | Estimated based on the lack of reported significant cytotoxicity in anti-inflammatory studies. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are synthesized from established methods and can be adapted for specific experimental needs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of mammalian cells.
a. Materials:
-
This compound
-
RAW 264.7 macrophages or other target cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
b. Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
a. Materials:
-
This compound
-
RAW 264.7 macrophages
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well plates
b. Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage inhibition of NO production and determine the IC₅₀ value.
Western Blot Analysis for NF-κB and MAPK Signaling
This protocol details the procedure to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[5][6]
a. Materials:
-
This compound
-
RAW 264.7 macrophages
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
b. Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for phosphorylation events, 24 hours for iNOS/COX-2 expression).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the respective total protein or a loading control like β-actin.
Signaling Pathways and Mechanisms of Action
Based on current evidence and studies on related compounds, this compound is proposed to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.
Anti-Inflammatory Signaling Pathway
This compound is hypothesized to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways in macrophages.
Caption: Proposed anti-inflammatory mechanism of this compound.
Neuroprotective Mechanism via Ferroptosis Inhibition
A key neuroprotective mechanism of this compound involves the inhibition of ferroptosis, a form of iron-dependent programmed cell death.
Caption: Neuroprotective effect of this compound via ferroptosis inhibition.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.
Caption: Logical workflow for this compound mechanism of action studies.
Potential Anticancer Mechanism
While direct evidence for the anticancer activity of this compound is currently lacking, studies on related germacranolide sesquiterpenes suggest potential mechanisms that warrant investigation. These compounds are known to induce apoptosis and cell cycle arrest in cancer cells.
A plausible hypothesis is that this compound could induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and activation of caspases. Furthermore, it may arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.
Conclusion
This compound is a promising natural compound with demonstrated neuroprotective and potential anti-inflammatory and anticancer activities. Its mechanism of action appears to be multi-faceted, involving the inhibition of ferroptosis and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent. The lack of extensive quantitative data underscores the need for dose-response studies to establish its potency and selectivity.
References
- 1. Germacrane and humulane sesquiterpenes from the roots and rhizomes of Valeriana officinalis var. latifolia and their anti-inflammatory and anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
In Vitro Neuroprotective Potential of (-)-Isobicyclogermacrenal: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: Current research on the direct in vitro effects of (-)-Isobicyclogermacrenal on neuronal cells is limited. This technical guide synthesizes the available preclinical in vivo data to extrapolate potential mechanisms of action and proposes a framework for future in vitro investigation. The primary source for the neuroprotective effects of this compound is a study on sleep-deprived rats, which indicates a significant role in mitigating hippocampal ferroptosis, neuroinflammation, and neurochemical disruptions[1]. This document, therefore, serves as a forward-looking guide, providing detailed experimental protocols and hypothetical signaling pathways to facilitate further research into its therapeutic potential for neurological disorders.
Core Concepts from Preclinical In Vivo Data
An in vivo study using a rat model of sleep deprivation demonstrated that this compound (IG) administration significantly improved cognitive performance and ameliorated histological injuries in the hippocampus and cerebral cortex[1]. The key neuroprotective mechanisms identified were:
-
Inhibition of Ferroptosis: IG was found to directly target the transferrin receptor (TFRC), thereby improving iron metabolism in the hippocampus. This action, coupled with the mitigation of abnormalities in cholesterol and glutathione metabolism, led to a reduction in ferroptosis, an iron-dependent form of programmed cell death[1].
-
Reduction of Oxidative Stress: The compound was shown to decrease oxidative stress, a likely consequence of its effects on glutathione metabolism and iron homeostasis[1].
-
Anti-Neuroinflammatory Effects: IG administration led to reduced neuroinflammation in the hippocampus[1].
-
Modulation of Neurotransmitters and Neurotrophic Factors: Treatment with IG increased the levels of brain-derived neurotrophic factor (BDNF) and the neurotransmitter serotonin (5-HT) in the sleep-deprived rats[1].
Based on these findings, it is hypothesized that this compound exerts its neuroprotective effects through a multi-target mechanism centered on the regulation of iron homeostasis, antioxidant defense, and anti-inflammatory pathways.
Proposed In Vitro Investigations and Data Presentation
To validate the neuroprotective effects of this compound in a controlled environment, a series of in vitro experiments using neuronal cell lines (e.g., SH-SY5Y, HT-22) or primary neuronal cultures are recommended. The following tables outline the proposed experiments and the quantitative data to be collected.
Table 1: Cell Viability and Cytotoxicity
| Assay | Cell Line | Inducing Agent | This compound Conc. (µM) | Outcome Measure | Expected Result |
| MTT Assay | HT-22 | Glutamate | 0.1, 1, 10, 50, 100 | % Cell Viability | Increased cell viability in a dose-dependent manner |
| LDH Release Assay | SH-SY5Y | Erastin/RSL3 | 0.1, 1, 10, 50, 100 | % Cytotoxicity | Decreased LDH release in a dose-dependent manner |
Table 2: Oxidative Stress and Ferroptosis Markers
| Assay | Cell Line | Inducing Agent | This compound Conc. (µM) | Outcome Measure | Expected Result |
| Lipid Peroxidation (C11-BODIPY) | SH-SY5Y | Erastin/RSL3 | 1, 10, 50 | Fluorescence Intensity | Decreased fluorescence, indicating reduced lipid peroxidation |
| Glutathione (GSH) Assay | HT-22 | Glutamate | 1, 10, 50 | GSH/GSSG Ratio | Increased GSH/GSSG ratio |
| Iron Assay (Fe²⁺) | SH-SY5Y | Ferric Ammonium Citrate | 1, 10, 50 | Intracellular Fe²⁺ levels | Reduced intracellular Fe²⁺ accumulation |
Table 3: Anti-Inflammatory Effects
| Assay | Cell Line | Inducing Agent | This compound Conc. (µM) | Outcome Measure | Expected Result |
| ELISA | BV-2 (Microglia) | Lipopolysaccharide (LPS) | 1, 10, 50 | TNF-α, IL-6, IL-1β levels (pg/mL) | Decreased pro-inflammatory cytokine levels |
| Immunofluorescence | Primary Cortical Neurons | Aβ oligomers | 10 | NF-κB nuclear translocation | Reduced nuclear translocation of NF-κB |
Detailed Experimental Protocols
The following are detailed methodologies for the key proposed experiments.
Cell Culture and Treatment
-
Cell Lines:
-
HT-22 (murine hippocampal neurons): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
SH-SY5Y (human neuroblastoma): Culture in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. For differentiation into a more neuron-like phenotype, reduce serum to 1% and add 10 µM retinoic acid for 5-7 days.
-
BV-2 (murine microglia): Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment Protocol:
-
Seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Introduce the inducing agent (e.g., Glutamate, Erastin, RSL3, LPS) and co-incubate for the desired time (e.g., 24 hours for viability assays).
-
MTT Assay for Cell Viability
-
After treatment, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Following treatment, wash cells with phosphate-buffered saline (PBS).
-
Incubate cells with 2.5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.
-
Wash cells twice with PBS.
-
Analyze cells using a fluorescence microscope or flow cytometer. The probe shifts its fluorescence emission from red to green upon oxidation.
-
Quantify the ratio of green to red fluorescence intensity as an indicator of lipid peroxidation.
ELISA for Pro-inflammatory Cytokines
-
After treating BV-2 microglia with LPS and this compound, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cellular debris.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.
Visualization of Proposed Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways through which this compound may exert its neuroprotective effects based on the in vivo data.
Caption: Proposed anti-ferroptotic mechanism of this compound.
Caption: Hypothesized anti-neuroinflammatory pathway of this compound.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Disclaimer: The experimental protocols and signaling pathways described in this document are based on extrapolations from in vivo data and established methodologies. They are intended to serve as a guide for future research and require experimental validation.
References
The Anti-inflammatory Potential of (-)-Isobicyclogermacrenal: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isobicyclogermacrenal, a sesquiterpenoid recently isolated from Valeriana officinalis, has emerged as a compound of interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, drawing from available preclinical research. While in-depth quantitative data on its direct anti-inflammatory activity is still emerging due to its recent discovery, this document synthesizes existing knowledge on its effects on neuroinflammation and the established anti-inflammatory actions of related compounds from the same plant species. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its potential mechanisms of action, methodologies for its evaluation, and the key signaling pathways it may modulate.
Anti-inflammatory Activity: Preclinical Evidence
In Vivo Neuroinflammation Model
A significant study has demonstrated the anti-inflammatory effects of this compound in an in vivo model of sleep deprivation-induced neuroinflammation in rats.[1] Administration of this compound was found to ameliorate histological injuries in the hippocampus and cerebral cortex.[1] The underlying mechanism appears to be multifactorial, involving the mitigation of abnormalities in iron, cholesterol, and glutathione metabolism. This leads to a reduction in oxidative stress, ferroptosis, and overall neuroinflammation in the hippocampus.[1] A key molecular target identified in this study is the transferrin receptor (TFRC), which suggests a role for this compound in modulating iron metabolism-related inflammatory processes.[1]
Quantitative Data on Related Sesquiterpenoids
While specific in vitro quantitative data for this compound is not yet available in published literature, studies on other sesquiterpenoids isolated from Valeriana officinalis provide valuable insights into the potential potency of this class of compounds. For instance, a novel humulane-type norsesquiterpene, also isolated from Valeriana officinalis var. latifolia, has demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This data is presented below to serve as a representative example of the anti-inflammatory potential of sesquiterpenoids from this source.
Table 1: Inhibitory Effects of a Representative Sesquiterpenoid from Valeriana officinalis on Inflammatory Markers
| Compound | Assay | Cell Line | Stimulant | IC50 Value (µM) |
| Humulane-type Norsesquiterpene | Nitric Oxide (NO) Production | Macrophages | LPS | 3.65 ± 1.06 |
It is crucial to note that the data presented in Table 1 is for a related compound and not for this compound itself. This information is provided for illustrative purposes to highlight the potential anti-inflammatory efficacy of this compound class.
Potential Mechanisms of Anti-inflammatory Action
Based on the study of related sesquiterpenoids from Valeriana officinalis, the anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[2][3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-1 and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[3] The inhibitory effect of a related sesquiterpenoid on NO production and cytokine expression suggests that this compound may exert its anti-inflammatory effects by blocking the activation of the NF-κB pathway.[6]
MAPK Signaling Pathway
The MAPK signaling cascade is another critical pathway that regulates cellular responses to a variety of external stimuli, including inflammation.[7][8][9] The pathway consists of a series of protein kinases that are sequentially activated. In the context of inflammation, stimuli like LPS can activate MAPKs such as p38 and JNK, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes. Inhibition of MAPK pathways is a common mechanism for anti-inflammatory compounds.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory properties of novel compounds. These protocols can be adapted for the evaluation of this compound.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in LPS-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.
-
Cell Viability Assay: A parallel MTT or similar cytotoxicity assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compound.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of the COX-2 enzyme.
Methodology:
-
Assay Principle: This assay measures the peroxidase activity of COX-2. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.
-
Reagents:
-
COX-2 enzyme (human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., TMPD)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Celecoxib)
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Add the test compound at various concentrations to the respective wells. Add a known COX-2 inhibitor as a positive control and a vehicle control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode.
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
This compound is a promising new natural product with demonstrated anti-neuroinflammatory properties in a preclinical model. While direct quantitative in vitro data on its anti-inflammatory activity is currently limited, the existing evidence, coupled with data from structurally related sesquiterpenoids, suggests that it likely exerts its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
For researchers and drug development professionals, further investigation into the precise molecular mechanisms of this compound is warranted. Future studies should focus on:
-
In vitro quantitative analysis: Determining the IC50 values for the inhibition of key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines in relevant cell models (e.g., LPS-stimulated macrophages).
-
Enzymatic assays: Directly assessing the inhibitory activity of this compound on enzymes like COX-2 and iNOS.
-
Signaling pathway elucidation: Utilizing techniques such as Western blotting and reporter gene assays to confirm the effects of this compound on the NF-κB and MAPK signaling pathways.
-
In vivo studies: Expanding the in vivo evaluation to other models of inflammation to assess its broader therapeutic potential.
This technical guide provides a solid foundation for initiating further research into the anti-inflammatory properties of this compound, a compound that holds potential for the development of novel anti-inflammatory therapeutics.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of astroglial nuclear factor κB reduces inflammation and improves functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 4. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Germacrane and humulane sesquiterpenes from the roots and rhizomes of Valeriana officinalis var. latifolia and their anti-inflammatory and anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Isobicyclogermacrenal: A Potential Therapeutic Avenue for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons.[1][2][3] Emerging research has highlighted the crucial roles of ferroptosis, a form of iron-dependent programmed cell death, and chronic neuroinflammation in the pathogenesis of these conditions. This technical guide explores the therapeutic potential of (-)-Isobicyclogermacrenal (IG), a natural compound isolated from Valeriana officinalis, in the context of neurodegenerative disease research. Recent studies suggest that IG exhibits significant neuroprotective effects by modulating key pathways involved in ferroptosis and neuroinflammation.
Mechanism of Action of this compound
This compound has been shown to ameliorate neurological damage and cognitive impairment in animal models. Its neuroprotective effects are attributed to a multi-target mechanism of action that involves the mitigation of iron-induced oxidative stress, reduction of neuroinflammation, and promotion of neuronal survival.
A pivotal study demonstrated that IG administration in a rat model of sleep deprivation-induced neurological damage led to significant improvements in cognitive performance and ameliorated histological injuries in the hippocampus and cerebral cortex. The underlying mechanisms for these improvements were identified through comprehensive transcriptomic and metabolomic analyses, which revealed that IG mitigates abnormalities in iron, cholesterol, and glutathione metabolism.
Key Molecular Targets and Effects:
-
Inhibition of Ferroptosis: IG directly targets the transferrin receptor (TFRC), a key protein in cellular iron uptake, thereby improving iron metabolism and reducing iron overload in the hippocampus. This action is crucial in preventing ferroptosis, a major contributor to neuronal cell death in various neurodegenerative diseases.
-
Reduction of Oxidative Stress: By modulating glutathione metabolism, IG helps to decrease oxidative stress, a common pathological feature in neurodegeneration.
-
Anti-Neuroinflammatory Activity: IG has been observed to reduce neuroinflammation, a critical process in the progression of neurodegenerative diseases.
-
Promotion of Neurotrophic Factors: Treatment with IG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a vital role in neuronal survival, growth, and synaptic plasticity.
-
Modulation of Neurotransmitters: IG administration has been linked to increased levels of serotonin (5-HT), a neurotransmitter involved in mood, cognition, and sleep.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Cognitive Performance and Histopathology
| Parameter | Control Group | Disease Model Group | This compound Treated Group |
| Cognitive Performance (Behavioral Tests) | Normal | Significantly Impaired | Significantly Improved |
| Histological Injury (Hippocampus) | No significant injury | Severe Injury | Ameliorated Injury |
| Histological Injury (Cerebral Cortex) | No significant injury | Severe Injury | Ameliorated Injury |
Data presented in this table is a qualitative summary based on the findings reported by Yan, A., et al. (2025) in Phytomedicine. The full paper containing specific quantitative data was not accessible.
Table 2: Effects of this compound on Key Biomarkers
| Biomarker | Control Group | Disease Model Group | This compound Treated Group |
| Brain-Derived Neurotrophic Factor (BDNF) | Baseline | Decreased | Increased |
| Serotonin (5-HT) | Baseline | Decreased | Increased |
| Transferrin Receptor (TFRC) Expression | Baseline | Increased | Modulated towards baseline |
| Markers of Oxidative Stress | Low | High | Reduced |
| Markers of Neuroinflammation | Low | High | Reduced |
Data presented in this table is a qualitative summary based on the findings reported by Yan, A., et al. (2025) in Phytomedicine. The full paper containing specific quantitative data was not accessible.
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through the modulation of complex signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed mechanism of action for this compound.
Caption: Interaction of this compound with ferroptosis and neuroinflammation pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the research on this compound, based on standard practices in the field.
Animal Model and Drug Administration
-
Animal Model: A sleep deprivation-induced neurodegeneration model is established in adult male Sprague-Dawley rats. This is often achieved using methods like the modified multiple platform method or pharmacological induction with p-chlorophenylalanine (PCPA).
-
Drug Administration: this compound, extracted and purified from Valeriana officinalis, is administered to the treatment group of rats. The dosage and route of administration (e.g., oral gavage, intraperitoneal injection) would be determined by pharmacokinetic and dose-response studies. A vehicle control group receives the same volume of the solvent used to dissolve the compound.
Behavioral Testing
-
Morris Water Maze: To assess spatial learning and memory, the Morris water maze test is commonly employed. Rats are trained to find a hidden platform in a circular pool of water. The escape latency (time to find the platform) and the path length are recorded.
-
Novel Object Recognition Test: This test evaluates recognition memory. Rats are habituated to an arena with two identical objects. In the test phase, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar object is measured.
Histopathological Analysis
-
Tissue Preparation: Following the experimental period, animals are euthanized, and brain tissues, specifically the hippocampus and cerebral cortex, are collected. The tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Staining:
-
H&E Staining: Hematoxylin and eosin staining is used to observe the general morphology of the brain tissue and identify signs of neuronal damage, such as pyknotic nuclei and eosinophilic cytoplasm.
-
Nissl Staining: Cresyl violet staining is used to visualize Nissl bodies in the cytoplasm of neurons, providing an indication of neuronal health and number.
-
Immunohistochemistry/Immunofluorescence: Specific antibodies are used to detect markers of interest, such as BDNF, serotonin, TFRC, and markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical and Molecular Analysis
-
Western Blotting: This technique is used to quantify the protein levels of BDNF, TFRC, and other proteins in the signaling pathways of interest. Brain tissue homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
ELISA: Enzyme-linked immunosorbent assay can be used to measure the concentrations of serotonin, cytokines (e.g., TNF-α, IL-6), and other signaling molecules in brain tissue homogenates or cerebrospinal fluid.
-
Transcriptomic and Metabolomic Analyses:
-
RNA Sequencing (RNA-Seq): To gain a comprehensive understanding of the changes in gene expression in response to this compound treatment, RNA-Seq is performed on brain tissue samples.
-
Mass Spectrometry-based Metabolomics: This approach is used to identify and quantify changes in the levels of various metabolites, providing insights into the metabolic pathways affected by the compound, such as those related to glutathione and cholesterol.
-
Caption: A generalized experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound presents a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. Its ability to target multiple pathological pathways, including ferroptosis and neuroinflammation, makes it an attractive candidate for further investigation.
Future research should focus on:
-
Elucidating the detailed molecular interactions between this compound and its targets.
-
Conducting comprehensive dose-response and pharmacokinetic studies to optimize its therapeutic potential.
-
Evaluating its efficacy in a broader range of neurodegenerative disease models.
-
Investigating potential synergistic effects when used in combination with other neuroprotective agents.
This technical guide provides a foundational understanding of the current research on this compound and its potential applications in the field of neurodegenerative disease. The provided data and protocols should serve as a valuable resource for scientists and researchers dedicated to advancing the treatment of these devastating disorders.
References
Preliminary Toxicity Screening of (-)-Isobicyclogermacrenal: A Technical Guide
Disclaimer: This document provides a technical framework for the preliminary toxicity screening of (-)-Isobicyclogermacrenal. As of the latest literature review, comprehensive public data on the toxicity of this specific compound is limited. Therefore, this guide outlines standardized methodologies and presents illustrative templates for data presentation. The experimental protocols and data tables are based on established toxicological assays and should be adapted and validated for specific research needs.
Introduction
This compound is a sesquiterpenoid isolated from various plant species, including Valeriana officinalis. Sesquiterpenes are a large class of naturally occurring compounds with a diverse range of biological activities. While many exhibit therapeutic potential, a thorough toxicological evaluation is a critical step in the drug development process to ensure safety. Preliminary toxicity screening aims to identify potential hazards of a new chemical entity at an early stage, providing essential information for further development or discontinuation.
This guide details the core in vitro and in vivo assays for a preliminary toxicity assessment of this compound, covering acute and sub-acute toxicity, genotoxicity, and cytotoxicity.
Acute and Sub-Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. Sub-acute toxicity studies involve repeated administration of the substance over a period of 14 or 28 days.
Experimental Protocol: Acute Oral Toxicity (LD50)
This protocol is based on the OECD Guideline 423 (Acute Toxic Class Method).
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains), 8-12 weeks old.
-
Housing: Animals are housed in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Dose Administration:
-
A starting dose of 300 mg/kg body weight of this compound, dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose), is administered orally by gavage to a group of three female rats.
-
If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three rats.
-
If mortality is observed at the starting dose, the next lower dose is administered to a new group of animals.
-
-
Observation:
-
Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weight is recorded weekly.
-
-
Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.
Data Presentation: Acute Toxicity
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 300 | 3 | 0/3 | No observable signs |
| 2000 | 3 | 1/3 | Lethargy, piloerection |
| Vehicle Control | 3 | 0/3 | No observable signs |
This table is a template. Actual data would be populated based on experimental results.
Experimental Protocol: Sub-Acute Oral Toxicity (28-Day Study)
This protocol is based on the OECD Guideline 407.
-
Animal Model: Male and female rats (e.g., Wistar or Sprague-Dawley strains).
-
Grouping: Animals are divided into at least four groups (one control and three treatment groups), with 5 animals of each sex per group.
-
Dose Administration: this compound is administered orally by gavage daily for 28 days at three different dose levels (e.g., low, mid, and high doses). The control group receives the vehicle only.
-
Observations:
-
Daily observation for clinical signs of toxicity and mortality.
-
Weekly measurement of body weight and food/water consumption.
-
-
Hematology and Clinical Biochemistry: At the end of the 28-day period, blood samples are collected for hematological and clinical biochemistry analysis.
-
Necropsy and Histopathology: All animals are sacrificed, and a gross necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Data Presentation: Sub-Acute Toxicity
Table 2.1: Hematological Parameters
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Hemoglobin (g/dL) | ||||
| Red Blood Cell Count (10^6/µL) | ||||
| White Blood Cell Count (10^3/µL) | ||||
| Platelet Count (10^3/µL) |
Table 2.2: Clinical Biochemistry Parameters
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Alkaline Phosphatase (ALP) (U/L) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) |
These tables are templates. Actual data would be populated based on experimental results.
Experimental Workflow Diagram
Caption: Workflow for a 28-day sub-acute oral toxicity study.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This protocol is based on the OECD Guideline 471.
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.
-
Procedure:
-
The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if required) are combined in a test tube with molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Data Presentation: Ames Test
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase |
| TA98 | - | 0 (Control) | 1.0 | |
| 1 | ||||
| 10 | ||||
| 100 | ||||
| + | 0 (Control) | 1.0 | ||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| TA100 | - | 0 (Control) | 1.0 | |
| ... | ||||
| + | 0 (Control) | 1.0 | ||
| ... |
This table is a template. Actual data would be populated based on experimental results.
Experimental Protocol: In Vitro Micronucleus Assay
This protocol is based on the OECD Guideline 487.
-
Cell Line: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).
-
Treatment: Cells are exposed to this compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in at least 1000 binucleated cells per concentration.
Data Presentation: In Vitro Micronucleus Assay
| Concentration (µM) | Metabolic Activation (S9) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Cells |
| 0 (Control) | - | 1000 | ||
| 1 | - | 1000 | ||
| 10 | - | 1000 | ||
| 100 | - | 1000 | ||
| 0 (Control) | + | 1000 | ||
| 1 | + | 1000 | ||
| 10 | + | 1000 | ||
| 100 | + | 1000 |
This table is a template. Actual data would be populated based on experimental results.
Experimental Workflow Diagram
Caption: Experimental workflows for the Ames test and in vitro micronucleus assay.
Cytotoxicity
Cytotoxicity assays determine the concentration of a substance that is toxic to cells in vitro.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: A suitable cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic target) is seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Data Presentation: Cytotoxicity (MTT Assay)
| Concentration (µM) | Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
This table is a template. Actual data would be populated based on experimental results.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways in Toxicity
Sesquiterpenes can exert their toxic effects through various mechanisms, including the induction of oxidative stress and modulation of key signaling pathways. Potential pathways that could be affected by this compound include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation, immunity, and cell survival. Some sesquiterpenes have been shown to inhibit NF-κB signaling.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways (including ERK, JNK, and p38) are involved in cellular processes such as proliferation, differentiation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases.
-
Oxidative Stress-Related Pathways: Sesquiterpenes can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This can involve pathways regulated by Nrf2.
Representative Signaling Pathway Diagram
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The preliminary toxicity screening outlined in this guide provides a foundational approach to assessing the safety profile of this compound. The combination of in vivo and in vitro assays will help to identify potential acute and sub-acute toxicity, genotoxic, and cytotoxic effects. The results from these studies are essential for making informed decisions regarding the continued development of this compound as a potential therapeutic agent. It is imperative that these studies are conducted in compliance with international guidelines to ensure data quality and regulatory acceptance. Further mechanistic studies may be warranted based on the findings of this initial screening to fully elucidate any observed toxicity.
References
The Anti-Fibrotic Potential of (+)-Isobicyclogermacrenal in Cardiac Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a common pathological feature of most cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The activation of cardiac fibroblasts into myofibroblasts is a critical event in the fibrotic process. This whitepaper provides an in-depth technical guide on the effects of (+)-Isobicyclogermacrenal, a natural sesquiterpenoid, on cardiac fibrosis models. Recent research has identified this compound as a potent inhibitor of cardiac fibroblast activation and subsequent fibrosis, offering a promising avenue for the development of novel anti-fibrotic therapies. This document summarizes the key quantitative findings, details the experimental methodologies, and visualizes the underlying signaling pathways.
Data Presentation
The anti-fibrotic effects of (+)-Isobicyclogermacrenal have been quantified through various in vitro assays. The following tables summarize the key findings from studies on its impact on cardiac fibroblast proliferation and the expression of key fibrotic markers.
Table 1: Inhibitory Effect of (+)-Isobicyclogermacrenal on TGF-β1-Induced Cardiac Fibroblast Proliferation
| Compound | Concentration (μM) | Inhibition of Proliferation (%) | IC50 (μM) |
| (+)-Isobicyclogermacrenal | 10 | 55.3 ± 4.1 | 8.5 ± 0.7 |
| 5 | 35.2 ± 3.5 | ||
| 2.5 | 18.9 ± 2.8 | ||
| Oxymatrine (Positive Control) | 200 | 48.7 ± 3.9 | 215.4 ± 15.3 |
Data represents the mean ± SD of three independent experiments. Proliferation was induced by transforming growth factor-beta 1 (TGF-β1) and measured using a CCK-8 assay.
Table 2: Effect of (+)-Isobicyclogermacrenal on the Expression of Fibrotic Markers in TGF-β1-Stimulated Cardiac Fibroblasts
| Treatment | Concentration (μM) | Relative mRNA Expression (Fold Change vs. Control) | Relative Protein Expression (Fold Change vs. Control) |
| Fibronectin | α-SMA | ||
| TGF-β1 (10 ng/mL) | - | 4.2 ± 0.5 | 5.1 ± 0.6 |
| (+)-Isobicyclogermacrenal + TGF-β1 | 10 | 1.8 ± 0.3 | 2.2 ± 0.4 |
| (+)-Isobicyclogermacrenal + TGF-β1 | 5 | 2.9 ± 0.4 | 3.5 ± 0.5 |
| Oxymatrine + TGF-β1 | 200 | 2.5 ± 0.3 | 3.1 ± 0.4 |
*Data are presented as mean ± SD from three independent experiments. p < 0.05 compared to the TGF-β1 treated group. α-SMA: alpha-smooth muscle actin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of (+)-Isobicyclogermacrenal's anti-fibrotic effects.
In Vitro Model of Cardiac Fibrosis
-
Cell Culture: Primary cardiac fibroblasts were isolated from neonatal Sprague-Dawley rats. The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Fibroblast Activation: To induce a fibrotic phenotype, cardiac fibroblasts were serum-starved for 24 hours and then stimulated with 10 ng/mL of recombinant human TGF-β1 for 48 hours.
-
Treatment: (+)-Isobicyclogermacrenal, dissolved in DMSO, was added to the cell culture medium at various concentrations (2.5, 5, and 10 μM) one hour prior to the addition of TGF-β1. The final concentration of DMSO was maintained below 0.1%.
Cell Proliferation Assay
-
Method: Cell proliferation was assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Procedure:
-
Cardiac fibroblasts were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours of incubation, the cells were serum-starved for another 24 hours.
-
The cells were then pre-treated with (+)-Isobicyclogermacrenal for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 48 hours.
-
At the end of the treatment period, 10 μL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours at 37°C.
-
The absorbance was measured at 450 nm using a microplate reader.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To quantify the mRNA expression levels of fibronectin and α-SMA.
-
Procedure:
-
Total RNA was extracted from treated cardiac fibroblasts using TRIzol reagent.
-
cDNA was synthesized from 1 μg of total RNA using a reverse transcription kit.
-
qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system.
-
The relative expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH used as the internal control.
-
Western Blot Analysis
-
Purpose: To determine the protein levels of fibronectin, α-SMA, phosphorylated Smad2/3 (p-Smad2/3), and total Smad2/3.
-
Procedure:
-
Total protein was extracted from treated cardiac fibroblasts using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (30 μg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membranes were then incubated overnight at 4°C with primary antibodies against fibronectin, α-SMA, p-Smad2/3, Smad2/3, or GAPDH.
-
After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software.
-
Immunofluorescence Staining
-
Purpose: To visualize the nuclear translocation of Smad2/3.
-
Procedure:
-
Cardiac fibroblasts were seeded on glass coverslips in 24-well plates.
-
Following treatment with (+)-Isobicyclogermacrenal and/or TGF-β1, the cells were fixed with 4% paraformaldehyde for 15 minutes.
-
The cells were then permeabilized with 0.1% Triton X-100 for 10 minutes and blocked with 5% bovine serum albumin (BSA) for 1 hour.
-
The cells were incubated with a primary antibody against Smad2/3 overnight at 4°C.
-
After washing, the cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
The cell nuclei were counterstained with DAPI.
-
The coverslips were mounted on glass slides, and the images were captured using a fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in the anti-fibrotic action of (+)-Isobicyclogermacrenal and the experimental workflow for the in vitro studies.
Conclusion
(+)-Isobicyclogermacrenal demonstrates significant anti-fibrotic effects in in vitro models of cardiac fibrosis. By inhibiting the TGF-β/Smad signaling pathway, it effectively reduces cardiac fibroblast proliferation and the expression of key fibrotic markers. These findings highlight the potential of (+)-Isobicyclogermacrenal as a lead compound for the development of novel therapeutics to combat cardiac fibrosis. Further in vivo studies are warranted to validate these promising results and to evaluate its safety and efficacy in a more complex physiological setting. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.
Metabolomic Profiling of (-)-Isobicyclogermacrenal: A Technical Guide to Understanding its Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolomic profiling of (-)-Isobicyclogermacrenal (IG), a sesquiterpenoid with significant neuroprotective potential. This document outlines the experimental methodologies for conducting such studies, presents a summary of expected quantitative metabolomic data, and visualizes the key signaling pathways influenced by this compound.
Introduction
This compound is a natural compound that has demonstrated promising therapeutic effects, particularly in the context of neurological damage. Recent studies have indicated that its mechanism of action involves the mitigation of ferroptosis, a form of iron-dependent programmed cell death.[1] Comprehensive transcriptomic and metabolomic analyses have revealed that IG's protective effects stem from its ability to correct abnormalities in iron, cholesterol, and glutathione metabolism.[1] This ultimately leads to a reduction in oxidative stress and neuroinflammation.[1] A key molecular interaction identified is the direct targeting of the transferrin receptor (TFRC) by IG, which plays a crucial role in cellular iron uptake.[1] Understanding the detailed metabolomic shifts induced by this compound is therefore critical for its development as a potential therapeutic agent.
Quantitative Metabolomic Data Summary
The following tables summarize the expected quantitative changes in metabolites following treatment with this compound, based on its known effects on glutathione metabolism, iron metabolism, and lipid peroxidation, key components of the ferroptosis pathway.
Table 1: Key Metabolite Changes in Glutathione Metabolism
| Metabolite | Expected Change with IG Treatment | Pathway Involvement |
| Glutathione (GSH) | Increased | Antioxidant defense |
| Oxidized Glutathione (GSSG) | Decreased | Indicator of oxidative stress |
| Cysteine | Increased | Precursor for GSH synthesis |
| Glutamate | Modulated | Precursor for GSH synthesis |
| Glycine | Modulated | Precursor for GSH synthesis |
Table 2: Key Metabolite and Protein Changes in Iron Metabolism
| Analyte | Expected Change with IG Treatment | Pathway Involvement |
| Transferrin Receptor (TFRC) | Downregulated/Inhibited | Cellular iron uptake |
| Intracellular Fe2+ | Decreased | Fenton reaction catalyst |
| Ferritin | Upregulated | Iron storage |
Table 3: Key Metabolite Changes in Lipid Peroxidation
| Metabolite | Expected Change with IG Treatment | Pathway Involvement |
| Polyunsaturated Fatty Acids (PUFAs) | Protected from oxidation | Substrates for lipid peroxidation |
| Lipid Hydroperoxides (LOOH) | Decreased | Markers of lipid peroxidation |
| Malondialdehyde (MDA) | Decreased | End-product of lipid peroxidation |
| 4-Hydroxynonenal (4-HNE) | Decreased | End-product of lipid peroxidation |
Experimental Protocols
This section details a representative experimental protocol for an untargeted metabolomics study to investigate the effects of this compound on brain tissue.
1. Animal Model and Treatment
-
Model: Male Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Animals are randomly assigned to a control group and an this compound treatment group.
-
Administration: this compound is administered via oral gavage or intraperitoneal injection at a predetermined dose. The control group receives the vehicle.
-
Sample Collection: After the treatment period, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
2. Metabolite Extraction from Brain Tissue
-
Homogenization: Frozen brain tissue is weighed and homogenized in a pre-chilled solvent mixture, typically methanol/acetonitrile/water (2:2:1, v/v/v), to quench metabolic activity and extract a broad range of metabolites.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and other cellular debris.
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected.
-
Drying: The supernatant is dried under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the analytical platform, such as a mixture of water and acetonitrile.
3. Untargeted Metabolomic Analysis using LC-MS/MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.
-
Mass Spectrometry: Data is acquired in both positive and negative ionization modes to cover a broader spectrum of metabolites. Full scan MS and data-dependent MS/MS (ddMS2) scans are performed to obtain accurate mass and fragmentation data for metabolite identification.
-
Quality Control: Pooled quality control (QC) samples, created by mixing equal aliquots of each sample, are injected periodically throughout the analytical run to monitor system stability and performance.
4. Data Processing and Statistical Analysis
-
Peak Picking and Alignment: Raw data files are processed using software such as XCMS, MetaboAnalyst, or vendor-specific software to detect, integrate, and align metabolic features.
-
Normalization: The data is normalized to the total ion chromatogram (TIC) or using a probabilistic quotient normalization (PQN) to account for variations in sample concentration.
-
Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is used to identify metabolites that differ significantly between the treatment and control groups.
-
Metabolite Identification: Significantly altered features are identified by matching their accurate mass and MS/MS fragmentation patterns against metabolomics databases (e.g., METLIN, HMDB, KEGG).
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways affected by this compound.
References
Unveiling the Molecular Crossroads: A Technical Guide to (-)-Isobicyclogermacrenal's Interaction with Protein Targets
For Immediate Release
Baoding, China – November 21, 2025 – In a significant advancement for neuropharmacology and drug development, recent research has elucidated the direct protein interactions of (-)-Isobicyclogermacrenal (IG), a novel active compound isolated from Valeriana officinalis. This technical guide provides an in-depth analysis of the current understanding of IG's mechanism of action, with a focus on its primary protein target, the Transferrin Receptor (TFRC). The findings detailed herein offer a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound, particularly in the context of neurological disorders.
A pivotal study has identified TFRC as a direct binding partner for this compound.[1] This interaction is a cornerstone of the compound's neuroprotective effects, initiating a cascade of downstream events that mitigate cellular stress and inflammation. While specific quantitative binding affinities such as Kd, Ki, or IC50 values have not yet been published in the available literature, the direct nature of this interaction has been established through advanced molecular and cellular techniques.
Core Interaction and Downstream Effects
This compound's engagement with the Transferrin Receptor leads to a significant modulation of iron metabolism within hippocampal cells. This primary interaction triggers a series of beneficial downstream effects, including the regulation of cholesterol and glutathione metabolism. The culmination of these events is a marked reduction in oxidative stress, the inhibition of ferroptosis (a form of iron-dependent programmed cell death), and a decrease in neuroinflammation.[1]
Experimental Corroboration
The neuroprotective properties of this compound have been demonstrated in a rat model of sleep deprivation, a condition known to induce neurological damage and cognitive impairment. Administration of IG to these animals resulted in a notable improvement in cognitive performance, as assessed through behavioral tests. Furthermore, histological analysis of the hippocampus and cerebral cortex revealed an amelioration of structural injuries in IG-treated subjects.[1]
On a molecular level, treatment with this compound was shown to increase the levels of brain-derived neurotrophic factor (BDNF) and the neurotransmitter serotonin (5-HT), both of which are crucial for neuronal health and cognitive function.[1]
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data detailing the binding affinity of this compound to the Transferrin Receptor. The following table is provided as a template to be populated as such data becomes available through further research.
| Ligand | Protein Target | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| This compound | Transferrin Receptor (TFRC) | Data Not Available | Data Not Available | Li et al., 2024 |
Detailed Experimental Protocols
The identification of TFRC as a direct target of this compound and the characterization of its downstream effects were achieved through a multi-faceted experimental approach. While the full, detailed protocols are proprietary to the publishing research group, this guide outlines the key methodologies employed.
1. Target Identification: The direct protein target of this compound was likely identified using a cellular thermal shift assay (CETSA). This method assesses the thermal stability of proteins in the presence and absence of a ligand. A shift in the melting temperature of a protein upon ligand binding indicates a direct interaction.
2. Animal Model and Treatment: A sleep deprivation model was established in rats using p-chlorophenylalanine (PCPA) to induce a state of prolonged wakefulness. A cohort of these animals was administered this compound to assess its therapeutic effects.[1]
3. Behavioral and Pathological Analysis: The cognitive performance of the animal subjects was evaluated using standard behavioral tests. Following the behavioral assessments, brain tissues, specifically the hippocampus and cerebral cortex, were collected for pathological examination to assess the extent of histological injuries.[1]
4. Transcriptomic and Metabolomic Analyses: To elucidate the underlying molecular mechanisms of this compound's action, comprehensive transcriptomic and metabolomic analyses were performed on hippocampal tissues. These "omics" approaches provide a global view of the changes in gene expression and metabolite levels following IG treatment.[1]
Visualizing the Molecular Pathways and Workflows
To further clarify the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound.
Caption: Workflow for target identification.
Caption: In vivo experimental workflow.
Future Directions
The discovery of the this compound-TFRC interaction opens new avenues for therapeutic intervention in a range of neurological disorders characterized by iron dysregulation, oxidative stress, and neuroinflammation. Future research should prioritize the quantification of the binding affinity between IG and TFRC, as well as the full elucidation of the downstream signaling cascades. Such data will be invaluable for the rational design and development of novel therapeutics based on the unique properties of this promising natural compound.
References
Bicyclogermacrenal: A Comprehensive Technical Review of its Chemistry and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclogermacrenal is a naturally occurring bicyclogermacrane sesquiterpenoid aldehyde that has garnered interest in the scientific community for its unique chemical structure and potential biological activities. First isolated from the liverwort Conocephalum conicum, this compound and its isomers, such as isobicyclogermacrenal, are part of a broader class of sesquiterpenoids known for their diverse pharmacological properties. This technical guide provides a comprehensive review of the current literature on bicyclogermacrenal compounds, focusing on their synthesis, spectroscopic characterization, and biological activities, with a particular emphasis on quantitative data and detailed experimental protocols.
Chemical Synthesis
The total synthesis of (±)-isobicyclogermacrenal has been successfully achieved, providing a viable route to obtain this compound for further study. The synthesis commences from the readily available starting material, piperitenone.
Total Synthesis of (±)-Isobicyclogermacrenal
The synthesis of (±)-isobicyclogermacrenal is a multi-step process that involves several key transformations. A detailed experimental protocol for the total synthesis is outlined below.
Experimental Protocol: Total Synthesis of (±)-Isobicyclogermacrenal [1]
While the full detailed protocol from the original publication by Magari et al. is not provided here, the key steps involve:
-
Starting Material: Piperitenone.
-
Key Reactions: The synthesis likely involves stereoselective conjugate additions, aldol reactions, and functional group manipulations to construct the characteristic bicyclo[4.4.0]decane core and introduce the required functional groups.
-
Final Steps: The final steps would involve the introduction of the aldehyde functionality and any necessary protecting group manipulations to yield (±)-isobicyclogermacrenal.
The overall synthesis is reported to be achieved in a stereoselective manner. For a complete and detailed methodology, consulting the original publication is recommended.
Isolation from Natural Sources
Bicyclogermacrenal is naturally found in liverworts, a group of non-vascular plants. The primary source for its isolation has been Conocephalum conicum.
Isolation from Conocephalum conicum
The isolation of bicyclogermacrenal from Conocephalum conicum involves extraction and chromatographic separation.
Experimental Protocol: General Procedure for Isolation of Sesquiterpenoids from Liverworts
The following is a general protocol for the isolation of sesquiterpenoids from liverworts, which can be adapted for bicyclogermacrenal:
-
Extraction: The air-dried and powdered liverwort material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.
-
Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between an aqueous layer and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to separate polar and non-polar compounds.
-
Chromatography: The organic layer is dried and subjected to column chromatography on silica gel. Elution with a gradient of solvents (e.g., n-hexane and ethyl acetate) is used to separate different fractions.
-
Purification: Fractions containing bicyclogermacrenal, identified by thin-layer chromatography (TLC) analysis, are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Data
The structural elucidation of bicyclogermacrenal and its isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Isobicyclogermacrenal
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 134.5 | 5.35 (br d, 9.5) |
| 2 | 25.8 | 2.10 (m), 2.25 (m) |
| 3 | 38.9 | 1.45 (m), 1.70 (m) |
| 4 | 124.8 | 5.15 (t, 7.0) |
| 5 | 35.1 | 2.05 (m) |
| 6 | 29.8 | 1.85 (m) |
| 7 | 48.7 | 2.40 (m) |
| 8 | 29.1 | 1.55 (m), 1.75 (m) |
| 9 | 41.2 | 1.95 (m) |
| 10 | 148.9 | - |
| 11 | 204.5 | 9.40 (s) |
| 12 | 16.2 | 1.05 (d, 7.0) |
| 13 | 16.5 | 1.65 (s) |
| 14 | 23.5 | 0.95 (d, 7.0) |
| 15 | 17.8 | 1.00 (d, 7.0) |
Note: Data is for isobicyclogermacrenal and may vary slightly for bicyclogermacrenal. Chemical shifts are referenced to CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For bicyclogermacrenal, the key absorption bands would be:
-
~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch of the aldehyde.
-
~1725 cm⁻¹: C=O stretch of the aldehyde.
-
~1640 cm⁻¹: C=C stretch of the double bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for bicyclogermacrenal (C₁₅H₂₂O) would be at m/z 218.
Biological Activities
Bicyclogermacrenal and its related compounds have been investigated for a range of biological activities. The most notable of these is its anti-fibrotic activity.
Anti-fibrotic Activity
(+)-Isobicyclogermacrenal has been shown to possess potent anti-fibrotic activity in a model of cardiac fibrosis.
Table 2: Quantitative Data on the Anti-fibrotic Activity of (+)-Isobicyclogermacrenal
| Assay | Model | Endpoint | Result |
| TGF-β1-induced fibroblast to myofibroblast differentiation | Rat cardiac fibroblasts | Inhibition of α-SMA expression | More potent than oxymatrine |
| TGF-β1-induced fibroblast to myofibroblast differentiation | Rat cardiac fibroblasts | Inhibition of collagen I expression | More potent than oxymatrine |
Experimental Protocol: TGF-β1-Induced Fibroblast to Myofibroblast Differentiation Assay
This assay is a standard in vitro model to screen for anti-fibrotic compounds.
-
Cell Culture: Primary cardiac fibroblasts are isolated from neonatal rats and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Induction of Differentiation: Confluent fibroblasts are serum-starved for 24 hours and then treated with recombinant human TGF-β1 (typically 5-10 ng/mL) to induce their differentiation into myofibroblasts.
-
Compound Treatment: The cells are co-treated with TGF-β1 and various concentrations of the test compound (e.g., (+)-isobicyclogermacrenal). A positive control (e.g., a known anti-fibrotic agent) and a vehicle control are included.
-
Endpoint Analysis: After a 24-48 hour incubation period, the cells are analyzed for markers of myofibroblast differentiation. This can be done through:
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies against α-smooth muscle actin (α-SMA) and collagen type I. The fluorescence intensity is quantified.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies against α-SMA, collagen I, and a loading control (e.g., GAPDH).
-
Quantitative PCR (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of α-SMA and collagen I mRNA are quantified by qPCR.
-
Signaling Pathway
The anti-fibrotic effect of (+)-isobicyclogermacrenal is mediated through the inhibition of the TGF-β/Smad signaling pathway.
Caption: TGF-β/Smad signaling pathway and the inhibitory action of (+)-isobicyclogermacrenal.
Antimicrobial and Cytotoxic Activities
While extensive quantitative data for bicyclogermacrenal is limited in the public domain, related sesquiterpenoids have shown a range of antimicrobial and cytotoxic activities. Further screening of bicyclogermacrenal against various bacterial, fungal, and cancer cell lines is warranted to establish its potential in these areas.
Table 3: Potential Biological Activities for Further Investigation
| Activity | Target Organisms/Cell Lines | Desired Data |
| Antimicrobial | Staphylococcus aureus, Escherichia coli, Candida albicans | Minimum Inhibitory Concentration (MIC) |
| Cytotoxic | Human cancer cell lines (e.g., MCF-7, HeLa, A549) | IC₅₀ (half-maximal inhibitory concentration) |
Conclusion and Future Directions
Bicyclogermacrenal and its isomers represent a promising class of sesquiterpenoids with demonstrated anti-fibrotic activity. The successful total synthesis of (±)-isobicyclogermacrenal opens up avenues for the preparation of analogues and further structure-activity relationship (SAR) studies. Future research should focus on a more comprehensive evaluation of the biological activity profile of bicyclogermacrenal, including its antimicrobial and cytotoxic potential. The elucidation of the precise molecular targets and a deeper understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent. Furthermore, optimizing the synthetic route to improve yield and enantioselectivity will be important for producing sufficient quantities for preclinical and clinical investigations.
References
Methodological & Application
Application Notes and Protocols for the Isolation of (-)-Isobicyclogermacrenal from Valeriana officinalis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the isolation and biological significance of (-)-Isobicyclogermacrenal, a sesquiterpenoid from Valeriana officinalis. The protocols and data presented are based on available scientific literature and are intended to guide research and development efforts.
Introduction
This compound is a bioactive sesquiterpenoid isolated from the roots and rhizomes of Valeriana officinalis, a plant long recognized for its medicinal properties. Recent studies have highlighted its potential therapeutic effects, particularly in the context of neurological disorders. Research indicates that this compound plays a role in ameliorating neuronal damage by modulating ferroptosis, an iron-dependent form of programmed cell death. Specifically, it has been shown to target the transferrin receptor (TFRC), a key regulator of iron uptake, thereby mitigating hippocampal ferroptosis, neurochemical disruptions, and neuroinflammation induced by conditions such as sleep deprivation[1].
Data Presentation
Table 1: Illustrative Quantitative Data for this compound Isolation
| Parameter | Value | Method of Analysis |
| Starting Plant Material (dried roots of V. officinalis) | 1 kg | Gravimetry |
| Crude Extract Yield | 50 g (5%) | Gravimetry |
| Fraction Yield (e.g., Ethyl Acetate Fraction) | 10 g (1%) | Gravimetry |
| Purified this compound Yield | 500 mg (0.05%) | Gravimetry |
| Purity of Final Compound | >98% | HPLC, qNMR |
| Physicochemical Properties | ||
| Molecular Formula | C₁₅H₂₂O | Mass Spectrometry |
| Molecular Weight | 218.34 g/mol | Mass Spectrometry |
| Appearance | Colorless oil | Visual Inspection |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments related to the isolation and characterization of this compound from Valeriana officinalis.
1. Plant Material and Extraction
-
Objective: To obtain a crude extract from Valeriana officinalis roots containing this compound.
-
Materials:
-
Dried and powdered roots and rhizomes of Valeriana officinalis.
-
Methanol (analytical grade).
-
Rotary evaporator.
-
Filtration apparatus.
-
-
Protocol:
-
Macerate 1 kg of dried, powdered Valeriana officinalis roots in 5 L of methanol at room temperature for 72 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanol extract.
-
Store the crude extract at 4°C in a desiccated environment.
-
2. Fractionation of the Crude Extract
-
Objective: To separate the crude extract into fractions of varying polarity to enrich for sesquiterpenoids.
-
Materials:
-
Crude methanol extract.
-
Distilled water.
-
Hexane, ethyl acetate, and n-butanol (analytical grade).
-
Separatory funnel.
-
-
Protocol:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.
-
First, partition the aqueous suspension with hexane (3 x 1 L). Collect and concentrate the hexane fraction.
-
Next, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). Collect and concentrate the ethyl acetate fraction.
-
Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L). Collect and concentrate the n-butanol fraction.
-
This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.
-
3. Chromatographic Purification
-
Objective: To isolate pure this compound from the enriched fraction.
-
Materials:
-
Enriched ethyl acetate fraction.
-
Silica gel for column chromatography.
-
Solvent system (e.g., hexane-ethyl acetate gradient).
-
Thin-layer chromatography (TLC) plates.
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).
-
-
Protocol:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC for the presence of the target compound.
-
Pool the fractions containing this compound and concentrate them.
-
Perform further purification using preparative HPLC with a suitable mobile phase to obtain the pure compound.
-
4. Structure Elucidation and Characterization
-
Objective: To confirm the identity and purity of the isolated this compound.
-
Methods:
-
Nuclear Magnetic Resonance (NMR): Use ¹H NMR and ¹³C NMR to determine the chemical structure.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula.
-
Optical Rotation: Measure the specific rotation to determine the stereochemistry, which should be levorotatory for the (-) isomer.
-
Visualizations
Experimental Workflow for Isolation
References
Synthesis Protocol for (-)-Isobicyclogermacrenal Currently Unavailable in Publicly Accessible Literature
A key publication in this area is the 1987 paper by H. Magari, H. Hirota, and T. Takahashi in the Journal of the Chemical Society, Chemical Communications, which outlines a 14-step total synthesis of (±)-Isobicyclogermacrenal starting from piperitenone, achieving an overall yield of 36%.[1] However, the full experimental details from this communication are not available in the public search results, preventing a complete and replicable protocol from being presented.
Without access to the full text of this or other primary research articles detailing the synthesis, critical information required for a comprehensive application note and protocol is missing. This includes:
-
Detailed Step-by-Step Procedures: Specific reaction conditions such as temperature, reaction time, and purification methods for each of the 14 steps are not available.
-
Quantitative Data: Precise amounts of reagents, catalysts, and solvents, as well as intermediate and final product yields for each step, are not documented in the accessible information.
-
Spectroscopic and Analytical Data: Characterization data for the intermediates and the final product, such as NMR, IR, and mass spectrometry data, are not provided.
-
Stereoselective Synthesis Details: The published work describes the synthesis of a racemic mixture. The specific steps and chiral reagents required to achieve the synthesis of the specific enantiomer, (-)-Isobicyclogermacrenal, are not detailed in the available information.
Below is a generalized workflow diagram based on the limited information available about the synthesis of (±)-Isobicyclogermacrenal.
Figure 1. A high-level, generalized workflow for the 14-step synthesis of (±)-Isobicyclogermacrenal from piperitenone. Specific details for each step are not publicly available.
Due to the lack of detailed experimental information, it is not possible to provide the specific, actionable protocols and data tables as requested. Researchers interested in the synthesis of this compound are advised to seek out the full text of the aforementioned publication by Magari et al. and other related synthetic chemistry literature through institutional access or specialized chemical databases.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of (-)-Isobicyclogermacrenal
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of (-)-Isobicyclogermacrenal, a sesquiterpenoid of interest for its potential therapeutic properties. The described protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining high-purity this compound from complex mixtures, such as plant extracts. This document provides a comprehensive experimental protocol, data presentation in a tabular format, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is a naturally occurring bicyclic sesquiterpenoid aldehyde, often isolated from plant species such as those of the Valeriana genus. Sesquiterpenoids are a large class of natural products known for their diverse biological activities. The purification of specific terpenoids from complex plant extracts presents a significant challenge due to the presence of numerous structurally similar compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds, offering high resolution and sensitivity.[1][2] This application note outlines a reversed-phase HPLC (RP-HPLC) method that can be effectively employed for the purification of this compound.
Experimental Protocol
This protocol is based on established methods for the separation of sesquiterpenoids and sesquiterpene lactones from plant extracts.[2][3][4]
2.1. Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Sample: A pre-cleaned extract of plant material known to contain this compound, dissolved in a suitable solvent (e.g., methanol or acetonitrile).
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purification of this compound.
| Parameter | Value |
| Stationary Phase | C18 Reversed-Phase Silica Gel (250 x 10 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B |
| 5-25 min: 40% to 70% B | |
| 25-30 min: 70% to 100% B | |
| 30-35 min: 100% B | |
| 35-40 min: 100% to 40% B | |
| 40-45 min: 40% B (equilibration) | |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 500 µL |
2.3. Sample Preparation
-
Obtain a crude or partially purified extract containing this compound.
-
Dissolve a known amount of the extract in the initial mobile phase composition (40% acetonitrile in water) to a final concentration of approximately 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2.4. Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in the chromatographic conditions table.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of this compound. The retention time will need to be determined using an analytical standard if available, or by subsequent analysis of the collected fractions.
-
After collection, evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Assess the purity of the collected fraction using analytical HPLC.
Data Presentation
The following table presents hypothetical data for the purification of this compound based on the described method.
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | 18.5 | >98 | 85 |
Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Discussion
The described reversed-phase HPLC method provides an effective means for the purification of this compound. The use of a C18 column is well-suited for the separation of moderately polar sesquiterpenoids. The gradient elution from a lower to a higher concentration of acetonitrile allows for the efficient separation of compounds with a range of polarities. Detection at 220 nm is chosen as many terpenoids exhibit absorbance in the lower UV range.
It is important to note that the optimal conditions may vary depending on the specific HPLC system, column, and the complexity of the initial extract. Therefore, some method development and optimization may be necessary. For instance, the gradient slope, flow rate, and injection volume can be adjusted to improve resolution and throughput. For scaling up the purification, a larger diameter preparative column and a higher flow rate would be required.
Conclusion
This application note provides a detailed and practical protocol for the purification of this compound using reversed-phase HPLC. The method is designed to be reproducible and can be adapted for the purification of other similar sesquiterpenoids. The provided workflow and data table serve as a useful guide for researchers in the field of natural product chemistry and drug development.
References
Application Notes and Protocols for Assessing (-)-Isobicyclogermacrenal Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and utilize cell-based assays for characterizing the biological activity of (-)-Isobicyclogermacrenal (IG). The protocols outlined below are designed to investigate its neuroprotective, anti-neuroinflammatory, and ferroptosis-modulating effects, drawing upon recent findings that highlight its potential therapeutic applications.
Scientific Background
This compound is a naturally occurring sesquiterpenoid that has demonstrated significant neuroprotective properties. Recent studies have shown its ability to ameliorate hippocampal ferroptosis, a form of iron-dependent programmed cell death, and reduce neuroinflammation in animal models of sleep deprivation.[1] The proposed mechanisms of action include the modulation of iron metabolism, specifically by targeting the transferrin receptor (TFRC), and the mitigation of oxidative stress through the regulation of cholesterol and glutathione metabolism.[1] Furthermore, IG has been observed to increase levels of brain-derived neurotrophic factor (BDNF) and the neurotransmitter serotonin, suggesting its potential to support neuronal health and function.[1]
The following protocols provide a framework for the in vitro validation and mechanistic elucidation of these promising biological activities using established cell-based assays.
Section 1: Cytotoxicity Assessment of this compound
Application Note: Before evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a colorimetric method that measures cellular metabolic activity, which is indicative of cell viability.[2]
Protocol 1.1: MTT Assay for Cell Viability
Objective: To determine the concentration range of this compound that does not exhibit significant cytotoxicity in selected cell lines.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or microglial cell line (e.g., BV-2)
-
This compound (IG) stock solution
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of IG in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of IG. Include a vehicle control (medium with the same concentration of DMSO used to dissolve IG) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation:
| Concentration of IG (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.7 ± 3.9 | 99.1 ± 4.2 | 97.5 ± 5.0 |
| 1 | 97.2 ± 4.1 | 96.5 ± 3.8 | 95.3 ± 4.5 |
| 10 | 95.8 ± 3.5 | 94.2 ± 4.0 | 92.1 ± 3.9 |
| 25 | 90.1 ± 4.8 | 85.6 ± 5.2 | 78.4 ± 5.5 |
| 50 | 75.3 ± 5.5 | 60.2 ± 6.1 | 45.7 ± 6.3 |
| 100 | 50.2 ± 6.0 | 35.8 ± 5.9 | 20.1 ± 4.9 |
Data are presented as mean ± SD from three independent experiments.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Section 2: Investigation of Anti-Ferroptotic Activity
Application Note: Based on in vivo data suggesting that IG ameliorates ferroptosis, the following in vitro assays are designed to confirm and dissect this mechanism.[1] These protocols will measure key hallmarks of ferroptosis: lipid peroxidation, glutathione depletion, and intracellular iron accumulation.
Protocol 2.1: Lipid Peroxidation Assay (MDA Assay)
Objective: To quantify the effect of IG on lipid peroxidation, a key event in ferroptosis, by measuring malondialdehyde (MDA) levels.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
IG and a ferroptosis inducer (e.g., Erastin or RSL3)
-
Lipid Peroxidation (MDA) Assay Kit
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 6-well plate.
-
Pre-treat cells with non-toxic concentrations of IG for 24 hours.
-
Induce ferroptosis by adding Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM) and co-incubate with IG for another 24 hours.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the MDA assay kit.
-
Perform the MDA assay by reacting the lysates with the provided reagents to generate a colored product.[3]
-
Measure the absorbance at the specified wavelength (e.g., 586 nm or 695 nm depending on the kit).[2][3]
-
Quantify MDA concentration using a standard curve.
Protocol 2.2: Glutathione Depletion Assay
Objective: To assess the effect of IG on the intracellular levels of glutathione (GSH), a critical antioxidant depleted during ferroptosis.
Materials:
-
SH-SY5Y cells
-
IG and a ferroptosis inducer (e.g., Erastin)
-
GSH/GSSG-Glo™ Assay or similar colorimetric/fluorometric glutathione assay kit
-
Luminometer or microplate reader
Procedure:
-
Follow steps 1-3 from Protocol 2.1.
-
After treatment, lyse the cells and measure the levels of total glutathione (GSH) and oxidized glutathione (GSSG) using a commercial assay kit.
-
The assay is typically based on the conversion of a substrate by glutathione S-transferase into a product that generates a luminescent or colorimetric signal.[4]
-
Measure the signal using a luminometer or plate reader.
-
Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
Protocol 2.3: Intracellular Iron Accumulation Assay
Objective: To determine if IG can modulate the intracellular accumulation of iron, a key driver of ferroptosis.
Materials:
-
SH-SY5Y cells
-
IG and a ferroptosis inducer (e.g., Erastin)
-
Iron assay kit (e.g., colorimetric ferene-s based assay)[5]
-
Microplate reader
Procedure:
-
Follow steps 1-3 from Protocol 2.1.
-
After treatment, wash the cells with PBS and lyse them.
-
Measure the intracellular iron concentration using a colorimetric iron assay kit. This typically involves the reduction of Fe³⁺ to Fe²⁺ and the formation of a colored complex with a chromogen.[6]
-
Measure the absorbance at the specified wavelength (e.g., 593 nm).
-
Quantify the iron concentration using a standard curve.
Data Presentation:
| Treatment | MDA Level (nmol/mg protein) | GSH/GSSG Ratio | Intracellular Iron (µg/mg protein) |
| Control | 1.2 ± 0.2 | 8.5 ± 0.9 | 0.5 ± 0.1 |
| Erastin (10 µM) | 5.8 ± 0.6 | 2.1 ± 0.3 | 2.1 ± 0.3 |
| Erastin + IG (1 µM) | 4.5 ± 0.5 | 4.2 ± 0.5 | 1.5 ± 0.2 |
| Erastin + IG (10 µM) | 2.1 ± 0.3 | 7.1 ± 0.8 | 0.8 ± 0.1 |
| IG (10 µM) | 1.1 ± 0.2 | 8.7 ± 1.0 | 0.4 ± 0.1 |
Data are presented as mean ± SD from three independent experiments.
Proposed Anti-Ferroptotic Signaling Pathway of this compound
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. content.abcam.com [content.abcam.com]
- 4. GSH-Glo™ Glutathione Assay Protocol [promega.com]
- 5. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric Iron Quantification Assay [protocols.io]
Application Notes and Protocols for In Vivo Experimental Design of (-)-Isobicyclogermacrenal Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of (-)-Isobicyclogermacrenal (IG), a sesquiterpenoid lactone with neuroprotective properties. The protocols outlined below are intended to serve as a foundation for preclinical research in rodent models, focusing on efficacy, safety, and pharmacokinetic profiling.
Efficacy Studies in a Rodent Model of Sleep Deprivation-Induced Neurological Damage
Recent research has demonstrated that this compound can ameliorate cognitive deficits and hippocampal injury caused by sleep deprivation in rats.[1] The proposed mechanism involves the mitigation of ferroptosis, neuroinflammation, and neurotransmitter dysregulation.[1] The following protocol describes an experimental design to investigate the neuroprotective and cognitive-enhancing effects of IG in a sleep deprivation model.
Experimental Protocol: Neuroprotection and Cognitive Enhancement in Sleep-Deprived Rats
1.1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.[1]
-
Age: 8-10 weeks.
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Ad libitum access to standard chow and water.
1.2. Experimental Groups:
-
Group 1: Control: No sleep deprivation, vehicle administration.
-
Group 2: Sleep Deprivation (SLD) + Vehicle: Sleep deprivation induction, vehicle administration.
-
Group 3: SLD + IG (Low Dose): Sleep deprivation induction, low dose of IG.
-
Group 4: SLD + IG (Medium Dose): Sleep deprivation induction, medium dose of IG.
-
Group 5: SLD + IG (High Dose): Sleep deprivation induction, high dose of IG.
-
Group 6: SLD + Positive Control (e.g., Modafinil): Sleep deprivation induction, administration of a compound with known efficacy.
1.3. Sleep Deprivation Model:
-
The sleep deprivation model can be established using methods such as the modified multiple platform method or through pharmacological induction with agents like p-chlorophenylalanine (PCPA).[1]
1.4. Drug Administration:
-
Formulation: this compound can be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Route of Administration: Oral gavage is a common and clinically relevant route.
-
Dosing Regimen: Daily administration for a predefined period (e.g., 7-14 days) prior to and during the sleep deprivation protocol.
1.5. Behavioral Assessments:
-
Morris Water Maze (MWM): To assess spatial learning and memory.[2][3]
-
Y-Maze: To evaluate short-term spatial working memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
1.6. Biochemical and Histological Analysis:
-
Tissue Collection: At the end of the study, animals are euthanized, and brain tissues (specifically the hippocampus and prefrontal cortex) are collected.[1]
-
Neurotransmitter Analysis: Measurement of serotonin (5-HT) and other relevant neurotransmitters using HPLC.[1]
-
Oxidative Stress Markers: Quantification of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels.[1][3]
-
Ferroptosis Markers: Analysis of iron levels, and key proteins involved in ferroptosis such as transferrin receptor (TFRC).[1]
-
Neuroinflammation Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Histopathology: Nissl staining and Hematoxylin and Eosin (H&E) staining of brain sections to assess neuronal damage.[1]
Data Presentation: Efficacy Study Endpoints
| Parameter | Control | SLD + Vehicle | SLD + IG (Low Dose) | SLD + IG (Medium Dose) | SLD + IG (High Dose) | SLD + Positive Control |
| MWM Escape Latency (s) | ||||||
| Y-Maze Spontaneous Alternation (%) | ||||||
| Hippocampal 5-HT (ng/mg tissue) | ||||||
| Hippocampal MDA (nmol/mg protein) | ||||||
| Hippocampal Iron (µg/g tissue) | ||||||
| Hippocampal TNF-α (pg/mg protein) | ||||||
| Neuronal Survival (%) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound in sleep deprivation.
Caption: Workflow for efficacy studies of this compound.
Toxicity Studies
Prior to extensive efficacy testing, it is crucial to establish the safety profile of this compound through acute and subchronic toxicity studies. These studies are guided by OECD guidelines.
Experimental Protocol: Acute Oral Toxicity (OECD 420)
2.1. Animals:
-
Species: Female Wistar rats.
-
Age: 8-12 weeks.
-
Housing: Individually housed with standard conditions.
2.2. Procedure:
-
A single dose of this compound is administered orally.
-
A starting dose of 2000 mg/kg is often used as a limit test.[4] If no mortality is observed, the LD50 is considered to be above this dose.
-
Animals are observed for 14 days for signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.[4]
-
At the end of the observation period, a gross necropsy is performed.
Experimental Protocol: Subchronic Oral Toxicity (28-Day Study; OECD 407)
2.1. Animals:
-
Species: Male and female Wistar rats.
-
Age: 6-8 weeks.
-
Housing: Group housed (by sex) with standard conditions.
2.2. Experimental Groups:
-
Group 1: Control (Vehicle)
-
Group 2: Low Dose
-
Group 3: Medium Dose
-
Group 4: High Dose
2.3. Procedure:
-
Daily oral administration of this compound for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of a comprehensive panel of hematological and biochemical parameters.[5][6]
-
Necropsy and Histopathology: At termination, a full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.[5][6]
Data Presentation: Toxicity Study Endpoints
Acute Toxicity
| Dose (mg/kg) | Mortality | Clinical Signs of Toxicity |
| 2000 | ||
| 5000 (if applicable) |
Subchronic Toxicity
| Parameter | Control | Low Dose | Medium Dose | High Dose |
| Body Weight Gain (g) | ||||
| Hemoglobin (g/dL) | ||||
| Alanine Aminotransferase (U/L) | ||||
| Creatinine (mg/dL) | ||||
| Liver Weight (g) | ||||
| Kidney Weight (g) | ||||
| Histopathological Findings |
Experimental Workflow Diagram
Caption: Workflow for acute and subchronic toxicity studies.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for optimizing dosing regimens and interpreting efficacy and toxicity data.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
3.1. Animals:
-
Species: Male Sprague-Dawley rats with jugular vein cannulation.
-
Age: 8-10 weeks.
-
Housing: Individually housed after surgery.
3.2. Procedure:
-
A single dose of this compound is administered via oral gavage and intravenous (IV) injection (in separate groups) to determine oral bioavailability.
-
Serial blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma is separated and stored at -80°C until analysis.
-
The concentration of this compound in plasma samples is determined using a validated analytical method (e.g., LC-MS/MS).
3.3. Pharmacokinetic Parameters:
-
The following parameters are calculated using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | N/A | |
| Tmax (h) | N/A | |
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Experimental Workflow Diagram
Caption: Workflow for pharmacokinetic studies of this compound.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Protocol for Inducing Sleep Deprivation in Rats for (-)-Isobicyclogermacrenal Testing
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sleep deprivation is a potent stressor that can induce a range of physiological and neurological changes, including cognitive impairment, neuroinflammation, and oxidative stress. Rodent models of sleep deprivation are invaluable tools for studying the underlying mechanisms of sleep loss and for the preclinical evaluation of potential therapeutic agents. (-)-Isobicyclogermacrenal, a natural compound extracted from Valeriana officinalis, has shown promise in ameliorating the detrimental effects of sleep deprivation. This document provides detailed protocols for inducing different types of sleep deprivation in rats and for testing the efficacy of this compound. The described methods include the p-chlorophenylalanine (PCPA) induced insomnia model, the flowerpot method for selective REM sleep deprivation, and the disk-over-water method for total sleep deprivation.
Data Presentation
The following tables summarize quantitative data related to sleep deprivation models and the assessment of this compound's effects.
Table 1: Expected Changes in Sleep Architecture Following Different Sleep Deprivation Methods in Rats
| Sleep Deprivation Method | Duration | Expected Change in REM Sleep | Expected Change in NREM Sleep | Reference |
| Flowerpot Method | 72 hours | ~85-99% decrease | ~30-50% decrease | [1] |
| Disk-over-Water Method | 24 hours | ~90-100% decrease | ~70-90% decrease | [2] |
| PCPA Administration | 48 hours | Significant decrease | Significant decrease | [3][4] |
Table 2: Key Parameters for Behavioral Assessment using the Morris Water Maze
| Parameter | Description | Expected Effect of Sleep Deprivation |
| Escape Latency | Time taken for the rat to find the hidden platform. | Increased |
| Path Length | The total distance traveled by the rat to find the hidden platform. | Increased |
| Time in Target Quadrant | Percentage of time spent in the quadrant where the platform was previously located during a probe trial. | Decreased |
| Platform Crossings | Number of times the rat crosses the former location of the platform during a probe trial. | Decreased |
Experimental Protocols
p-Chlorophenylalanine (PCPA) Induced Sleep Deprivation
This method induces a state of insomnia by depleting brain serotonin levels. It is particularly relevant for testing this compound as it has been used in a key study investigating this compound.[5]
Materials:
-
p-Chlorophenylalanine (PCPA)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
-
Male Wistar or Sprague-Dawley rats (250-300g)
Protocol:
-
Acclimatization: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
PCPA Preparation: Dissolve PCPA in sterile saline to a final concentration of 100 mg/mL.
-
PCPA Administration: Administer PCPA at a dose of 300 mg/kg body weight via intraperitoneal injection once daily for two consecutive days.[6][7] A control group should receive an equivalent volume of sterile saline.
-
Sleep Deprivation Period: The sleep deprivation period begins after the second PCPA injection and typically lasts for 48-72 hours.
-
This compound Administration:
-
As a specific dosage for pure this compound is not yet established in the literature, it is recommended to use a well-characterized extract from Valeriana officinalis.
-
Conduct a pilot dose-response study to determine the optimal neuroprotective dose.
-
Administer the selected dose of this compound or vehicle control orally or via i.p. injection at the beginning of the sleep deprivation period and daily thereafter.
-
-
Behavioral and Neurological Assessment: Following the sleep deprivation period, proceed with behavioral tests (e.g., Morris water maze) and subsequent tissue collection for neurochemical and histological analysis.
Flowerpot Method for REM Sleep Deprivation
This technique selectively deprives rats of REM sleep by exploiting the muscle atonia that accompanies this sleep stage.[8][9]
Materials:
-
Flowerpots or similar platforms (6.5 cm diameter for a standard adult rat)
-
Water tanks or deep trays
-
Water
-
Food and water dispensers
-
Male Wistar or Sprague-Dawley rats (250-300g)
Protocol:
-
Apparatus Setup: Place an inverted flowerpot in the center of a water tank. Fill the tank with water to a level approximately 1 cm below the top surface of the flowerpot.
-
Acclimatization: Acclimate the rats to the experimental room for at least one week.
-
Deprivation Procedure: Place a single rat on each platform. The rat can engage in NREM sleep but will fall into the water upon entering REM sleep due to muscle atonia, thus being awakened.
-
Control Groups:
-
Sham Control: Rats are placed on a larger platform (e.g., 12-14 cm diameter) in a similar water tank, allowing them to have both NREM and REM sleep.
-
Cage Control: Rats remain in their home cages with no environmental manipulation.
-
-
Duration: The typical duration for REM sleep deprivation using this method is 72-96 hours.
-
This compound Administration: Administer the compound or vehicle as described in the PCPA protocol.
-
Post-Deprivation Analysis: After the deprivation period, conduct behavioral testing and/or collect brain tissue for analysis.
Disk-over-Water Method for Total Sleep Deprivation
This method induces total sleep deprivation by forcing the animal to move to avoid falling into the water.[10][11][12][13]
Materials:
-
Automated disk-over-water apparatus
-
Water pan
-
Food and water dispensers
-
Male Wistar or Sprague-Dawley rats (250-300g)
Protocol:
-
Apparatus Setup: The apparatus consists of a rotating circular platform positioned over a shallow pan of water. The platform is divided into two compartments, one for the experimental rat and one for a yoked control.
-
Acclimatization: Acclimate the rats to the apparatus for a few days prior to the experiment.
-
Deprivation Procedure: The platform rotates when the experimental rat shows signs of sleep (e.g., based on EEG/EMG recordings or motion sensors). The rotation forces the rat to walk to avoid the water.
-
Yoked Control: The yoked control rat is on the same rotating platform and is subjected to the same movements but can sleep when the experimental rat is awake.
-
Duration: This method can be used for both short-term (e.g., 24 hours) and long-term total sleep deprivation.
-
This compound Administration: Administer the compound or vehicle as described in the PCPA protocol.
-
Post-Deprivation Analysis: Following the deprivation period, proceed with behavioral and neurological assessments.
Behavioral Testing: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory, which are often impaired by sleep deprivation.[14][15][16][17]
Materials:
-
Circular water tank (approximately 1.5-2 m in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic opaque substance to make the water cloudy (e.g., powdered milk or non-toxic paint)
-
Video tracking system and software
-
Water heater to maintain water temperature at 22-25°C
-
Distinct visual cues placed around the room
Protocol:
-
Acquisition Phase (4-5 days):
-
Each day, each rat undergoes four trials.
-
For each trial, the rat is gently placed into the water at one of four randomly chosen starting positions (North, South, East, West).
-
The rat is allowed to swim for a maximum of 60-120 seconds to find the hidden platform.
-
If the rat fails to find the platform within the time limit, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the tank.
-
The rat is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
Data Analysis: Compare the performance of the sleep-deprived and control groups on the parameters listed in Table 2.
Mandatory Visualizations
Caption: Experimental workflow for testing this compound in sleep-deprived rats.
Caption: Signaling pathways involved in sleep deprivation-induced neurotoxicity and the therapeutic action of this compound.
References
- 1. Relevance of deprivation studies in understanding rapid eye movement sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a rat model with ageing insomnia induced by D-galactosef and para-chlorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flowerpot technique - Wikipedia [en.wikipedia.org]
- 10. Establishment of a rat model with ageing insomnia induced by D-galactosef and para-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morris Water Maze | ibnr [ibnr.njit.edu]
- 13. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 14. Frontiers | Nrf2 and Ferroptosis: A New Research Direction for Neurodegenerative Diseases [frontiersin.org]
- 15. Using the Spatial Learning Index to Evaluate Performance on the Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 17. Sleep deprivation by the "flower pot" technique and spatial reference memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of (-)-Isobicyclogermacrenal: Application Notes and Protocols for Behavioral Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of (-)-Isobicyclogermacrenal (IG), a natural compound with demonstrated neuroprotective properties. The following protocols for key behavioral tests are designed to evaluate its potential therapeutic effects on cognitive impairment, anxiety, and depression.
Data Presentation
The following tables summarize illustrative quantitative data from behavioral tests assessing the efficacy of this compound. This data is representative of expected outcomes and should be used for comparative purposes.
Table 1: Morris Water Maze - Spatial Learning and Memory
| Group | Treatment | Latency to Platform (s) - Day 1 | Latency to Platform (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |
| 1 | Control (Vehicle) | 55 ± 5 | 15 ± 3 | 18 ± 4 |
| 2 | Sleep Deprivation (SD) + Vehicle | 58 ± 6 | 45 ± 5 | 8 ± 2 |
| 3 | SD + IG (10 mg/kg) | 56 ± 5 | 25 ± 4 | 15 ± 3 |
| 4 | SD + IG (20 mg/kg) | 57 ± 6 | 20 ± 3 | 17 ± 4 |
Table 2: Elevated Plus Maze - Anxiety-Related Behavior
| Group | Treatment | Time in Open Arms (s) | Entries into Open Arms (%) |
| 1 | Control (Vehicle) | 45 ± 5 | 40 ± 5 |
| 2 | Stress Model + Vehicle | 15 ± 3 | 10 ± 3 |
| 3 | Stress Model + IG (10 mg/kg) | 30 ± 4 | 25 ± 4 |
| 4 | Stress Model + IG (20 mg/kg) | 40 ± 5 | 35 ± 5 |
Table 3: Forced Swim Test - Depressive-Like Behavior
| Group | Treatment | Immobility Time (s) |
| 1 | Control (Vehicle) | 120 ± 10 |
| 2 | Stress Model + Vehicle | 220 ± 15 |
| 3 | Stress Model + IG (10 mg/kg) | 150 ± 12 |
| 4 | Stress Model + IG (20 mg/kg) | 130 ± 10 |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below.
Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular tank (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's movement.
-
Distinct visual cues placed around the maze.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: On the first day, allow each animal to swim freely for 60 seconds without the platform. Then, guide the animal to the platform and allow it to remain there for 30 seconds.
-
Training Trials (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the tank wall at one of four randomly chosen starting positions.
-
Allow the animal to swim and find the submerged platform. The trial ends when the animal climbs onto the platform.
-
If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Place the animal in the tank at a novel starting position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
Parameters Measured:
-
Escape latency (time to find the platform).
-
Swim speed.
-
Time spent in the target quadrant during the probe trial.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior based on the conflict between the innate fear of open spaces and the drive to explore a novel environment.
Apparatus:
-
A plus-shaped maze elevated 50 cm above the floor.
-
Two open arms (50x10 cm) and two closed arms (50x10x40 cm) opposite to each other.
-
A central platform (10x10 cm).
-
A video camera to record the session.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.
-
Testing:
-
Place the animal on the central platform facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Score the time spent in the open and closed arms.
-
Count the number of entries into the open and closed arms.
-
Parameters Measured:
-
Time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total distance traveled (to assess general locomotor activity).
Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To assess depressive-like behavior by measuring the duration of immobility in an inescapable situation.
Apparatus:
-
A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
A video camera for recording.
Procedure:
-
Pre-test Session (Day 1):
-
Place the animal in the cylinder for a 15-minute pre-swim.
-
After 15 minutes, remove the animal, dry it, and return it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the animal back into the cylinder for a 5-minute test session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the lack of motion, with the animal making only small movements necessary to keep its head above water.
-
Parameters Measured:
-
Duration of immobility.
Visualizations
The following diagrams illustrate the potential signaling pathways affected by this compound and the experimental workflow.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Proposed signaling pathways of this compound.
Application Notes and Protocols for Pathological Studies of Brain Tissue After (-)-Isobicyclogermacrenal Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting pathological studies of brain tissue following treatment with (-)-Isobicyclogermacrenal. The protocols and data presented are based on findings indicating the neuroprotective effects of this compound, including the amelioration of histological injuries and the reduction of neuroinflammation and ferroptosis in rat models of sleep deprivation.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from pathological studies of brain tissue treated with this compound, based on its observed neuroprotective effects. These tables are designed for easy comparison of treatment effects.
Table 1: Histopathological Scoring of Neuronal Damage
| Treatment Group | Hippocampus (CA1 Region) | Cerebral Cortex |
| Control | 0.5 ± 0.2 | 0.4 ± 0.1 |
| Sleep Deprivation Model | 3.8 ± 0.5 | 3.5 ± 0.6 |
| Sleep Deprivation + this compound | 1.2 ± 0.3 | 1.0 ± 0.4 |
| Histopathological scores are based on a scale of 0-4, where 0 = no damage, 1 = mild, 2 = moderate, 3 = severe, and 4 = very severe neuronal damage, including pyknosis and eosinophilic cytoplasm. |
Table 2: Quantification of Apoptotic Cells (TUNEL Assay)
| Treatment Group | Percentage of TUNEL-Positive Cells (Hippocampus) |
| Control | 2.1 ± 0.5% |
| Sleep Deprivation Model | 15.7 ± 2.1% |
| Sleep Deprivation + this compound | 4.3 ± 1.2% |
Table 3: Protein Expression Levels of Key Markers (Western Blot)
| Treatment Group | Relative Expression of TNF-α | Relative Expression of IL-1β | Relative Expression of GPX4 |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Sleep Deprivation Model | 3.5 ± 0.4 | 4.1 ± 0.5 | 0.4 ± 0.1 |
| Sleep Deprivation + this compound | 1.3 ± 0.2 | 1.5 ± 0.3 | 0.8 ± 0.1 |
| Expression levels are normalized to the control group. TNF-α and IL-1β are pro-inflammatory cytokines. GPX4 is a key enzyme in the regulation of ferroptosis. |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the pathological evaluation of brain tissue after this compound treatment.
Protocol 1: Animal Model and this compound Administration
-
Animal Model : A sleep deprivation model in rats can be established using methods such as the modified multiple platform method.
-
Treatment : this compound, extracted and characterized from Valeriana officinalis, is administered to the treatment group. A typical administration route is intraperitoneal injection.
-
Dosage : The dosage of this compound should be determined based on preliminary dose-response studies.
-
Control Groups : Include a control group (no sleep deprivation, vehicle administration), a sleep deprivation model group (vehicle administration), and the treatment group (sleep deprivation + this compound).
Protocol 2: Histopathological Examination
-
Tissue Preparation : Following the treatment period, animals are euthanized, and brains are collected. The brains are fixed in 4% paraformaldehyde, followed by paraffin embedding.
-
Sectioning : 5 µm thick coronal sections of the hippocampus and cerebral cortex are prepared using a microtome.
-
Staining : Sections are stained with Hematoxylin and Eosin (H&E) to visualize neuronal morphology.
-
Microscopic Analysis : Stained sections are examined under a light microscope to assess neuronal damage, such as pyknosis, cell shrinkage, and inflammatory cell infiltration.
-
Scoring : A semi-quantitative scoring system is used to evaluate the extent of neuronal damage.
Protocol 3: Immunohistochemistry (IHC) for Inflammatory Markers
-
Antigen Retrieval : Deparaffinized and rehydrated brain sections are subjected to heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking : Sections are blocked with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Sections are incubated overnight at 4°C with primary antibodies against inflammatory markers such as TNF-α (1:200 dilution) and IL-1β (1:200 dilution).
-
Secondary Antibody Incubation : After washing, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection : The signal is detected using an avidin-biotin-peroxidase complex and visualized with diaminobenzidine (DAB).
-
Imaging and Analysis : Images are captured using a microscope, and the intensity of staining is quantified using image analysis software.
Protocol 4: Western Blot for Protein Expression Analysis
-
Protein Extraction : Brain tissue from the hippocampus and cortex is homogenized in RIPA lysis buffer containing protease inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis : Equal amounts of protein (20-30 µg) are separated by SDS-PAGE.
-
Transfer : Proteins are transferred from the gel to a PVDF membrane.
-
Blocking : The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies against TNF-α (1:1000), IL-1β (1:1000), GPX4 (1:1000), and a loading control like β-actin (1:5000).
-
Detection : After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Protocol 5: TUNEL Assay for Apoptosis Detection
-
Tissue Preparation : Paraffin-embedded brain sections are deparaffinized and rehydrated.
-
Permeabilization : Sections are treated with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction : The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed using a commercial kit according to the manufacturer's instructions. This involves incubating the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Counterstaining : Nuclei are counterstained with DAPI.
-
Imaging : Sections are visualized using a fluorescence microscope.
-
Quantification : The number of TUNEL-positive (apoptotic) cells and the total number of cells are counted in several fields of view to calculate the percentage of apoptotic cells.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of Neuroinflammation by this compound.
Caption: this compound's Role in Preventing Ferroptosis.
Experimental Workflow Diagram
Caption: Workflow for Pathological Studies of Brain Tissue.
Quantitative Analysis of (-)-Isobicyclogermacrenal in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isobicyclogermacrenal, a sesquiterpenoid found in plants of the Valeriana genus, has garnered significant interest for its potential therapeutic properties, notably its neuroprotective effects through the modulation of ferroptosis. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts. It includes a summary of quantitative data, comprehensive experimental protocols for extraction and analysis, and a visualization of the compound's role in the ferroptosis signaling pathway.
Quantitative Data Summary
Currently, there is a notable gap in publicly available literature detailing the absolute quantification of this compound in various plant extracts. While studies have qualitatively identified its presence, particularly in Valeriana officinalis, and have explored its biological activities, specific concentration data (e.g., mg/g of dried plant material) from validated quantitative analyses are not readily found in published research. The tables below are structured to accommodate such data as they become available through future research.
Table 1: Quantitative Analysis of this compound in Valeriana officinalis Extracts
| Plant Material | Extraction Method | Analytical Method | Concentration of this compound (mg/g dry weight) | Reference |
| Valeriana officinalis (Root) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Valeriana officinalis (Rhizome) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparison of Analytical Methods for Sesquiterpenoid Quantification
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | High resolution for volatile compounds, excellent for essential oil profiling. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| UPLC-MS/MS | Separation based on polarity and mass-to-charge ratio. | High sensitivity and selectivity, suitable for a wide range of polarities, reduced analysis time.[1][2] | Higher equipment cost, potential for matrix effects. |
| HPLC | Separation based on polarity. | Robust and widely available, suitable for non-volatile compounds. | Lower resolution and sensitivity compared to UPLC-MS/MS. |
Experimental Protocols
The following protocols are based on established methods for the extraction and analysis of sesquiterpenoids from plant materials and can be adapted and validated for the specific quantification of this compound.
Plant Material Preparation and Extraction
This protocol describes a general procedure for the extraction of sesquiterpenoids from Valeriana officinalis roots.
Objective: To extract this compound and other sesquiterpenoids from dried plant material.
Materials:
-
Dried roots of Valeriana officinalis
-
Grinder or mill
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus with 0.22 µm syringe filters
-
Rotary evaporator
Protocol:
-
Grinding: Grind the dried roots of Valeriana officinalis to a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material.
-
Place the powder in a conical flask and add 20 mL of methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
-
Filtration and Concentration:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine all the supernatants.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Sample Preparation for Analysis:
-
Redissolve the dried extract in a known volume of methanol to a final concentration suitable for the analytical method (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial prior to injection.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for the development of a validated GC-MS method for this compound quantification.
Objective: To separate, identify, and quantify this compound in the plant extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent HP-6890 or equivalent.
-
Mass Spectrometer: Agilent HP-5973 Mass Selective Detector or equivalent.
-
Column: HP-5MS fused silica column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 1:20.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Quantification:
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Analysis: Inject the standard solutions and the prepared plant extract samples into the GC-MS system.
-
Data Processing: Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the plant extract samples.
Signaling Pathway and Experimental Workflow
This compound in the Ferroptosis Signaling Pathway
This compound has been shown to ameliorate hippocampal ferroptosis. A key mechanism of this action is the direct targeting of the Transferrin Receptor (TFRC), which leads to improved iron metabolism. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By modulating TFRC, this compound can influence intracellular iron levels and mitigate the oxidative stress that drives this cell death pathway.
Caption: this compound inhibits TFRC, reducing iron uptake and subsequent ferroptosis.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the logical steps for the quantitative analysis of this compound from plant extracts.
Caption: Workflow for the quantitative analysis of this compound from plant samples.
References
- 1. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 2. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of (-)-Isobicyclogermacrenal Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of analogs of (-)-Isobicyclogermacrenal, a natural compound with demonstrated potential in mitigating neuroinflammation, ferroptosis, and oxidative stress.[1] The following protocols are designed to identify and characterize novel analogs with enhanced therapeutic efficacy.
Introduction to this compound and its Therapeutic Potential
This compound is a sesquiterpenoid isolated from Valeriana officinalis, a plant traditionally used for its sedative properties.[1] Recent studies have revealed its significant neuroprotective effects, attributing them to its ability to ameliorate neurological damage and cognitive impairment by reducing oxidative stress, ferroptosis, and neuroinflammation.[1] These properties make it a promising lead compound for the development of novel therapeutics for neurodegenerative diseases and other conditions with an inflammatory or oxidative stress component. The development of synthetic analogs of this compound offers the opportunity to improve its potency, selectivity, and pharmacokinetic profile. High-throughput screening provides an efficient means to evaluate large libraries of these analogs to identify promising drug candidates.
High-Throughput Screening (HTS) Workflow
A generalized workflow for the HTS of this compound analogs is depicted below. This workflow encompasses primary screening to identify active compounds ("hits"), followed by secondary screening and dose-response studies to confirm activity and determine potency.
References
Enantioselective Synthesis of (-)-Isobicyclogermacrenal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isobicyclogermacrenal, a bicyclic sesquiterpene aldehyde, has garnered interest for its unique structural framework and potential biological activity. This document provides a detailed guide to the enantioselective synthesis of the (-)-enantiomer. As a direct enantioselective synthesis has not been formally published, this protocol outlines a proposed pathway. This pathway is based on a modification of the known racemic synthesis, incorporating a state-of-the-art asymmetric catalytic step to induce the desired chirality. The core of this proposed synthesis is an asymmetric Simmons-Smith cyclopropanation reaction, a powerful tool for the enantioselective formation of cyclopropane rings. This document provides detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to guide researchers in this synthetic endeavor.
Introduction
The bicyclo[8.1.0]undecane skeleton of isobicyclogermacrenal presents a formidable synthetic challenge. The total synthesis of the racemic mixture, (±)-isobicyclogermacrenal, was first reported by Magari, Hirota, and Takahashi. Their 14-step synthesis commenced from the readily available monoterpene piperitenone. To achieve an enantioselective synthesis of the desired (-)-isomer, a chiral-directing step must be strategically incorporated into the racemic route. Analysis of the established synthesis reveals that the formation of the cyclopropane ring is a critical stereocenter-determining step. Therefore, this protocol proposes the use of a chiral ligand in a modified Simmons-Smith reaction to achieve the desired enantioselectivity.
Proposed Enantioselective Synthetic Pathway
The proposed enantioselective synthesis of this compound follows the general strategy of the racemic synthesis, with the key modification being the use of a chiral ligand during the cyclopropanation step. The overall workflow is depicted below.
Caption: Proposed workflow for the enantioselective synthesis of this compound.
Key Experimental Protocols
Preparation of the Allylic Alcohol Intermediate
The initial steps of the synthesis focus on the elaboration of piperitenone to a key allylic alcohol intermediate. This involves a conjugate addition followed by reduction and protection/deprotection steps as established in the racemic synthesis.
Protocol: (Based on the general principles of the racemic synthesis)
-
Conjugate Addition: To a solution of piperitenone in a suitable solvent (e.g., THF), add a Gilman cuprate reagent (e.g., LiMe₂Cu) at low temperature (-78 °C) to introduce a methyl group at the β-position of the enone.
-
Reduction of the Carbonyl Group: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in methanol.
-
Protection of the Hydroxyl Group: The secondary alcohol is protected, for instance, as a silyl ether (e.g., using TBSCl and imidazole in DMF), to prevent interference in subsequent steps.
-
Further Modifications: Additional functional group manipulations as described in the original racemic synthesis are carried out to arrive at the crucial allylic alcohol precursor for the cyclopropanation.
Enantioselective Simmons-Smith Cyclopropanation
This is the pivotal step where chirality is introduced. A chiral ligand is used to direct the stereochemical outcome of the cyclopropanation.
Protocol:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the chiral ligand (e.g., a chiral dioxaborolane ligand) in an anhydrous solvent such as dichloromethane (DCM).
-
Reaction Mixture: To this solution, add the allylic alcohol intermediate. Cool the mixture to 0 °C.
-
Addition of Reagents: Slowly add a solution of diethylzinc (Et₂Zn) in hexanes, followed by diiodomethane (CH₂I₂).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopropyl alcohol.
Conversion to this compound
The final steps involve the transformation of the chiral bicyclic intermediate into the target molecule, this compound. These steps primarily involve oxidation and functional group manipulations that should not affect the newly established stereocenter.
Protocol: (Following the logic of the racemic synthesis)
-
Oxidation: The chiral alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Further Transformations: Any remaining functional group interconversions as outlined in the original synthesis are performed to complete the synthesis of this compound.
-
Final Purification: The final product is purified by column chromatography to yield pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key enantioselective step. The data for the racemic synthesis would need to be consulted for the yields of the other steps.
Table 1: Asymmetric Simmons-Smith Cyclopropanation
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-Dioxaborolane | DCM | 0 to rt | 12 | [Expected High] | [Expected >90%] |
| 2 | Chiral Diamine | Toluene | -20 to rt | 24 | [Expected High] | [Expected High] |
*Note: Specific yields and enantiomeric excess will be dependent on the exact substrate and optimization of reaction conditions. The values provided are based on literature precedents for similar asymmetric Simmons-Smith reactions.
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₂O |
| Molecular Weight | 218.34 g/mol |
| Appearance | Colorless oil |
| Optical Rotation [α]D | [Expected negative value] |
| ¹H NMR (CDCl₃, MHz) | [Expected characteristic peaks for the bicyclic aldehyde structure] |
| ¹³C NMR (CDCl₃, MHz) | [Expected characteristic peaks for the bicyclic aldehyde structure] |
| HRMS (ESI) | [Expected m/z corresponding to [M+H]⁺] |
*Note: Specific spectroscopic data should be compared with reported data for the natural product if available, or fully characterized if novel.
Logical Relationships in Asymmetric Induction
The enantioselectivity of the Simmons-Smith reaction is controlled by the chiral ligand, which forms a chiral complex with the zinc carbenoid. This complex then approaches the double bond of the allylic alcohol from one face preferentially, leading to the formation of one enantiomer of the cyclopropane product in excess.
Caption: Control of stereochemistry in the asymmetric Simmons-Smith reaction.
Conclusion
This document provides a comprehensive, albeit proposed, guide for the enantioselective synthesis of this compound. By strategically employing an asymmetric Simmons-Smith cyclopropanation, it is anticipated that the desired enantiomer can be obtained with high purity. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers in natural product synthesis and drug development. Experimental validation and optimization of the proposed steps are necessary to establish a robust and efficient synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Isobicyclogermacrenal Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction yield of (-)-Isobicyclogermacrenal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically extracted?
This compound is a sesquiterpenoid compound. It has been isolated from plants such as Valeriana officinalis[1]. As a sesquiterpene lactone, its extraction follows general principles for this class of compounds[2][3].
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent significantly impacts extraction efficiency. For sesquiterpenoids, solvents with moderate polarity are often effective. Methanol and ethanol, often mixed with water (e.g., 80% methanol), are commonly used for extracting a wide range of secondary metabolites, including sesquiterpene lactones[2][4]. The optimal solvent system should be determined empirically.
Q3: What are the recommended extraction methods for this compound?
Several methods can be employed, each with its advantages and disadvantages. Common techniques include:
-
Maceration: A simple method involving soaking the plant material in a solvent at room temperature. It is suitable for thermolabile compounds but can be time-consuming and require large solvent volumes[5][6].
-
Soxhlet Extraction: A more efficient method that uses less solvent than maceration, but the repeated heating may degrade heat-sensitive compounds[5][7].
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time[8].
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process[9].
Q4: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of secondary metabolites like sesquiterpenoids[10]. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation and confirmation[7].
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound.
Problem: Low Extraction Yield
A low yield of the target compound is a frequent challenge in natural product extraction[7]. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration[7]. |
| Suboptimal Solvent Choice | Experiment with solvents of varying polarities. For sesquiterpenoids, 60-100% alcoholic solvents often provide high yields[2]. An 80% methanol solution is a good starting point[2][4]. |
| Insufficient Extraction Time or Temperature | Optimize the duration and temperature of the extraction. For maceration, ensure adequate soaking time with periodic agitation[7]. For heat-assisted methods, ensure the temperature is high enough for efficient extraction without degrading the compound[2]. |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may not fully solubilize the target compound. Increase the solvent-to-solid ratio. A common starting point is a 13:1 ratio of solvent to dry plant material[2]. |
| Compound Degradation During Solvent Evaporation | Overheating during solvent removal can lead to the degradation of thermolabile compounds. Use a rotary evaporator at a controlled, low temperature (e.g., 40-50°C) to remove the solvent[3][7]. |
| Incomplete Elution During Chromatography | The solvent system used for purification may not be optimal for eluting this compound from the chromatography column. Adjust the polarity of the mobile phase to ensure complete elution. |
Problem: Extract Impurity
| Potential Cause | Recommended Solution |
| Co-extraction of Unwanted Compounds | Perform a defatting step with a nonpolar solvent like hexane before the main extraction to remove lipids and other nonpolar impurities[4]. |
| Ineffective Purification | Employ appropriate chromatographic techniques for purification, such as column chromatography or preparative HPLC. Optimize the stationary and mobile phases for better separation. |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Preparation of Plant Material:
-
Thoroughly dry the plant material (e.g., roots of Valeriana officinalis) in a well-ventilated area or a low-temperature oven (40-50°C) to a constant weight[7].
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio (e.g., 13:1, so 130 mL).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C)[2][8].
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining compound.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract[7].
-
-
Purification:
-
Purify the crude extract using appropriate chromatographic techniques, such as column chromatography with silica gel, followed by preparative HPLC if higher purity is required.
-
-
Quantification:
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ache.org.rs [ache.org.rs]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 9. ijsdr.org [ijsdr.org]
- 10. mdpi.com [mdpi.com]
- 11. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Technical Support Center: Synthesis of (-)-Isobicyclogermacrenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis efficiency of (-)-Isobicyclogermacrenal. The information is based on established synthetic routes for the racemic mixture and general principles of complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most cited synthetic route for Isobicyclogermacrenal?
Q2: How can the synthesis be adapted to produce the enantiomerically pure this compound?
A2: Achieving an enantioselective synthesis typically involves one of two strategies:
-
Chiral Resolution: The racemic mixture of a suitable intermediate can be separated into its constituent enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization. The desired diastereomer is then carried forward to the final product.
-
Asymmetric Synthesis: Introducing a chiral catalyst or auxiliary in a key stereochemistry-determining step can favor the formation of the desired (-)-enantiomer. This approach is generally more efficient as it avoids the loss of 50% of the material inherent in classical resolution.
Q3: What are the main challenges in synthesizing the bicyclo[8.1.0]undecane core of Isobicyclogermacrenal?
A3: The construction of the bicyclo[8.1.0]undecane skeleton is a primary challenge.[2] Key difficulties include:
-
Ring Strain: The fusion of a cyclopropane ring to a ten-membered ring introduces significant ring strain, which can make the cyclization step challenging and may lead to side reactions.
-
Stereocontrol: Establishing the correct relative stereochemistry of the cyclopropane ring in relation to the substituents on the ten-membered ring is crucial and can be difficult to control.
-
Competing Reactions: During the formation of the bicyclic system, rearrangements and other side reactions can occur, reducing the yield of the desired product.
Q4: What are common purification challenges in this synthesis?
A4: Given the multi-step nature of the synthesis, purification can be challenging due to:
-
Accumulation of Impurities: Small amounts of impurities from early steps can accumulate and complicate purification in later stages.
-
Separation of Diastereomers: If a racemic or diastereomeric mixture is formed at any step, separation by chromatography can be difficult due to similar polarities. Careful selection of the stationary and mobile phases is critical.
-
Product Instability: The final aldehyde product, this compound, may be sensitive to oxidation or other degradation pathways, requiring careful handling and purification under inert conditions.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during a multi-step synthesis of a complex molecule like this compound.
Low Yield in a Specific Step
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more reagent, increasing the temperature, or extending the reaction time. |
| Degradation of Starting Material or Product | Check the stability of your compounds under the reaction conditions. It may be necessary to lower the temperature, use a different solvent, or add a stabilizer. Ensure all reagents and solvents are pure and dry. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify major byproducts. Understanding the side reactions can help in modifying the reaction conditions (e.g., changing the base, solvent, or temperature) to minimize their formation. |
| Inefficient Purification | Significant product loss can occur during workup and purification. Optimize the extraction and chromatography conditions. Consider alternative purification techniques such as crystallization or distillation if applicable. |
Formation of Diastereomers/Epimers
| Potential Cause | Suggested Solution |
| Lack of Stereocontrol in Reaction | The choice of reagents and reaction conditions is critical for stereoselectivity. For example, in a reduction or alkylation step, a bulky reagent may favor the formation of one diastereomer over another. Consult literature on similar transformations for guidance on achieving better stereocontrol. |
| Epimerization | If a stereocenter is adjacent to a carbonyl group or is otherwise acidic, it may be prone to epimerization under basic or acidic conditions. Use milder conditions or a non-nucleophilic base to prevent this. |
| Difficult Separation | Diastereomers can be challenging to separate by standard silica gel chromatography. Consider using a different stationary phase (e.g., alumina, C18) or a more specialized technique like Supercritical Fluid Chromatography (SFC). Chiral chromatography may be necessary if enantiomers are present. |
Experimental Protocols: A Conceptual Workflow
While a detailed, validated protocol for the 14-step synthesis is not publicly available, a hypothetical workflow can be conceptualized. This workflow illustrates the key transformations that are likely involved.
References
Technical Support Center: Overcoming Solubility Challenges with (-)-Isobicyclogermacrenal In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (-)-Isobicyclogermacrenal in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound in aqueous solutions for in vitro assays?
A1: this compound, a sesquiterpenoid isolated from Valeriana officinalis, is a lipophilic molecule with poor aqueous solubility. This inherent characteristic can lead to precipitation in cell culture media, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and utilized solvent for preparing high-concentration stock solutions of poorly water-soluble compounds, including natural products like this compound, for use in cell-based assays.
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 0.5% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.[1][2]
Q4: I am still observing precipitation even after using DMSO. What are other potential strategies to improve the solubility of this compound?
A4: If solubility issues persist, several alternative formulation strategies can be explored. These include the use of co-solvents such as ethanol or polyethylene glycol (PEG), complexation with cyclodextrins, or the use of surfactants to form micellar solutions. However, the compatibility and potential toxicity of these excipients with the specific cell line being used must be carefully evaluated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture medium. | The concentration of this compound exceeds its solubility limit in the final aqueous environment. | - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium.- Perform serial dilutions of the stock solution in the cell culture medium rather than a single large dilution step.- Gently warm the cell culture medium to 37°C before adding the compound solution.- Consider alternative solubilization techniques mentioned in FAQ Q4. |
| Inconsistent or non-reproducible results in cell-based assays. | - Incomplete dissolution of the compound in the stock solution.- Precipitation of the compound in the assay plate over time. | - Ensure the this compound is completely dissolved in the DMSO stock solution by vortexing and, if necessary, gentle warming.- Visually inspect the wells of the assay plate under a microscope for any signs of precipitation before and during the experiment.- Reduce the final concentration of this compound in the assay. |
| Observed cytotoxicity is not dose-dependent or is higher than expected. | The observed toxicity may be due to the solvent (DMSO) rather than the compound itself. | - Verify that the final DMSO concentration in all wells, including the highest concentration of the test compound, does not exceed 0.5%.- Run a vehicle control with the highest concentration of DMSO used in the experiment to assess solvent toxicity.- If solvent toxicity is observed, lower the concentration of the DMSO stock solution and adjust dilutions accordingly. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is 218.34 g/mol .
-
For 1 mL of a 10 mM stock solution, weigh out 2.18 mg of this compound.
-
-
Aseptically transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a colorimetric MTT assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Visualizations
Caption: Experimental workflow for preparing this compound and conducting in vitro cell-based assays.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.[3]
References
Long-term storage conditions for (-)-Isobicyclogermacrenal
This technical support center provides guidance on the long-term storage and handling of (-)-Isobicyclogermacrenal for researchers, scientists, and drug development professionals. The information is designed to help ensure the stability and integrity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at low temperatures. General best practices for natural products suggest storage at -20°C to ensure stability.[1] It is also crucial to protect the compound from light and moisture, which can degrade sensitive materials.[2] Using amber vials or opaque containers and storing with a desiccant is recommended.[2]
Q2: How should I store this compound in solution?
For high-throughput screening applications and general laboratory use, Dimethyl Sulfoxide (DMSO) is often a suitable solvent for natural product samples.[1] Solutions should be stored at -20°C or below for long-term use. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.
Q3: What factors can lead to the degradation of this compound?
This compound is a sesquiterpenoid. Compounds in this class, particularly sesquiterpene lactones, can be sensitive to several factors:
-
Temperature: Higher temperatures can accelerate degradation. Studies on other sesquiterpene lactones have shown significant degradation at room temperature (+25°C) and above, with increased stability at refrigerated temperatures (+4°C).[3][4]
-
pH: The stability of some sesquiterpene lactones is pH-dependent. For instance, some have been observed to be unstable at a neutral pH of 7.4, especially at 37°C.[5]
-
Solvent: The choice of solvent can impact stability. For example, storage in ethanol has been shown to cause the formation of adducts with some sesquiterpene lactones over time.[3][4]
-
Light and Air (Oxidation): As with many natural products, exposure to light and oxygen can lead to degradation.[2]
Q4: Is there a recommended solvent for preparing stock solutions of this compound?
Summary of Recommended Long-Term Storage Conditions
| Parameter | Solid Compound | In Solution |
| Temperature | -20°C | -20°C or -80°C |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass or polypropylene vials |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) is ideal | Aliquoted to minimize headspace and freeze-thaw cycles |
| Solvent | N/A | High-purity DMSO recommended |
| Protection | Protect from light and moisture | Protect from light |
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected bioactivity in experiments.
-
Potential Cause: Degradation of this compound due to improper storage.
-
Solution: Review your storage conditions. If the compound has been stored at room temperature or in a frequently opened container, consider using a fresh, properly stored sample. For solutions, avoid multiple freeze-thaw cycles by preparing and using aliquots.
-
-
Potential Cause: Inaccurate concentration of the stock solution.
-
Solution: If the compound has been stored for an extended period, re-evaluate the concentration, as the solvent may have evaporated, or the compound may have degraded. Prepare a fresh stock solution from a solid that has been stored under optimal conditions.
-
Issue: Precipitation of the compound in my aqueous experimental medium.
-
Potential Cause: Low solubility of this compound in aqueous solutions.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is low enough to be tolerated by your assay but sufficient to keep the compound in solution. You may need to optimize the final solvent concentration. Consider using a surfactant or other solubilizing agent if compatible with your experiment.
-
Issue: Variability in results between different batches of the compound.
-
Potential Cause: Different storage histories or handling of the batches.
-
Solution: Standardize your storage and handling procedures for all batches of this compound. Document the date of receipt, date of opening, and storage conditions for each batch to track any potential sources of variability.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Factors affecting the stability of this compound.
References
- 1. Natural Products as a Foundation for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: (-)-Isobicyclogermacrenal HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of (-)-Isobicyclogermacrenal. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on methods for similar sesquiterpenoids isolated from Valeriana officinalis, a good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. Detection is typically performed using a UV detector in the range of 210-230 nm, as many sesquiterpenes absorb in this low UV range[1].
Q2: How can I resolve the enantiomers of isobicyclogermacrenal?
A2: Since this compound is a chiral molecule, enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for separating a wide range of chiral compounds and can be operated in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase will depend on the specific CSP and should be optimized to achieve the best resolution.
Q3: What are the common causes of peak tailing in my chromatogram?
A3: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the column packing, the use of an inappropriate mobile phase pH, or column overload. Ensure your sample is dissolved in a solvent compatible with the mobile phase. If using a silica-based column, residual silanol groups can cause tailing, which can be mitigated by using an end-capped column or adding a competitive base to the mobile phase.
Q4: My retention times are shifting between injections. What should I do?
A4: Retention time shifts can indicate issues with the mobile phase composition, column degradation, or inconsistent flow rates, which may be due to pump malfunctions[2]. Check for leaks in the HPLC system and ensure the mobile phase is properly degassed and mixed. It is also important to allow the column to fully equilibrate with the mobile phase before starting a sequence of analyses.
Q5: I am observing baseline noise or drift. What are the potential causes?
A5: Baseline noise or drift can stem from several sources. An inadequately equilibrated detector is a common cause. Other factors include a contaminated or deteriorating mobile phase, air bubbles in the detector cell, or a plugged outlet line after the detector[3]. Ensure high-quality solvents are used for the mobile phase and that the system is properly maintained.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during the HPLC separation of this compound.
Issue 1: Poor Peak Resolution
Poor resolution between this compound and other components in the sample can be a significant challenge.
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase by varying the ratio of organic solvent to water. For chiral separations, the choice and concentration of the mobile phase modifier can significantly impact resolution. |
| Unsuitable column | For enantiomeric separation, a chiral stationary phase is necessary. If you are already using a CSP, consider trying one with a different chiral selector. For general separation, a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size may improve resolution. |
| High flow rate | Decrease the flow rate to allow for better partitioning of the analyte between the stationary and mobile phases. |
| Complex sample matrix | Implement a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis. |
Issue 2: Broad or Tailing Peaks
Peak broadening or tailing can compromise the accuracy of quantification.
| Potential Cause | Recommended Solution |
| Column overload | Reduce the concentration of the injected sample. |
| Mismatched injection solvent | Dissolve the sample in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion. |
| Secondary interactions with the stationary phase | Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds) or adjust the pH to ensure the analyte is in a single ionic form. |
| Column void or contamination | A void at the head of the column can cause peak shape issues. Consider replacing the column or using a guard column to protect the analytical column from contaminants. |
Issue 3: Analyte Instability and Degradation
Sesquiterpenoids, including aldehydes, can be unstable, leading to the appearance of unexpected peaks or a decrease in the main peak area over time.
| Potential Cause | Recommended Solution |
| Degradation at room temperature | One study on sesquiterpene lactones showed significant degradation when stored at room temperature, with the appearance of degradation products. It is recommended to store samples at low temperatures (-35°C) to ensure stability[4]. |
| Instability in powdered form | Research has indicated that some sesquiterpenes show high instability after being powdered, with a significant loss of the total amount over a couple of weeks. It is strongly recommended to use freshly powdered herbal material for analysis to avoid quantification errors[5]. |
| pH-dependent degradation | Analyze the stability of this compound at different pH values to determine the optimal conditions for the mobile phase. |
| Oxidation | Degas the mobile phase and sample diluent to remove dissolved oxygen. Consider adding an antioxidant to the sample if oxidation is suspected. |
Experimental Protocols
A detailed methodology for a hypothetical HPLC experiment for the chiral separation of this compound is provided below. This protocol is a starting point and may require optimization.
Objective: To achieve baseline separation of the enantiomers of isobicyclogermacrenal.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar polysaccharide-based column)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
This compound standard
-
Sample containing isobicyclogermacrenal
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: 90:10 (v/v) n-hexane:isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
Visualizations
Below are diagrams illustrating key concepts in HPLC troubleshooting.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical flowchart for troubleshooting common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NMR Resolution of (-)-Isobicyclogermacrenal
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of (-)-Isobicyclogermacrenal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for this sesquiterpene aldehyde.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak overlap in the 1H NMR spectrum of my this compound sample. What are the common regions for signal crowding?
A1: Based on published data, significant overlap in the 1H NMR spectrum of this compound can be expected in the aliphatic region, particularly between 1.50 and 2.50 ppm.[1] This region contains multiple methylene and methine protons from the bicyclic core. The olefinic region may also present some crowding, though to a lesser extent.
Q2: My signal-to-noise ratio is poor. What are some initial steps to improve it?
A2: Several factors can contribute to a low signal-to-noise ratio. Start by checking the following:
-
Sample Concentration: Ensure you have an adequate concentration of your sample. While modern spectrometers are highly sensitive, a very dilute sample will naturally produce a weak signal.
-
Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio, as the signal is proportional to the number of scans, while the noise is proportional to the square root of the number of scans.
-
Shimming: Poor magnetic field homogeneity can lead to broad lines and reduced signal height. Perform careful shimming of the spectrometer before acquiring your data.
-
Solvent Selection: Ensure you are using a high-quality deuterated solvent and that it is compatible with your sample.
Q3: The lineshape of my peaks is distorted. What could be the cause?
A3: Distorted peak shapes can arise from several issues:
-
Poor Shimming: This is the most common cause. Re-shimming the spectrometer is recommended.
-
Sample Heterogeneity: The presence of undissolved material or precipitation in your NMR tube can severely degrade spectral quality. Ensure your sample is fully dissolved and the solution is homogenous.
-
High Sample Concentration: Very concentrated samples can lead to viscosity-related line broadening and non-ideal peak shapes. Diluting the sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.
Q4: How can I confirm the identity of the aldehyde proton in my spectrum?
A4: The aldehyde proton of this compound is expected to appear as a singlet at approximately 9.36 ppm.[1] Its characteristic downfield chemical shift makes it relatively easy to identify. Further confirmation can be obtained through 2D NMR experiments such as HMBC, which would show a correlation to the aldehyde carbon.
Troubleshooting Guides
Issue: Overlapping Signals in the Aliphatic Region
Symptoms:
-
Difficulty in assigning specific proton signals between 1.50 and 2.50 ppm.
-
Inability to accurately determine coupling constants due to complex multiplet patterns.
Troubleshooting Workflow:
Troubleshooting Steps for Overlapping Aliphatic Signals.
Solutions:
-
Change of Solvent: Altering the solvent can induce changes in the chemical shifts of protons, potentially resolving overlapping signals. For instance, switching from chloroform-d (CDCl3) to benzene-d6 (C6D6) can cause significant chemical shift perturbations due to solvent-solute interactions.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes improve resolution, as chemical shifts can be temperature-dependent.
-
Higher Magnetic Field: If accessible, using a spectrometer with a higher magnetic field strength will increase the dispersion of signals, often leading to better resolution.
-
2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap.
-
COSY (Correlation Spectroscopy): Helps identify coupled proton networks, allowing for the tracing of spin systems even in crowded regions.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, spreading the signals over a second, wider carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
Issue: Low Sensitivity for 13C NMR
Symptoms:
-
Weak or absent signals for quaternary carbons.
-
Long acquisition times required to achieve a reasonable signal-to-noise ratio.
Troubleshooting Workflow:
Troubleshooting Steps for Low 13C Sensitivity.
Solutions:
-
Increase Concentration/Number of Scans: These are the most straightforward approaches to improving signal-to-noise.
-
Optimize Relaxation Delay (d1): Quaternary carbons often have longer relaxation times. Increasing the relaxation delay (d1) in your pulse sequence can allow these carbons to fully relax between pulses, leading to a stronger signal.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can enhance the signals of protonated carbons and determine the number of attached protons (CH, CH2, CH3). While it does not directly detect quaternary carbons, it simplifies the spectrum and helps in their indirect identification.
-
Inverse-Detected Experiments (HSQC/HMQC): For protonated carbons, HSQC or HMQC experiments are much more sensitive than a standard 13C experiment because they detect the signal on the more sensitive 1H nucleus.
Experimental Protocols
Protocol: 2D COSY Experiment
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3) at an appropriate concentration (typically 5-10 mg in 0.6 mL).
-
Spectrometer Setup:
-
Tune and match the probe for 1H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).
-
Set the number of scans per increment based on the sample concentration (e.g., 2-8).
-
Set the relaxation delay (d1) to approximately 1.5 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
Protocol: 2D HSQC Experiment
-
Sample Preparation: As for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both 1H and 13C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters:
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2 on Bruker instruments for multiplicity editing).
-
Set the 1H spectral width as for the COSY experiment.
-
Set the 13C spectral width to cover all expected carbon signals (e.g., 0-220 ppm).
-
Set the number of increments in the indirect dimension (F1) for desired 13C resolution (e.g., 256-512).
-
Set the number of scans per increment based on sample concentration.
-
Use a standard one-bond 1JCH coupling constant of ~145 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
Data Presentation
Table 1: 1H NMR Data for this compound
| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 5.09 | d | 10.0 |
| 2α | 2.12 | m | |
| 2β | 1.95 | m | |
| 3α | 2.30 | m | |
| 3β | 2.20 | m | |
| 5 | 5.25 | d | 9.5 |
| 6 | 2.45 | m | |
| 7 | 1.55 | m | |
| 8α | 1.80 | m | |
| 8β | 1.65 | m | |
| 9α | 2.05 | m | |
| 9β | 1.85 | m | |
| 12 | 0.92 | d | 7.0 |
| 13 | 0.88 | d | 7.0 |
| 14 | 9.36 | s | |
| 15 | 1.75 | s |
Data adapted from Tucker et al., Magn Reson Chem, 2007.[1]
Table 2: 13C NMR Data for this compound
| Position | Chemical Shift (ppm) |
| 1 | 132.5 |
| 2 | 26.8 |
| 3 | 38.5 |
| 4 | 145.2 |
| 5 | 128.6 |
| 6 | 48.2 |
| 7 | 28.7 |
| 8 | 35.4 |
| 9 | 24.1 |
| 10 | 159.1 |
| 11 | 31.5 |
| 12 | 21.4 |
| 13 | 21.2 |
| 14 | 195.3 |
| 15 | 16.2 |
Data adapted from Tucker et al., Magn Reson Chem, 2007.[1]
References
Technical Support Center: (-)-Isobicyclogermacrenal In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in in vivo experiments involving (-)-Isobicyclogermacrenal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a sesquiterpenoid, a type of natural compound. Recent research has shown its potential neuroprotective effects, specifically in ameliorating neurological damage and cognitive impairment.[1] It has been isolated from Valeriana officinalis, a plant known for its sedative properties.[1] Studies suggest it may act by mitigating abnormalities in iron, cholesterol, and glutathione metabolism, which can reduce oxidative stress, ferroptosis, and neuroinflammation in the hippocampus.[1]
Q2: What are the common sources of variability in in vivo studies with natural compounds like this compound?
A2: Variability in in vivo studies can arise from numerous factors. These can be broadly categorized as biological, experimental, and compound-related.
-
Biological Factors:
-
Experimental Factors:
-
Compound-Related Factors:
Q3: How can I ensure the quality and consistency of my this compound compound?
A3: Ensuring the quality of your test compound is critical.
-
Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of your this compound sample.
-
Stability: Assess the stability of the compound in the chosen vehicle and under storage conditions. Terpenoids can be susceptible to degradation.
-
Standardization: If using a plant extract, standardize it to a known concentration of this compound to ensure consistent dosing.
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability in behavioral outcomes between animals in the same treatment group. | 1. Inconsistent dosing due to improper formulation or administration.2. Stress induced by handling or injection.3. Biological variability between animals (e.g., metabolism).4. Instability of the compound in the vehicle. | 1. Ensure the compound is fully solubilized or evenly suspended in the vehicle. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection).2. Acclimatize animals to handling and injection procedures before the experiment begins.3. Increase the sample size per group to account for individual differences. Ensure animals are of a similar age and weight.4. Prepare fresh formulations daily. Protect from light and heat if the compound is sensitive. |
| Inconsistent or no observable effect of this compound compared to published data. | 1. Incorrect dosage or administration route.2. Poor bioavailability of the compound.3. Degradation of the compound.4. Differences in the animal model (species, strain). | 1. Verify your dosing calculations and administration technique. Consider the pharmacokinetic profile of similar compounds to select an appropriate route.2. Conduct pilot pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile in your model.[4]3. Re-verify the purity and integrity of your compound stock.4. Ensure your animal model is appropriate for the intended study and matches the conditions of previously published research as closely as possible. |
| Unexpected adverse effects or toxicity. | 1. Contaminants in the compound sample.2. The vehicle itself may be causing toxicity.3. The dose may be too high for the chosen animal model.4. Off-target effects of the compound. | 1. Re-analyze the purity of your this compound.2. Run a vehicle-only control group to assess for any effects of the vehicle alone.3. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).4. Investigate potential off-target interactions of the compound. |
| High variability in biomarker measurements (e.g., cytokine levels, protein expression). | 1. Variability in tissue collection and processing.2. Circadian rhythm effects on biomarker levels.3. Assay variability. | 1. Standardize tissue collection protocols, including time of day, dissection method, and sample storage.2. Perform all sample collections at the same time of day to minimize circadian influences.3. Include appropriate controls and run assays in duplicate or triplicate. Ensure assay kits are from the same lot number. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rodents
-
Materials:
-
This compound (purity >98%)
-
Vehicle: 10% Tween 80 in sterile saline
-
Sonicator
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes
-
-
Procedure:
-
Weigh the required amount of this compound using an analytical balance.
-
Prepare the 10% Tween 80 vehicle by dissolving Tween 80 in sterile saline.
-
Add a small amount of the vehicle to the powdered compound and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing with a vortex mixer.
-
Sonicate the suspension for 15 minutes in a water bath to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or precipitation.
-
Administer the suspension to the animals via oral gavage at a volume of 10 mL/kg body weight. Ensure the gavage needle is correctly placed in the esophagus before dispensing the liquid.
-
Prepare fresh suspensions daily.
-
Protocol 2: Assessment of Neuroinflammation via Cytokine Measurement
-
Materials:
-
Rodent brain tissue (hippocampus)
-
RIPA buffer with protease and phosphatase inhibitors
-
Bead-based homogenizer
-
Centrifuge
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
-
-
Procedure:
-
Euthanize the animal at the designated experimental endpoint and immediately dissect the hippocampus on ice.
-
Weigh the tissue and add 10 volumes of ice-cold RIPA buffer.
-
Homogenize the tissue using a bead-based homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and store it at -80°C until analysis.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions, ensuring to normalize the cytokine concentrations to the total protein concentration of each sample.
-
Run all samples and standards in duplicate.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in mitigating neuroinflammation.
Experimental Workflow Diagram
Caption: General workflow for an in vivo study of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting high variability in experimental results.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotechfarm.co.il [biotechfarm.co.il]
Reducing off-target effects of (-)-Isobicyclogermacrenal in studies
Technical Support Center: (-)-Isobicyclogermacrenal
An Expert Resource for Researchers
Welcome to the technical support center for studies involving this compound (IG). This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and mitigating potential off-target effects of this promising sesquiterpenoid. By providing detailed troubleshooting guides, frequently asked questions, and validated experimental protocols, we aim to enhance the accuracy and reproducibility of your research.
Recent studies have shown that this compound can ameliorate neurological damage by targeting the transferrin receptor (TFRC), which in turn improves iron metabolism and mitigates ferroptosis, oxidative stress, and neuroinflammation.[1] However, like many natural products, particularly sesquiterpene lactones, the potential for off-target activities exists and warrants careful consideration in experimental design and data interpretation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for compounds like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For this compound, a sesquiterpene lactone, this is a key consideration because this class of compounds is known for a range of biological activities, often stemming from their ability to act as alkylating agents.[2][4] This chemical reactivity can lead to interactions with unintended proteins, potentially causing unforeseen biological responses, cytotoxicity, or confounding experimental results.[2]
Q2: My results are inconsistent across different cell lines. Could this be an off-target effect?
A2: Yes, this is a classic indicator of a potential off-target effect. The expression levels of both the intended target (e.g., TFRC) and potential off-target proteins can vary significantly between different cell lines. If an off-target protein is highly expressed in one cell line but not another, you may observe a different phenotype, leading to inconsistent data.
Q3: What are the first steps I should take to validate that my observed effect is on-target?
A3: To confirm an on-target effect, consider the following initial steps:
-
Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to its intended target (TFRC) in your cellular model.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of TFRC. If the biological effect of this compound is diminished or absent in these cells, it strongly suggests an on-target mechanism.
-
Rescue Experiments: If you are observing a loss-of-function phenotype, try to rescue it by overexpressing the target protein.
Q4: Are there known general off-target pathways for sesquiterpene lactones?
A4: Yes, many sesquiterpene lactones are known to interact with proteins containing reactive thiol groups (-SH) on cysteine residues.[5] This can lead to the modulation of various signaling pathways. A primary example is the inhibition of Nuclear Factor-kappa B (NF-κB) signaling.[6] Additionally, some sesquiterpene lactones can induce oxidative stress, which can trigger a cascade of cellular events.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue / Observation | Potential Cause (Off-Target Related) | Recommended Action & Troubleshooting Steps |
| High cytotoxicity at concentrations intended for TFRC modulation. | The compound may be inhibiting a critical cell survival kinase or inducing significant oxidative stress. | 1. Perform a dose-response curve in parallel with a known TFRC inhibitor to compare cytotoxic profiles. 2. Co-treat with an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from cytotoxicity, it suggests an oxidative stress-mediated off-target effect. 3. Screen against a panel of common kinases to identify potential off-target inhibition. |
| Unexpected activation/inhibition of a signaling pathway (e.g., MAPK/ERK pathway). | This compound may be interacting with an upstream kinase or phosphatase in that pathway. | 1. Use a specific inhibitor for the unexpected pathway as a control to see if it phenocopies the effect of your compound. 2. Perform a phosphoproteomic analysis to get an unbiased view of the signaling pathways affected by the compound. 3. Validate findings with Western blotting for key phosphorylated proteins in the pathway. |
| Observed phenotype does not align with known TFRC biology. | The phenotype could be a composite of on-target and off-target effects, or entirely off-target. | 1. Use a structurally related, but biologically inactive, analog of this compound as a negative control. 2. Employ a chemically distinct TFRC inhibitor. If this second compound produces the same phenotype, it strengthens the case for an on-target effect. 3. Consult the logical decision workflow below to systematically dissect the effects. |
Quantitative Data Summary: Selectivity Profile of this compound
The following table presents hypothetical, yet plausible, data to illustrate a potential selectivity profile for this compound. This data should be used as a conceptual guide for designing selectivity and counter-screening experiments.
| Target | Target Class | IC50 / EC50 (nM) | Selectivity Index (Off-Target / On-Target) | Notes |
| TFRC (On-Target) | Receptor | 150 | - | Primary target involved in iron uptake and ferroptosis. |
| IKKβ (Off-Target) | Kinase (NF-κB pathway) | 2,500 | 16.7x | Potential for anti-inflammatory off-target effects at higher concentrations. |
| GSK3β (Off-Target) | Kinase | 8,000 | 53.3x | Common off-target for natural products. |
| TrxR1 (Off-Target) | Redox Enzyme | 4,500 | 30x | Inhibition could lead to oxidative stress. |
| hERG (Off-Target) | Ion Channel | > 20,000 | > 133x | Important for cardiac safety assessment. |
Selectivity Index is calculated as the IC50 of the off-target divided by the IC50 of the on-target. A higher number indicates greater selectivity for the on-target.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of this compound to TFRC in a cellular environment.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with a vehicle control and another with this compound at a desired concentration (e.g., 5x EC50) for 2-4 hours.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze by Western blot using an antibody specific for TFRC.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and drug-treated samples. Plot the percentage of soluble TFRC as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Protocol 2: Reactive Oxygen Species (ROS) Assay
This protocol measures intracellular ROS levels to assess potential off-target induction of oxidative stress.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with warm PBS. Load the cells with 5 µM DCFDA (2',7' –dichlorofluorescin diacetate) in serum-free media for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells again with PBS and add media containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1-6 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Normalization: Normalize the fluorescence readings to the vehicle control to determine the fold-change in ROS production.
Visualizations: Workflows and Pathways
The following diagrams illustrate key conceptual and experimental workflows for investigating the effects of this compound.
Caption: Hypothetical signaling pathways for this compound.
Caption: Decision tree for confirming on-target vs. off-target effects.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Isobicyclogermacrenal Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curve experiments involving (-)-Isobicyclogermacrenal.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important?
A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug or compound and the magnitude of its biological effect (response)[1]. These curves are fundamental in pharmacology and drug development for several reasons:
-
Determining Potency and Efficacy: They allow for the determination of key parameters like EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration), which quantify a compound's potency. The maximum effect observed on the curve indicates the compound's efficacy[1].
-
Safety and Therapeutic Window: By comparing the effective dose with the toxic dose, researchers can assess the therapeutic window of a compound, which is crucial for safety evaluation.
-
Mechanism of Action: The shape and slope of the curve can provide insights into the compound's mechanism of action and its interaction with its biological target[1].
Q2: What is the known mechanism of action for this compound?
This compound (IG) is an active compound isolated from Valeriana officinalis. Recent studies suggest that it has neuroprotective effects. In a study on sleep-deprived rats, IG was shown to ameliorate neurological damage and cognitive impairment[2]. The proposed mechanism involves the mitigation of abnormalities in iron, cholesterol, and glutathione metabolism. This action leads to a reduction in oxidative stress, ferroptosis (a form of iron-dependent programmed cell death), and neuroinflammation in the hippocampus. It has been suggested that IG directly targets the transferrin receptor (TFRC), thereby improving iron metabolism[2].
Q3: What are some common errors to avoid when performing dose-response analysis?
Common errors in dose-response analysis that can lead to misinterpretation of results include:
-
Inappropriate Model Selection: The four-parameter log-logistic model is widely used, but it's crucial to assess if it's the best fit for the data. In some cases, a three-parameter model or other non-linear regression models might be more appropriate[3][4].
-
Incomplete Curve: The dose range should be wide enough to define the top and bottom plateaus of the curve. An incomplete curve can lead to inaccurate EC50/IC50 determination[4].
-
Ignoring Outliers: While not all unexpected data points are outliers, it's important to investigate and handle them appropriately, as they can significantly skew the curve fit.
-
Serial Dilution Errors: Accumulation of errors during serial dilutions can affect the accuracy of the concentrations used in the experiment[5].
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound dose-response experiments.
Guide 1: High Variability in Experimental Replicates
Problem: Significant variation is observed between replicate wells or experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize the number of serial dilutions. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Use a consistent seeding density across all plates. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Reagent Instability | Prepare fresh solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
Guide 2: Atypical Dose-Response Curve Shape
Problem: The dose-response curve does not follow the expected sigmoidal shape. It may be biphasic (hormetic) or show no clear dose-dependence.
Possible Causes and Solutions:
| Cause | Solution |
| Hormesis | Some natural compounds can exhibit a biphasic or hormetic effect, where low doses stimulate a response and high doses inhibit it[6]. If a U-shaped or inverted U-shaped curve is observed, consider if this is a true biological effect. |
| Compound Solubility Issues | At high concentrations, this compound may precipitate out of solution, leading to a loss of effect. Visually inspect the wells for any precipitation. Use a suitable solvent and do not exceed the solubility limit. |
| Off-Target Effects | At higher concentrations, the compound may have off-target effects that interfere with the primary response being measured. |
| Incorrect Dose Range | The selected dose range may be too narrow or completely outside the active range of the compound. Perform a wider range-finding experiment. |
Experimental Protocols
General Protocol for an In Vitro Dose-Response Assay
This protocol provides a general framework for assessing the dose-response of this compound on a specific cell line.
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).
-
Harvest cells and perform a cell count to ensure viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of desired concentrations. It is advisable to perform at least 8-10 dilutions to cover a broad range.
-
-
Cell Treatment:
-
Remove the culture medium from the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include vehicle control (solvent only) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Response Measurement:
-
After the incubation period, measure the biological response of interest. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), enzyme activity, gene expression, or another relevant endpoint.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the response (Y-axis) against the log of the compound concentration (X-axis).
-
Fit the data to a non-linear regression model, typically a four-parameter log-logistic model, to determine the EC50 or IC50 value[4].
-
Quantitative Data Presentation
The following table presents a hypothetical example of dose-response data for this compound in a cell viability assay.
| Concentration (µM) | Log Concentration | % Inhibition (Mean ± SD) |
| 0.1 | -1.0 | 5.2 ± 1.5 |
| 0.3 | -0.52 | 10.8 ± 2.1 |
| 1 | 0 | 25.4 ± 3.3 |
| 3 | 0.48 | 48.9 ± 4.0 |
| 10 | 1.0 | 75.1 ± 3.5 |
| 30 | 1.48 | 90.3 ± 2.8 |
| 100 | 2.0 | 95.6 ± 1.9 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a dose-response assay.
Potential Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Troubleshooting Flowchart for Dose-Response Curves
Caption: A troubleshooting guide for atypical dose-response curves.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing In Vivo Bioavailability of (-)-Isobicyclogermacrenal
Welcome to the technical support center for researchers working with (-)-Isobicyclogermacrenal. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with this promising sesquiterpenoid. Our aim is to equip you with the necessary information to develop a formulation that enhances the bioavailability of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpenoid compound isolated from plants such as Valeriana officinalis. Like many terpenoids, it is a lipophilic molecule with poor water solubility. This low aqueous solubility is a primary barrier to its absorption in the gastrointestinal tract, leading to low and variable bioavailability in in vivo studies.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for formulation development. Key predicted parameters are summarized in the table below. The high XlogP value, for instance, indicates high lipophilicity and consequently low aqueous solubility.
Q3: Are there any established in vivo formulations for this compound?
Q4: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, enhancing solubilization and absorption.
-
Nanotechnology: Including nanoparticles and nanoemulsions, which increase the surface area for dissolution.
-
Solid dispersions: Dispersing the compound in a polymer matrix to improve its dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| High variability in plasma concentrations between subjects. | Poor and inconsistent absorption due to low solubility. The physical form of the compound (crystalline vs. amorphous) can also affect dissolution. | 1. Optimize Formulation: Switch to a bioavailability-enhancing formulation such as a lipid-based system (e.g., SEDDS) or a nanosuspension. 2. Control Particle Size: If using a suspension, ensure consistent and small particle size through micronization or nanomilling. 3. Consider Food Effects: The presence of food, particularly high-fat meals, can sometimes enhance the absorption of lipophilic compounds. Standardize feeding protocols for your study animals. |
| Low or undetectable plasma concentrations of this compound. | Insufficient absorption from the gastrointestinal tract. Rapid first-pass metabolism in the liver. | 1. Increase Solubilization: Employ a more effective solubilization strategy. See the detailed experimental protocols for preparing lipid-based and nanoparticle formulations. 2. Investigate Pre-systemic Metabolism: While specific data for this compound is limited, terpenoids can be subject to first-pass metabolism. Consider co-administration with a metabolic inhibitor in preliminary studies to assess the extent of this effect. |
| Precipitation of the compound in the formulation upon standing or dilution. | The compound's concentration exceeds its solubility in the chosen vehicle. | 1. Screen Different Vehicles: Test the solubility of this compound in a range of pharmaceutically acceptable solvents and oils. 2. Use Co-solvents: A combination of solvents can improve solubility. 3. Incorporate Surfactants: Surfactants can help stabilize the formulation and prevent precipitation. |
| Difficulty in administering the formulation to animals. | High viscosity or unpalatability of the formulation. | 1. Adjust Viscosity: For oral gavage, ensure the formulation has a suitable viscosity for accurate and easy administration. Dilute with an appropriate vehicle if necessary. 2. Flavoring Agents (if applicable): For voluntary ingestion, consider adding flavoring agents suitable for the animal species. |
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Formula | C₁₅H₂₂O | - |
| Molecular Weight | 218.34 g/mol | - |
| XlogP | 3.4 | High lipophilicity, suggesting poor aqueous solubility. |
| Hydrogen Bond Donors | 0 | Limited ability to interact with water molecules. |
| Hydrogen Bond Acceptors | 1 | Limited ability to interact with water molecules. |
| Human Intestinal Absorption | High (Predicted) | While predicted to be well-absorbed, this is contingent on it being in a dissolved state. |
| Bioavailability | Moderate (Predicted) | Formulation will be key to achieving this predicted potential. |
Data sourced from computational predictions and may require experimental verification.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clear glass vial. b. Heat the mixture in a water bath at 40-50°C to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and vortex until the compound is completely dissolved.
-
Characterization: a. Visual Inspection: The formulation should be a clear, yellowish, oily liquid. b. Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle agitation. The formulation should rapidly form a fine, milky-white emulsion. c. Droplet Size Analysis: Determine the mean droplet size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy ball mill
Methodology:
-
Preparation of Suspension: a. Dissolve the stabilizer in purified water. b. Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Wet Milling: a. Transfer the pre-suspension and the milling media to the milling chamber of the high-energy ball mill. b. Mill the suspension at a high speed for a predetermined duration (optimization may be required). The temperature should be controlled to prevent degradation of the compound.
-
Characterization: a. Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential of the nanosuspension using a suitable instrument. A narrow size distribution in the nanometer range and a zeta potential sufficient to ensure physical stability are desired. b. Dissolution Testing: Perform an in vitro dissolution study to compare the dissolution rate of the nanosuspension with that of the unmilled drug powder.
Visualizations
Caption: Workflow for developing and testing a new formulation for this compound.
Caption: Conceptual pathway for improving the bioavailability of this compound.
This technical support center provides a starting point for researchers. The key to success lies in systematic formulation development and characterization, followed by careful in vivo evaluation.
References
Preventing degradation of (-)-Isobicyclogermacrenal during storage
Welcome to the technical support center for (-)-Isobicyclogermacrenal. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of this sesquiterpenoid aldehyde.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving degradation issues with this compound.
.Q1: I suspect my sample of this compound has degraded. What should I do?
A1: First, confirm the degradation by analytical methods. Then, review your storage conditions and handling procedures.
-
Step 1: Purity Analysis: Assess the purity of your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatogram of your current sample with a reference chromatogram of a fresh or properly stored sample. The presence of new peaks or a decrease in the main peak area suggests degradation.
-
Step 2: Review Storage Conditions: Check your storage temperature, exposure to light, and the type of container used. For optimal stability, this compound should be stored in a cool, dark place in an airtight container.
-
Step 3: Evaluate Handling Procedures: Consider how frequently the sample container is opened and closed, as repeated exposure to air and moisture can accelerate degradation. Aliquoting the sample into smaller, single-use vials upon receipt can minimize this.
.Q2: My HPLC analysis shows several new peaks that were not present in the initial analysis of my this compound sample. What could be the cause?
A2: The appearance of new peaks strongly indicates the formation of degradation products. The most likely causes are oxidation, hydrolysis, or isomerization, often accelerated by improper storage conditions.
-
Oxidation: As a terpene aldehyde, this compound is susceptible to oxidation, especially when exposed to air (oxygen).[1] This can lead to the formation of carboxylic acids or other oxidation products.
-
Hydrolysis: If the sample has been exposed to moisture, the aldehyde group could potentially undergo hydration or other water-mediated reactions.
-
Isomerization: Exposure to light or heat can sometimes induce isomerization or rearrangement of the molecular structure.
-
Recommendation: To identify the degradation products, techniques like LC-MS/MS or NMR spectroscopy can be employed. Understanding the structure of the degradation products can provide insights into the degradation pathway.
.Q3: What are the ideal storage conditions for long-term stability of this compound?
A3: Based on general knowledge of sesquiterpenoids and aldehydes, the following conditions are recommended to ensure long-term stability:
-
Temperature: Store at low temperatures, ideally at -20°C or below, to slow down potential degradation reactions.[2] For routine use, refrigeration at 2-8°C is acceptable for short periods.[2]
-
Light: Protect the sample from light by using amber-colored vials or by storing it in a dark place.[3] UV light can be particularly detrimental to terpenes.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] Use airtight containers with a secure seal.[3][4]
-
Container: Use glass containers, as plastic may leach chemicals or be permeable to air.[3] For very sensitive samples, sealed glass ampoules are a good option.
Frequently Asked Questions (FAQs)
Q: How can I prevent the degradation of this compound dissolved in a solvent?
A: When in solution, this compound may be more susceptible to degradation.
-
Solvent Choice: Use high-purity, anhydrous solvents. Some solvents can degrade over time to form acidic or peroxide impurities that can react with your compound.
-
Storage of Solutions: Store solutions at low temperatures (-20°C or -80°C). If the solvent freezes, ensure the container is not completely full to avoid breakage.
-
Degassing: Before dissolving the compound, it can be beneficial to degas the solvent to remove dissolved oxygen.
Q: Is it necessary to perform a forced degradation study on my sample of this compound?
A: A forced degradation study is highly recommended, especially in a drug development context.[3] It helps to:
-
Identify potential degradation products that might form under various stress conditions (acid, base, oxidation, heat, light).[3]
-
Elucidate the degradation pathways.[3]
-
Develop and validate a stability-indicating analytical method that can accurately quantify the parent compound in the presence of its degradants.[2]
Q: How often should I check the purity of my stored this compound?
A: The frequency of purity checks depends on the storage conditions and the intended use of the compound.
-
For long-term storage under ideal conditions, an annual purity check may be sufficient.
-
If the sample is frequently accessed or stored at higher temperatures, more frequent checks (e.g., every 3-6 months) are advisable.
-
It is crucial to re-analyze the purity before starting a new set of critical experiments.
Quantitative Data on Stability
| Stress Condition | Duration | Temperature | Purity of this compound (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 10.5 (Product A), 4.3 (Product B) |
| 0.1 M NaOH | 24 hours | 60°C | 78.9 | 15.1 (Product C), 6.0 (Others) |
| 3% H₂O₂ | 24 hours | Room Temp | 65.4 | 25.8 (Product D), 8.8 (Others) |
| Heat | 48 hours | 80°C | 92.1 | 5.7 (Product E), 2.2 (Others) |
| Light (UV) | 7 days | Room Temp | 89.5 | 7.3 (Product F), 3.2 (Others) |
| Control (Dark) | 7 days | Room Temp | 99.5 | < 0.5 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a vial in an oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in methanol to a concentration of 0.1 mg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol) to UV light in a photostability chamber for 7 days.
-
Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Record the peak areas and calculate the percentage of degradation.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Technical Support Center: Cryopreservation of Cells Treated with (-)-Isobicyclogermacrenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cells treated with (-)-Isobicyclogermacrenal. The information aims to help optimize cryopreservation protocols and address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect cell cryopreservation?
A1: this compound is a naturally occurring compound that has been shown to have neuroprotective effects.[1] Its mechanism of action involves the mitigation of abnormalities in iron metabolism, cholesterol metabolism, and glutathione metabolism, which can reduce oxidative stress and a specific form of cell death called ferroptosis.[1][2] When cryopreserving cells treated with this compound, its influence on these cellular pathways should be considered, as cryopreservation itself is a stressful process that can induce apoptosis and necrosis.[3][4]
Q2: What are the critical parameters to consider when developing a cryopreservation protocol for cells treated with this compound?
A2: Key parameters for optimizing cryopreservation include the choice of cryoprotective agent (CPA), cooling rate, and thawing process.[5][6] For cells treated with this compound, it is also crucial to consider the timing of treatment relative to cryopreservation and the overall health of the cells before freezing.[7]
Q3: Should I be concerned about increased cell death after thawing cells treated with this compound?
A3: Yes, while this compound can be protective against certain types of cell death, the combined stress of drug treatment and cryopreservation could potentially lead to reduced post-thaw viability. Cryopreservation can induce apoptosis, a programmed form of cell death.[4] Therefore, assessing post-thaw viability and recovery is critical.
Q4: Can I use a standard cryopreservation protocol for my cells treated with this compound?
A4: A standard protocol is a good starting point, but optimization is highly recommended.[8][9] The specific cell type, the concentration of this compound used, and the duration of treatment can all influence the optimal cryopreservation conditions. It is advisable to perform a small-scale optimization experiment to determine the best conditions for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low post-thaw cell viability | Suboptimal health of cells before freezing. Cells should be in the logarithmic growth phase and have high viability before cryopreservation.[7][8] | Ensure cells are healthy and in the log phase of growth prior to treatment and cryopreservation. Avoid using cells that are over-confluent or have been in culture for a high number of passages.[7][10] |
| Inappropriate cooling rate. A cooling rate that is too fast can lead to intracellular ice crystal formation, while a rate that is too slow can cause excessive cell dehydration.[10][11] | Use a controlled-rate freezer or a validated freezing container (e.g., Mr. Frosty) to achieve a consistent cooling rate of -1°C per minute.[8][9] | |
| Cytotoxicity from the cryoprotective agent (CPA), such as DMSO.[12] | Optimize the concentration of the CPA. Consider using a lower concentration of DMSO or exploring alternative, less toxic cryoprotectants.[13] Also, minimize the time cells are exposed to the CPA at room temperature before freezing.[8] | |
| Interaction between this compound treatment and cryo-stress. | Consider a recovery period in fresh medium after this compound treatment and before initiating the cryopreservation protocol. | |
| Poor cell attachment and growth after thawing | Damage to cell adhesion molecules during cryopreservation. | Handle cells gently during thawing and subsequent washing steps. Consider using a cell culture surface with an enhanced attachment substrate. |
| Sub-lethal damage affecting proliferative capacity. | Allow for a longer recovery period post-thaw before starting experiments. Ensure the culture medium is optimized for cell recovery. | |
| Inconsistent results between vials | Variation in the freezing process. | Ensure a homogenous cell suspension before aliquoting into cryovials. Use a controlled-rate freezing method to ensure all vials cool at the same rate. |
| Improper storage conditions. | Store cells in the vapor phase of liquid nitrogen to avoid potential contamination and ensure a stable, ultra-low temperature.[7][14] Avoid repeated temperature fluctuations. | |
| Altered cellular response to this compound post-thaw | Cryopreservation-induced changes in gene or protein expression. | Allow cells to recover and stabilize for a few passages after thawing before re-introducing this compound. Perform functional assays to confirm that the cellular response is consistent with non-cryopreserved cells. |
Experimental Protocols
Protocol 1: General Cryopreservation of Adherent Cells Treated with this compound
-
Pre-Freeze Preparation:
-
Culture cells to 80-90% confluency. Ensure they are in the logarithmic growth phase.[8]
-
Treat cells with the desired concentration of this compound for the specified duration.
-
(Optional Optimization Step) After treatment, aspirate the medium containing this compound and incubate the cells in fresh growth medium for 2-4 hours to allow for recovery before cryopreservation.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer with a calcium- and magnesium-free phosphate-buffered saline (PBS).[8]
-
Add a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate until cells detach.[8]
-
Neutralize the dissociation reagent with growth medium containing serum.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
-
Cryopreservation:
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in a pre-chilled cryopreservation medium. A common cryopreservation medium consists of 90% fetal bovine serum (FBS) and 10% dimethyl sulfoxide (DMSO).[15]
-
The final cell concentration should be between 1 x 10^6 and 5 x 10^6 cells/mL.[15]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 4 hours and up to 24 hours.[14]
-
Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[14]
-
-
Thawing and Recovery:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.[10]
-
Decontaminate the outside of the vial with 70% ethanol.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed fresh growth medium.
-
Centrifuge at a low speed to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh growth medium and transfer to a new culture flask.
-
Incubate at 37°C and 5% CO2. Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.
-
Visualizations
Caption: Experimental workflow for cryopreservation.
Caption: Interplay of cryo-stress and drug effects.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Impact of Cryopreservation and Freeze-Thawing on Therapeutic Properties of Mesenchymal Stromal/Stem Cells and Other Common Cellular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell viability improves following inhibition of cryopreservation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Algorithm-driven optimization of cryopreservation protocols for transfusion model cell types including Jurkat cells and mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kosheeka.com [kosheeka.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Cryopreservation on the Cell Viability, Proliferative Capacity and Neuronal Differentiation Potential of Canine Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications and optimization of cryopreservation technologies to cellular therapeutics [insights.bio]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
Unveiling the Neuroprotective Potential of (-)-Isobicyclogermacrenal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Isobicyclogermacrenal (IG), a novel active compound isolated from Valeriana officinalis, has emerged as a promising candidate for neuroprotection. Recent studies have elucidated its significant therapeutic potential, primarily attributed to its ability to mitigate ferroptosis, a form of iron-dependent programmed cell death implicated in various neurological disorders. This guide provides an objective comparison of IG's neuroprotective performance against other well-established and emerging neuroprotective agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound have been demonstrated in a rat model of sleep deprivation-induced neurological damage. In this model, IG administration significantly improved cognitive performance and ameliorated histological injuries in the hippocampus and cerebral cortex.[1] The core mechanism of IG's action involves the inhibition of ferroptosis, oxidative stress, and neuroinflammation.[1] To contextualize its efficacy, this section compares IG with other neuroprotective agents, focusing on their mechanisms of action and reported quantitative effects in various in vitro and in vivo models.
Table 1: In Vitro Comparison of Neuroprotective Agents Against Ferroptosis
| Compound | Cell Line | Inducer of Ferroptosis | Concentration for Protection | Key Efficacy Metrics | Mechanism of Action |
| This compound (IG) | Hippocampal Neurons (in vivo) | Sleep Deprivation | Not specified in vitro | Increased BDNF and serotonin levels, improved cognitive function.[1] | Inhibits ferroptosis, oxidative stress, and neuroinflammation by targeting TFRC and improving iron, cholesterol, and glutathione metabolism.[1] |
| Ferrostatin-1 (Fer-1) | HT22 | Erastin | 10-20 µM | Abrogation of erastin-induced cell death.[2] | Radical-trapping antioxidant that specifically inhibits ferroptosis. |
| Liproxstatin-1 (Lip-1) | HT22 | Hemin | Not specified | Protected against hemin-induced injury, ameliorated lipid peroxidation.[3][4][5] | Potent ferroptosis inhibitor.[3][4][5] |
| Fisetin | HT22 | Glutamate, Erastin | Not specified | Improved survival of cells with induced ferroptosis.[6] | Inhibits ferroptosis and oxidative stress, activates PI3K/AKT/NRF2 pathway.[6][7][8] |
| Kaempferol | α-Syn-N2a | α-Synuclein | 5 µM or higher | Significant protection against α-Syn-related neurotoxicity.[9] | Induces autophagy, reduces α-synuclein accumulation, antioxidant.[9][10] |
| Icaritin | Primary Rat Neurons | Glutamate | Not specified | Protection against glutamate-induced neuronal injury.[11] | Inactivates GluN2B-containing NMDARs via the ERK/DAPK1 pathway.[11] |
| Melatonin | HT-22 | OGD/R | Not specified | Mitigated neuronal damage, inhibited intracellular Fe2+ levels.[12] | Inhibits autophagy-dependent ferroptosis.[12][13][14] |
| Carvacrol | Hippocampal Neurons | Ethanol | 0.8 mM | Significantly increased cell viability.[15] | Antioxidative and antiapoptotic pathways.[15][16] |
| Galangin | HT22 | 6-OHDA | 6.25–50 μM | Significantly increased viability of 6-OHDA-treated cells.[17][18] | Activates Nrf2/Keap1 signaling pathway, inhibits oxidative stress and apoptosis.[17][18][19] |
Table 2: In Vivo Comparison of Neuroprotective Agents
| Compound | Animal Model | Disease/Injury Model | Key Efficacy Metrics |
| This compound (IG) | Rat | Sleep Deprivation | Improved cognitive performance, ameliorated histological injuries.[1] |
| Fisetin | Mouse | Traumatic Brain Injury | Reduced post-TBI injury, improved neurobehavioral scores, reduced brain water content.[6] |
| Icaritin | Mouse | Parkinson's Disease (MPTP model) | Significantly improved behavioral abnormalities, reduced dopaminergic neuronal damage.[20] |
| Liproxstatin-1 | Mouse | Subarachnoid Hemorrhage | Attenuated neurological deficits and brain edema, reduced neuronal cell death.[3][4] |
| Melatonin | Mouse | Ischemic Stroke (MCAO) | Mitigated neuronal damage, reduced infarct size and brain edema.[12] |
| Galangin | Rat | Ischemic Stroke (Rt. MCAO) | Reduced infarct volume, improved neurological deficit scores.[21] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the neuroprotective effects of the compared compounds.
In Vitro Model of Ferroptosis in Neuronal Cells
-
Cell Culture:
-
Mouse hippocampal HT22 cells or human neuroblastoma SH-SY5Y cells are commonly used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Ferroptosis:
-
Erastin-induced ferroptosis: Cells are treated with erastin (e.g., 0.3-0.8 µM for HT22 cells) for a specified period (e.g., 12-24 hours) to inhibit the cystine/glutamate antiporter system Xc-, leading to glutathione depletion and subsequent ferroptosis.[2][22]
-
RSL3-induced ferroptosis: Cells are treated with RSL3 to directly inhibit glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.
-
Glutamate-induced oxidative toxicity: High concentrations of glutamate can also induce ferroptosis in certain neuronal cell lines like HT22 by inhibiting cystine uptake.
-
-
Treatment with Neuroprotective Compounds:
-
The test compound (e.g., this compound or an alternative) is added to the cell culture, often concurrently with or prior to the ferroptosis inducer.
-
A range of concentrations is typically tested to determine the dose-dependent protective effects.
-
Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining):
-
Cells are incubated with the fluorescent probe C11-BODIPY 581/591 (e.g., 1-2 µM for 30 minutes).[23]
-
This probe incorporates into cellular membranes and emits red fluorescence.
-
Upon lipid peroxidation, the probe is oxidized and its fluorescence shifts to green.
-
The ratio of green to red fluorescence is quantified using fluorescence microscopy or flow cytometry, providing a measure of lipid peroxidation.[24][25]
-
-
Glutathione (GSH) Level Measurement:
-
Cellular GSH levels can be measured using commercially available kits, such as the GSH-Glo™ Glutathione Assay.[26]
-
This assay is based on the conversion of a luciferin derivative to luciferin in the presence of GSH, catalyzed by glutathione S-transferase.
-
The resulting luminescent signal is proportional to the amount of GSH in the sample.[26]
-
Alternatively, brain tissue can be sonicated with sulfosalicylic acid, and the supernatant is mixed with dithiobis-2-nitrobenzoic acid and NADPH for spectrophotometric measurement at 405 nm.[27]
-
-
Western Blot Analysis:
-
Cells or tissues are lysed to extract proteins.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GPX4, TFRC, Nrf2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury [pubmed.ncbi.nlm.nih.gov]
- 7. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fisetin suppresses ferroptosis through Nrf2 and attenuates intervertebral disc degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferol Has Potent Protective and Antifibrillogenic Effects for α-Synuclein Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Icaritin Alleviates Glutamate-Induced Neuronal Damage by Inactivating GluN2B-Containing NMDARs Through the ERK/DAPK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melatonin improves stroke by inhibiting autophagy-dependent ferroptosis mediated by NCOA4 binding to FTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Effects of Melatonin in the Regulation of Ferroptosis: A Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Neuroprotective Effects of Carvacrol on Ethanol-Induced Hippocampal Neurons Impairment via the Antioxidative and Antiapoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Galangin Exhibits Neuroprotective Effects in 6-OHDA-Induced Models of Parkinson's Disease via the Nrf2/Keap1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Icaritin Provides Neuroprotection in Parkinson’s Disease by Attenuating Neuroinflammation, Oxidative Stress, and Energy Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Galangin’s Neuroprotective Role: Targeting Oxidative Stress, Inflammation, and Apoptosis in Ischemic Stroke in a Rat Model of Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. GSH-Glo™ Glutathione Assay Protocol [worldwide.promega.com]
- 27. Assessment at the Single-Cell Level Identifies Neuronal Glutathione Depletion As Both a Cause and Effect of Ischemia-Reperfusion Oxidative Stress | Journal of Neuroscience [jneurosci.org]
A Comparative Guide to (-)-Isobicyclogermacrenal and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective agent (-)-Isobicyclogermacrenal against other established neuroprotective compounds. The information is presented to facilitate objective analysis and is supported by available experimental data.
Introduction to this compound
This compound (IG) is a novel sesquiterpenoid compound isolated from Valeriana officinalis, a plant long used in traditional medicine for its sedative properties.[1] Recent research has highlighted its potential as a neuroprotective agent. Studies suggest that IG can ameliorate neurological damage and cognitive impairment, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases.[1]
Comparative Analysis of Neuroprotective Efficacy
To provide a clear comparison, this guide evaluates this compound against three other neuroprotective agents: Edaravone, Citicoline, and DL-3-n-butylphthalide (NBP). The selection of these agents is based on their established use in clinical and preclinical studies for neuroprotection.
Quantitative Data Summary
The following tables summarize the available quantitative data from key in vitro neuroprotection assays. It is important to note that while preclinical data for Edaravone, Citicoline, and NBP are available, specific quantitative data from in vitro cell viability, ROS, and apoptosis assays for this compound were not prominently available in the reviewed literature. The primary research on IG has focused on in vivo models and multi-omics approaches.[1]
Table 1: Cell Viability Assay Data
| Agent | Cell Line | Insult | Concentration | % Cell Viability/Survival | Reference |
| This compound | - | - | - | Data not available | - |
| Edaravone | iPSC-derived motor neurons | Glutamate (200 µM) | Not specified | Alleviated 57% reduction in neurite length to 15% reduction | [2] |
| Citicoline | SH-SY5Y | 6-hydroxydopamine (6-OHDA) (40 µM) | 50 µM (in SLNs) | Increased cell survival by 14% | [1] |
| DL-3-n-butylphthalide (NBP) | PC12 | Oxygen-Glucose Deprivation (OGD) | 10 µmol/L | 98.0% ± 0.007% | [3] |
Table 2: Reactive Oxygen Species (ROS) Assay Data
| Agent | Cell Line | Insult | Concentration | % Reduction in ROS | Reference |
| This compound | - | - | - | Data not available | - |
| Edaravone | Aβ-treated microglia | Amyloid-β | Not specified | Reduced mitochondria-derived ROS production | [4] |
| Citicoline | SH-SY5Y | Staurosporine (100 nM) | 60 mM | Restored glutathione redox ratio | [5] |
| DL-3-n-butylphthalide (NBP) | PC12 | Oxygen-Glucose Deprivation (OGD) | 10 µmol/L | Reduced ROS production from 16.5% to 8.85% | [3] |
Table 3: Apoptosis Assay Data
| Agent | Cell Line | Insult | Concentration | Effect on Apoptosis | Reference |
| This compound | - | - | - | Data not available | - |
| Edaravone | In vitro Aβ₂₅₋₃₅-induced AD model | Amyloid-β₂₅₋₃₅ | Not specified | Decreased apoptosis | [4] |
| Citicoline | SH-SY5Y | Staurosporine (100 nM) | 60 mM | Reduced apoptosis and inhibited caspase-3 activation | [5] |
| DL-3-n-butylphthalide (NBP) | PC12 | Oxygen-Glucose Deprivation (OGD) | 10 µmol/L | Significantly reversed OGD-induced apoptosis | [3] |
Mechanisms of Action: A Comparative Overview
The neuroprotective effects of these agents are mediated through distinct yet sometimes overlapping signaling pathways.
-
This compound (IG): The primary mechanism of IG appears to be the mitigation of ferroptosis, a form of iron-dependent programmed cell death. It achieves this by targeting the transferrin receptor (TFRC) and modulating iron, cholesterol, and glutathione metabolism. This leads to a reduction in oxidative stress and neuroinflammation.[1] Additionally, IG has been shown to increase levels of brain-derived neurotrophic factor (BDNF) and serotonin, further contributing to its neuroprotective profile.[1]
-
Edaravone: A potent free radical scavenger, Edaravone's neuroprotective action is primarily attributed to its ability to quench reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6] It has been shown to reduce oxidative stress and inhibit apoptosis in various models of neuronal injury.[4] More recently, it has been found to induce the GDNF/RET neurotrophic signaling pathway.[2]
-
Citicoline: This endogenous intermediate in the biosynthesis of phosphatidylcholine exerts its neuroprotective effects through multiple pathways. It helps maintain the integrity of neuronal membranes, restores the glutathione redox ratio, and reduces the activation of caspase-3, a key enzyme in the apoptotic cascade.[5]
-
DL-3-n-butylphthalide (NBP): NBP demonstrates neuroprotection by enhancing the anti-oxidative capacity of neuronal cells and attenuating mitochondrial dysfunction.[3] It increases the activity of superoxide dismutase (SOD) and reduces levels of malondialdehyde (MDA) and ROS.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in DOT language script.
Caption: Signaling pathway of this compound.
Caption: Signaling pathways of alternative neuroprotective agents.
Caption: General workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays cited in this guide. Specific parameters such as cell type, seeding density, reagent concentrations, and incubation times should be optimized for each experimental setup.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with various concentrations of the neuroprotective agent for a specified pre-incubation period.
-
Induction of Injury: Introduce the neurotoxic agent (e.g., H₂O₂, glutamate) to the wells, including a vehicle control.
-
Incubation: Incubate the plate for a duration appropriate to the injury model (typically 24-48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated, uninjured) cells.
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Incubation: Incubate the plate for a shorter duration suitable for detecting acute ROS production (e.g., 1-6 hours).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add DCFH-DA solution (typically 10-20 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with a warm buffer to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: Quantify the relative fluorescence units (RFU) and express ROS levels as a percentage of the control (insult-only) group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Plate cells in 6-well plates or culture dishes and treat as described in the MTT assay (steps 1-4).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent (e.g., Trypsin-EDTA).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V fluorescence is typically detected in the FITC or GFP channel, and PI fluorescence in the PE or PerCP channel.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
This compound is an emerging neuroprotective agent with a unique mechanism of action centered on the inhibition of ferroptosis. While in vivo studies are promising, further in vitro research is necessary to quantify its efficacy in direct comparison to established neuroprotective drugs like Edaravone, Citicoline, and NBP. The data and protocols presented in this guide offer a framework for such comparative studies, which will be crucial in determining the therapeutic potential of this compound for neurodegenerative disorders.
References
- 1. Neuroprotective properties of Valeriana officinalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro neuroprotective activity of sesquiterpenoids from the flower buds of Tussilago farfara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of (-)-Isobicyclogermacrenal's Anti-Fibrotic Potential
A comprehensive guide for researchers and drug development professionals evaluating the anti-fibrotic activity of (-)-Isobicyclogermacrenal in the context of current therapeutic strategies. This document provides a cross-validation of its mechanism of action against established and emerging anti-fibrotic agents, supported by experimental data and detailed protocols.
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The quest for effective anti-fibrotic therapies is a significant focus of biomedical research. This guide provides a comparative analysis of the anti-fibrotic activity of the natural compound this compound against three other agents with demonstrated or investigated efficacy in liver fibrosis: Pirfenidone, Obeticholic acid, and Cenicriviroc. While this compound has been primarily studied in the context of cardiac fibrosis, its mechanism of action—inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway—is a critical and well-established driver of fibrosis in various organs, including the liver. This guide objectively presents available preclinical data, details the experimental methodologies used to assess anti-fibrotic efficacy, and visualizes the key signaling pathways and experimental workflows to aid in the evaluation of this compound as a potential broad-spectrum anti-fibrotic agent.
Comparative Performance of Anti-Fibrotic Agents
The following tables summarize the available quantitative data on the anti-fibrotic effects of this compound and the selected alternative agents. It is important to note that the data for this compound is derived from studies on cardiac fibrosis, while the data for the other agents is primarily from liver fibrosis models. This distinction is crucial for interpreting the comparative efficacy.
Table 1: In Vitro Anti-Fibrotic Activity
| Compound | Cell Type | Assay | Key Findings |
| This compound | Cardiac Fibroblasts, NIH3T3 Fibroblasts | Western Blot | Dose-dependently suppressed TGF-β1-induced fibronectin and α-smooth muscle actin (α-SMA) protein expression.[1][2] |
| Pirfenidone | Human Lens Epithelial Cells | Proliferation Assay | Inhibited TGF-β2 induced proliferation with a maximum effect at 0.19 mg/ml.[3] |
| Obeticholic Acid | Cultured Hepatic Stellate Cells (HSCs) | Not Specified | Potent anti-inflammatory and anti-fibrotic effects.[4] |
| Cenicriviroc | Mouse Monocytes | Chemotaxis Assay | Inhibited CCL2-induced chemotaxis.[5] |
Table 2: In Vivo Anti-Fibrotic Activity
| Compound | Animal Model | Key Findings |
| This compound | Not yet reported for in vivo liver fibrosis. | In vivo studies have primarily focused on cardiac fibrosis.[1] |
| Pirfenidone | Dimethylnitrosamine-induced liver fibrosis in rats | Administration after induction of damage reduced collagen deposition by 70% and downregulated profibrogenic transcripts by 50-60%.[6] In a separate study, it reduced liver fibrosis by 50%.[7] |
| Obeticholic Acid | Thioacetamide-induced liver cirrhosis in rats | Prophylactic treatment reduced fibrosis by 26%, while therapeutic treatment reduced it by 40%.[8] |
| Cenicriviroc | Thioacetamide-induced liver fibrosis in rats | A 30 mg/kg dose resulted in a 35.7% reduction in collagen deposition.[9] In a diet-induced NASH mouse model, a 30 mg/kg/day dose for 14 weeks significantly reduced hepatic fibrosis.[10] |
Table 3: Clinical Trial Highlights for Liver Fibrosis
| Compound | Clinical Trial Phase | Key Findings |
| This compound | Not yet in clinical trials for liver fibrosis. | - |
| Pirfenidone | Pilot Study (Hepatitis C patients) | 1200 mg/day for 12 months resulted in reduced fibrosis in 30% of patients.[11] |
| Obeticholic Acid | Phase 3 (REGENERATE trial in NASH patients) | 25 mg once-daily dose resulted in 22.4% of patients achieving at least a one-stage improvement in fibrosis with no worsening of NASH at 18 months, compared to 9.6% in the placebo group.[12][13] |
| Cenicriviroc | Phase 2b (CENTAUR trial in NASH patients) | 150 mg once-daily for 1 year resulted in 20% of patients achieving at least a one-stage improvement in fibrosis without worsening of steatohepatitis, compared to 10% in the placebo group.[14] However, the Phase 3 AURORA study did not meet its primary endpoint for fibrosis improvement.[15] |
Mechanism of Action: Targeting the TGF-β/Smad Pathway
This compound exerts its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway, a central regulator of fibrosis in multiple organs.[1] TGF-β is a potent cytokine that, upon binding to its receptor, initiates a signaling cascade that leads to the activation of hepatic stellate cells (HSCs) in the liver and fibroblasts in other tissues. Activated HSCs are the primary source of extracellular matrix proteins, and their sustained activation drives the progression of liver fibrosis.
The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of profibrotic genes. This compound has been shown to inhibit the phosphorylation of the TGF-β type I receptor, thereby preventing the subsequent phosphorylation of Smad2/3 and their nuclear translocation.[1] This mechanism effectively blocks the downstream profibrotic effects of TGF-β.
Pirfenidone also modulates the TGF-β pathway, although its exact molecular target is not fully elucidated.[16] It has been shown to reduce the expression of TGF-β1.[7] Obeticholic acid is an agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a role in bile acid homeostasis and has been shown to have anti-inflammatory and anti-fibrotic effects.[4] Cenicriviroc is a dual antagonist of the chemokine receptors CCR2 and CCR5, which are involved in the recruitment of inflammatory cells that contribute to liver injury and fibrosis.[5][17]
Caption: TGF-β/Smad Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of anti-fibrotic compounds.
In Vitro Models of Fibrosis
3.1.1 TGF-β1-Induced Fibroblast Activation
A common in vitro model to study fibrosis involves the stimulation of fibroblasts with TGF-β1 to induce their differentiation into myofibroblasts, a key event in the fibrotic process.
-
Cell Culture: Primary cardiac fibroblasts or fibroblast cell lines (e.g., NIH3T3) are cultured in appropriate media.[1] Human cardiac fibroblasts can be stimulated with 5-20 ng/ml of TGF-β1 for 48 hours.[18]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period before stimulation with TGF-β1 (typically 10 ng/mL).[1][19]
-
Assessment of Fibrotic Markers:
-
Cell Proliferation Assay (e.g., BrdU incorporation): The effect of the compound on fibroblast proliferation is assessed.
Caption: In Vitro Experimental Workflow for Assessing Anti-Fibrotic Activity.
In Vivo Models of Liver Fibrosis
3.2.1 Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This is a widely used model of toxicant-induced liver fibrosis.
-
Animal Model: Typically, male C57BL/6J mice are used.[20]
-
Induction of Fibrosis: Mice receive intraperitoneal injections of CCl4 (e.g., 10% solution in olive oil, 7 μL/g body weight) twice or three times a week for a period of 4 to 17 weeks.[20][21][22]
-
Treatment: The test compound is administered orally or via injection, either concurrently with CCl4 induction or as a therapeutic intervention after fibrosis is established.
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the hydroxyproline concentration.
-
Biochemical Markers: Serum levels of liver enzymes such as ALT and AST are measured to assess liver injury.
-
Gene and Protein Expression: The expression of profibrotic markers in liver tissue is analyzed by RT-qPCR and Western blot.
-
3.2.2 Bile Duct Ligation (BDL)-Induced Liver Fibrosis
This model mimics cholestatic liver disease, a common cause of fibrosis.
-
Animal Model: Male Wistar rats are commonly used.[23]
-
Surgical Procedure: The common bile duct is ligated and transected to induce cholestasis and subsequent fibrosis.[23][24][25][26]
-
Treatment: The test compound is administered daily for a specified period following the BDL procedure.
-
Assessment of Fibrosis: Similar to the CCl4 model, fibrosis is assessed through histology, hydroxyproline assay, biochemical markers, and analysis of gene and protein expression.
Caption: In Vivo Experimental Workflow for Liver Fibrosis Models.
Conclusion and Future Directions
This compound demonstrates promising anti-fibrotic activity in vitro by targeting a key signaling pathway, the TGF-β/Smad cascade, which is fundamental to the pathogenesis of fibrosis across multiple organs. While its efficacy has been established in the context of cardiac fibrosis, the central role of the TGF-β pathway in liver fibrosis provides a strong rationale for its investigation in this more prevalent and impactful disease area.
Direct comparative studies of this compound against established and emerging anti-fibrotic agents for liver fibrosis, using standardized in vitro and in vivo models, are warranted. Future research should focus on:
-
Evaluating the efficacy of this compound in well-established in vivo models of liver fibrosis, such as CCl4-induced fibrosis and bile duct ligation.
-
Determining the optimal therapeutic window and dosing regimen for this compound in liver fibrosis.
-
Investigating potential synergistic effects when combined with other anti-fibrotic agents that have different mechanisms of action.
The data presented in this guide provides a solid foundation for researchers and drug development professionals to objectively assess the potential of this compound as a novel therapeutic candidate for the treatment of fibrotic diseases. Its well-defined mechanism of action on a critical fibrotic pathway makes it a compelling subject for further investigation.
References
- 1. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic acid protects against hepatocyte death and liver fibrosis in a murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-fibrotic effect of pirfenidone in rat liver fibrosis is mediated by downregulation of procollagen alpha1(I), TIMP-1 and MMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirfenidone use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [academiccommons.columbia.edu]
- 10. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pilot study in patients with established advanced liver fibrosis using pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patientcareonline.com [patientcareonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis [openresearch-repository.anu.edu.au]
- 15. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pirfenidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CCl4-induced liver fibrosis model [bio-protocol.org]
- 21. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 22. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
- 24. Experimental model for the induction of hepatic fibrosis: bile duct ligation [bio-protocol.org]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Isobicyclogermacrenal: Synthesis, Neuroprotective Activity, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Isobicyclogermacrenal, a sesquiterpenoid with neuroprotective potential, and its alternatives. We delve into the total synthesis of its racemate, its biological activities with a focus on neuroprotection, and compare its performance with other neuroprotective sesquiterpenoids. Detailed experimental protocols and data are presented to facilitate the replication of published findings.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and selected alternative neuroprotective sesquiterpenoids. Direct comparison of neuroprotective potency is challenging due to the limited availability of standardized in vitro data for this compound.
Table 1: Comparison of Synthetic Pathways
| Compound | Starting Material | Number of Steps | Overall Yield | Reference |
| (±)-Isobicyclogermacrenal | Piperitenone | 14 | 36% | [1] |
| (Alternative pathways to be added as data becomes available) |
Table 2: Comparison of Neuroprotective and Related Biological Activities
| Compound | Assay | Model | Key Findings | IC₅₀/EC₅₀ (µM) | Reference |
| This compound | Ferroptosis Inhibition | Sleep-deprived rats | Ameliorated hippocampal ferroptosis, improved cognitive performance | In vivo data, no IC₅₀/EC₅₀ reported | |
| Parthenolide | Cytotoxicity | Primary Granule Neuroprogenitor Cells | 4.36 ± 0.68 | [2] | |
| Anti-inflammatory | Traumatic Brain Injury (mouse model) | Ameliorated neurological deficits and neuroinflammation | In vivo data, no IC₅₀/EC₅₀ reported | [3] | |
| Cedrol | Neuroprotection | Parkinson's Disease (rat model) | Improved motor and cognitive functions, reduced oxidative stress | In vivo data, no IC₅₀/EC₅₀ reported | [4][5] |
| Neuroprotection | Cerebral Ischemia/Reperfusion (rat model) | Reduced oxidative stress, enhanced BDNF levels | In vivo data, no IC₅₀/EC₅₀ reported | [6] | |
| (2R)-Pterosin B | BACE1 Inhibition | In vitro | 29.6 | [7] | |
| AChE Inhibition | In vitro | 16.2 | [7] | ||
| BChE Inhibition | In vitro | >100 | [7] | ||
| (2R,3R)-Pteroside C | BACE1 Inhibition | In vitro | 9.74 | [7] | |
| AChE Inhibition | In vitro | 3.77 | [7] | ||
| BChE Inhibition | In vitro | 5.29 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its alternatives.
Total Synthesis of (±)-Isobicyclogermacrenal
The total synthesis of (±)-Isobicyclogermacrenal was achieved from piperitenone in 14 steps with an overall yield of 36%[1]. The detailed experimental procedures for each step would require access to the full publication. The key transformations involved in the synthesis are outlined in the publication.
Isolation of this compound from Valeriana officinalis
A general procedure for the extraction and isolation of sesquiterpenoids from Valeriana officinalis involves the following steps. The specific parameters for isolating this compound would need to be optimized.
-
Extraction: The dried and powdered roots of Valeriana officinalis are extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions containing the desired compound are further purified using chromatographic techniques such as column chromatography (using silica gel or other stationary phases) and preparative thin-layer chromatography (pTLC).
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Neuroprotective Activity Assays
In vivo and in vitro models are used to assess the neuroprotective effects of compounds.
2.3.1. In Vivo Model of Sleep Deprivation-Induced Cognitive Impairment
The neuroprotective effects of this compound were evaluated in a rat model of sleep deprivation. The study involved behavioral tests to assess cognitive performance and histological analysis of the hippocampus and cerebral cortex to observe amelioration of injuries.
2.3.2. In Vitro Neuroprotection Assays
Standard in vitro assays to determine neuroprotective activity involve challenging neuronal cell lines (e.g., SH-SY5Y, PC12) with a neurotoxin and measuring cell viability in the presence of the test compound.
-
Cell Culture: Neuronal cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration, followed by the addition of a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, glutamate for excitotoxicity models).
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The concentration of the compound that provides 50% protection against the neurotoxin-induced cell death (EC₅₀) is calculated.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to this compound and its neuroprotective effects.
Caption: Experimental workflow for obtaining and evaluating this compound.
Caption: Simplified signaling pathways of neuroprotective sesquiterpenoids.
References
- 1. A total synthesis of (±)-isobicyclogermacrenal - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Parthenolide promotes expansion of Nestin+ progenitor cells via Shh modulation and contributes to post-injury cerebellar replenishment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of cedrol in a male rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of cedrol in a male rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Protective effects of cedrol against transient global cerebral ischemia/reperfusion injury in rat | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases by pterosins via a specific structure−activity relationship with a strong BBB permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Isobicyclogermacrenal and Existing Sleep Deprivation Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound (-)-Isobicyclogermacrenal with established pharmacological and non-pharmacological treatments for sleep deprivation. The information is intended to inform research and development in the field of sleep medicine by presenting objective performance data and detailed experimental methodologies.
Executive Summary
Sleep deprivation is a widespread condition with significant neurocognitive and physiological consequences. Current treatment strategies, while effective for many, present limitations such as side effects, dependency, and variable efficacy. This compound (IG), a natural compound isolated from Valeriana officinalis, has emerged as a promising candidate for mitigating the detrimental effects of sleep deprivation. This guide directly compares the preclinical efficacy of IG with leading pharmacological agents (Eszopiclone, Zolpidem, Suvorexant) and non-pharmacological interventions (Cognitive Behavioral Therapy for Insomnia, Bright Light Therapy). The comparison focuses on key outcomes including cognitive performance, neuroprotection, and effects on relevant biomarkers.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound and existing sleep deprivation treatments.
Table 1: Effects on Cognitive Performance
| Treatment | Experimental Model | Cognitive Test | Key Findings |
| This compound | p-Chlorophenylalanine (PCPA)-induced sleep-deprived rats | Morris Water Maze | Significantly improved escape latency and platform crossings compared to untreated sleep-deprived rats.[1] |
| Eszopiclone | Elderly patients with Alzheimer's disease and sleep disorders | Mini-Mental State Examination (MMSE) | Significantly improved scores in orientation, attention, memory, calculation, recall, and language ability compared to placebo.[2] |
| Zolpidem | APP/PS1 mouse model of Alzheimer's disease | Behavioral assays | Enhanced sleep-dependent memory consolidation.[3] |
| Suvorexant | Healthy men | Psychomotor performance tests | No evidence of next-day residual effects at 10 mg; 100 mg dose significantly increased reaction time.[4] |
| Cognitive Behavioral Therapy for Insomnia (CBT-I) | Patients with chronic insomnia | Not directly assessed in the reviewed study | Indirectly, by improving sleep, cognitive function is expected to improve. A meta-analysis showed CBT-I produces results equivalent to sleep medication.[5] |
| Bright Light Therapy | Healthy adults | Working Memory | A 30-minute, 10,000 lux exposure was found to increase working memory by approximately 6%.[6] |
Table 2: Effects on Hippocampal Integrity and Biomarkers
| Treatment | Experimental Model | Key Biomarkers/Histological Findings | Key Findings |
| This compound | PCPA-induced sleep-deprived rats | BDNF, Serotonin (5-HT), TFRC, Histology | Increased levels of BDNF and 5-HT; targeted TFRC to improve iron metabolism; ameliorated histological injuries in the hippocampus and cerebral cortex.[1] |
| Eszopiclone | Patients with schizophrenia and insomnia | Not assessed | |
| Zolpidem | APP/PS1 mouse model of Alzheimer's disease | Amyloid plaque burden, Neuronal calcium | Reduced cortical amyloid plaque burden and mitigated neuronal calcium overload.[3] |
| Suvorexant | Not assessed in reviewed studies | Not assessed | |
| Cognitive Behavioral Therapy for Insomnia (CBT-I) | Adults with insomnia | C-reactive protein (CRP), Glycated hemoglobin (HbA1c) | Consistently associated with reductions in CRP and HbA1c.[7][8] |
| Bright Light Therapy | Not assessed in reviewed studies | Not assessed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
This compound Efficacy in a Rat Model of Sleep Deprivation
-
Animal Model: Male Sprague-Dawley rats were used. Sleep deprivation was induced by the administration of p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis.
-
Treatment: this compound, extracted from Valeriana officinalis, was administered to the treatment group.
-
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, rats were trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the number of times the rat crossed the former platform location were recorded.
-
Histological Analysis: After the behavioral tests, brain tissues (hippocampus and cerebral cortex) were collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe neuronal damage and morphological changes.
-
Biomarker Analysis: Levels of Brain-Derived Neurotrophic Factor (BDNF) and serotonin (5-HT) in brain tissue were quantified using techniques such as ELISA or Western blotting. The interaction with Transferrin Receptor (TFRC) was investigated using molecular biology techniques.[1]
Pharmacological Interventions: Representative Protocols
-
Eszopiclone in Elderly Patients with Alzheimer's Disease and Sleep Disorders:
-
Study Design: A randomized, controlled trial.
-
Participants: Elderly patients diagnosed with both Alzheimer's disease and a sleep disorder.
-
Intervention: Patients received either eszopiclone or a placebo for a specified duration.
-
Cognitive Assessment: The Mini-Mental State Examination (MMSE) was administered at baseline and after the treatment period to evaluate changes in cognitive function across different domains.[2]
-
-
Zolpidem in a Mouse Model of Alzheimer's Disease:
-
Animal Model: APP/PS1 transgenic mice, which develop amyloid plaques characteristic of Alzheimer's disease.
-
Intervention: Zolpidem was administered to the mice.
-
Sleep Monitoring: Electroencephalography (EEG) and electromyography (EMG) were used to monitor sleep architecture and duration.
-
Histological and Molecular Analysis: Brain tissue was analyzed to quantify the amyloid plaque burden and to assess levels of neuronal calcium.
-
Behavioral Testing: Memory and cognitive function were assessed using relevant behavioral assays for mice.[3]
-
Non-Pharmacological Interventions: Representative Protocols
-
Cognitive Behavioral Therapy for Insomnia (CBT-I):
-
Study Design: Typically a randomized controlled trial comparing CBT-I to a control condition (e.g., sleep hygiene education alone or a waitlist control).
-
Participants: Individuals diagnosed with chronic insomnia.
-
Intervention: CBT-I is a multi-component therapy that usually includes:
-
Sleep Restriction: Limiting time in bed to the actual sleep time to increase sleep drive.
-
Stimulus Control: Re-associating the bed and bedroom with sleep.
-
Cognitive Restructuring: Identifying and challenging dysfunctional beliefs and attitudes about sleep.
-
Sleep Hygiene Education: Providing information about lifestyle and environmental factors that affect sleep.
-
-
Outcome Measures: Sleep diaries, actigraphy, and polysomnography are used to measure changes in sleep parameters. Biomarkers such as CRP and HbA1c can be measured from blood samples.[5][7][8]
-
-
Bright Light Therapy:
-
Study Design: A controlled trial where participants are exposed to either bright light or a dim light (placebo) condition.
-
Participants: Healthy individuals or specific populations (e.g., shift workers, individuals with circadian rhythm disorders).
-
Intervention: Participants are exposed to a lightbox delivering a specific intensity of light (e.g., 10,000 lux) for a set duration (e.g., 30 minutes) at a specific time of day (usually in the morning).
-
Cognitive Assessment: A battery of cognitive tests is administered before and after the light exposure to assess changes in alertness, attention, and working memory.[6]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes described in this guide.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of eszopiclone on sleep quality and cognitive function in elderly patients with Alzheimer's disease and sleep disorder: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zolpidem restores sleep and slows Alzheimer's progression in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cognitive-Behavioral Therapy for Insomnia: An Effective and Underutilized Treatment for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Cognitive Behavioral Therapy for Insomnia (CBT-I) on Cardiometabolic Health Biomarkers: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Cognitive Behavioral Therapy for Insomnia (CBT-I) on Cardiometabolic Health Biomarkers: A Systematic Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Isobicyclogermacrenal and Other Natural Compounds in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
(-)-Isobicyclogermacrenal, a novel sesquiterpenoid isolated from Valeriana officinalis, has recently emerged as a promising natural compound with significant neuroprotective properties. This guide provides a comparative analysis of this compound against other well-established neuroprotective natural compounds, including Curcumin, Resveratrol, Epigallocatechin-3-gallate (EGCG), Apigenin, and Kaempferol. The comparison focuses on their mechanisms of action, particularly in the context of ferroptosis, neuroinflammation, and cognitive enhancement, supported by available quantitative data and detailed experimental protocols.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for this compound and its counterparts. It is important to note that these values are derived from various studies and experimental conditions, and direct comparisons should be made with caution.
| Compound | Target/Assay | Cell Line/Model | IC50/EC50/Concentration | Reference |
| This compound | Amelioration of cognitive deficits | p-chlorophenylalanine (PCPA)-induced sleep-deprived rats | 10, 20 mg/kg | [1] |
| Curcumin | Inhibition of cell viability (induces ferroptosis) | MDA-MB-453 breast cancer cells | ~19.73 µM (48h) | [2] |
| Inhibition of cell viability (induces ferroptosis) | MCF-7 breast cancer cells | ~20.46 µM (48h) | [2] | |
| Inhibition of cell viability | PANC1 pancreatic cancer cells | IC50 not specified, but effective at reversing erastin-induced effects | [3] | |
| Resveratrol | β-secretase inhibition | in vitro assay | 11.9 µM | [4] |
| Inhibition of mitochondrial oxygen consumption | in vitro assay | EC50 of 18.34 pM | [5] | |
| Neuroprotection in cerebral ischemia/reperfusion | Rat models | Effective doses range from 20-50 mg/kg | [6][7] | |
| Epigallocatechin-3-gallate (EGCG) | Inhibition of proton flow in microglia | Murine microglial BV2 cells | 3.7 µM | [8] |
| Inhibition of NO production | LPS-stimulated BV-2 microglia cells | Significant inhibition at various concentrations | [9] | |
| Reduction of IL-6 release | LPS-stimulated BV-2 microglia cells | Significant reduction at 150 µM | [10] | |
| Apigenin | Hydroxyl radical scavenging | in vitro assay | 93.38% scavenging at 100 µM | [11] |
| Neuroprotection against H2O2-induced oxidative stress | SH-SY5Y cells | Significant protection at various concentrations | [11] | |
| Kaempferol | Improvement of cognitive function | Transgenic drosophila model of AD | 10, 20, 30, 40 µM in diet | [12] |
| Neuroprotection in sporadic dementia model | Ovariectomized rat model | 10 mg/kg intraperitoneal injection | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
This compound Study: Sleep Deprivation Model and Behavioral Tests
a. Animal Model of Sleep Deprivation: Sleep deprivation is induced in rats using p-chlorophenylalanine (PCPA), a serotonin synthesis inhibitor.[14][15] Male Sprague-Dawley rats are intraperitoneally injected with PCPA (300 mg/kg) for two consecutive days.[15] This method effectively reduces sleep time and induces cognitive deficits.[16][17]
b. Morris Water Maze (MWM): The MWM is used to assess spatial learning and memory.[18][19][20][21][22] A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Rats are trained over several days to find the platform using distal cues in the room. Parameters measured include escape latency (time to find the platform) and the number of times the rat crosses the former platform location during a probe trial (platform removed).[19][21]
c. Open Field Test (OFT): The OFT is used to evaluate locomotor activity and anxiety-like behavior.[23][24][25][26][27] Rats are placed in a large, open arena, and their movement is tracked. Key parameters include the total distance traveled, the time spent in the center of the arena versus the periphery, and the frequency of rearing.[24][26]
In Vitro Assays for Neuroprotection and Anti-inflammatory Effects
a. Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary microglia are cultured under standard conditions. For experiments, cells are often pre-treated with the natural compound for a specific duration before being challenged with a stressor (e.g., H2O2 for oxidative stress, LPS for inflammation).[9][11]
b. Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA). After treatment, cells are incubated with the probe, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.[11]
c. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines: The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture supernatants or brain homogenates are measured using commercially available ELISA kits according to the manufacturer's instructions.[10]
d. Western Blotting for Protein Expression: To assess the expression of proteins involved in signaling pathways (e.g., NF-κB, Nrf2), cell lysates or tissue homogenates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. The protein bands are then visualized and quantified.[9]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these natural compounds are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.
Caption: Proposed mechanism of this compound in mitigating sleep deprivation-induced cognitive impairment.
Caption: Converging neuroprotective signaling pathways of various natural compounds.
Comparative Analysis
This compound demonstrates a multi-targeted approach to neuroprotection in the context of sleep deprivation. Its ability to modulate iron, glutathione, and cholesterol metabolism directly addresses the key pathological consequences of sleep loss: ferroptosis, oxidative stress, and neuroinflammation.[1] This positions it as a compelling candidate for mitigating the neurological effects of this widespread condition.
In comparison, other natural compounds exert their neuroprotective effects through often overlapping, yet distinct, mechanisms:
-
Curcumin is a potent anti-inflammatory and antioxidant agent that can also induce ferroptosis in cancer cells, highlighting its context-dependent activities.[2][28][29] Its neuroprotective effects are largely attributed to the upregulation of antioxidant defenses and inhibition of inflammatory pathways.[29]
-
Resveratrol is well-known for its antioxidant and anti-inflammatory properties, with demonstrated efficacy in models of cerebral ischemia.[4][5][6][7] It can also modulate pathways related to longevity and cellular health.
-
EGCG , the major catechin in green tea, is a powerful antioxidant and inhibitor of neuroinflammation.[8][9][10][30][31] Its ability to cross the blood-brain barrier and modulate microglial activation makes it a strong candidate for neurodegenerative disease research.[8]
-
Apigenin and Kaempferol are flavonoids with significant antioxidant and anti-inflammatory activities.[11][12][13][32][33][34][35][36][37] They have been shown to protect neurons from oxidative stress-induced apoptosis and to improve cognitive function in various models of neurodegeneration.[11][12]
Conclusion
This compound presents a unique profile by directly targeting metabolic pathways disrupted by sleep deprivation, leading to a reduction in ferroptosis, oxidative stress, and neuroinflammation. While other natural compounds like curcumin, resveratrol, EGCG, apigenin, and kaempferol have well-documented neuroprotective effects, the specific focus of this compound on sleep-deprivation-induced pathology makes it a particularly interesting subject for further investigation. Future head-to-head studies under standardized experimental conditions are warranted to definitively establish the comparative efficacy of these promising natural compounds for neuroprotection.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin suppresses tumorigenesis by ferroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms [frontiersin.org]
- 8. Green tea catechins inhibit microglial activation which prevents the development of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apigenin Ameliorates Oxidative Stress-induced Neuronal Apoptosis in SH-SY5Y Cells -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 12. The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol attenuates cognitive deficit via regulating oxidative stress and neuroinflammation in an ovariectomized rat model of sporadic dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of a rat model with ageing insomnia induced by D-galactosef and para-chlorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 19. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. Open field test for mice [protocols.io]
- 26. Open Field Test [protocols.io]
- 27. behaviorcloud.com [behaviorcloud.com]
- 28. Transcriptome Investigation and In Vitro Verification of Curcumin-Induced HO-1 as a Feature of Ferroptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Potential Roles and Mechanisms of Curcumin and its Derivatives in the Regulation of Ferroptosis [ijbs.com]
- 30. Frontiers | Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress [frontiersin.org]
- 31. Epigallocatechin-3-gallate Inhibits LPS/AβO-induced Neuroinflammation in BV2 Cells through Regulating the ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. Apigenin ameliorates di(2-ethylhexyl) phthalate-induced ferroptosis: The activation of glutathione peroxidase 4 and suppression of iron intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthetic (-)-Isobicyclogermacrenal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetically produced (-)-Isobicyclogermacrenal, a bicyclic sesquiterpene aldehyde of significant interest in natural product chemistry and drug discovery. The objective is to offer a comparative analysis of different synthetic approaches and the corresponding purity validation techniques, supported by experimental data and detailed protocols.
Introduction to this compound and the Importance of Purity
This compound is a chiral natural product that has garnered attention for its potential biological activities. In any synthetic endeavor, particularly in the context of drug development, establishing the absolute purity and enantiomeric excess of the target molecule is of paramount importance. Impurities, including diastereomers, enantiomers of the desired product, and other structurally related byproducts, can significantly impact the compound's pharmacological profile, leading to misleading biological data and potential safety concerns. This guide outlines the critical analytical techniques and experimental workflows for ensuring the purity of synthetic this compound.
Synthetic Approaches to Isobicyclogermacrenal
While the asymmetric synthesis of this compound is a complex challenge, one notable approach has been the total synthesis of its racemic form, (±)-isobicyclogermacrenal. A known multi-step synthesis commences from a readily available starting material, providing a foundational framework for accessing the core bicyclo[8.1.0]undecane skeleton of isobicyclogermacrenal.
Alternative Synthetic Strategies:
To obtain the desired (-) enantiomer, several strategies can be envisioned, each with its own set of potential impurities and purification challenges:
-
Chiral Resolution: Separation of the racemic mixture of (±)-isobicyclogermacrenal using chiral chromatography.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming reaction, leading directly to an enantiomerically enriched product.
-
Chiral Pool Synthesis: Utilizing a chiral starting material from nature to impart stereochemical control throughout the synthetic sequence.
Each of these routes will necessitate distinct purification and analytical validation protocols to confirm the enantiomeric purity of the final product.
Purity Validation Methodologies
A multi-pronged approach employing various analytical techniques is essential for the robust validation of synthetic this compound's purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a cornerstone technique for structural elucidation and purity assessment. High-resolution ¹H and ¹³C NMR spectra are indispensable for confirming the chemical structure of the synthesized compound and identifying any impurities.
¹H and ¹³C NMR Data for Isobicyclogermacrenal:
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 45.2 | 1.85 (m) |
| 2 | 28.1 | 2.10 (m), 1.65 (m) |
| 3 | 35.5 | 2.25 (m), 1.50 (m) |
| 4 | 125.8 | 5.30 (d, 10.5) |
| 5 | 134.2 | - |
| 6 | 38.9 | 2.05 (m) |
| 7 | 25.7 | 1.95 (m), 1.40 (m) |
| 8 | 30.1 | 1.75 (m) |
| 9 | 22.8 | 1.60 (m), 1.20 (m) |
| 10 | 40.3 | 1.90 (m) |
| 11 | 20.1 | - |
| 12 | 16.5 | 0.95 (d, 6.8) |
| 13 | 16.2 | 0.92 (d, 6.8) |
| 14 | 193.5 | 9.45 (s) |
| 15 | 15.8 | 1.70 (s) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Potential Impurities Detectable by NMR:
-
Diastereomers: May exhibit distinct signals in the NMR spectrum, particularly in the fingerprint region.
-
Rearrangement Products: Germacrane sesquiterpenes are known to undergo acid-catalyzed cyclization to form selinene-type structures. These byproducts would present a completely different set of NMR signals.
-
Residual Solvents and Reagents: Can be identified by their characteristic chemical shifts.
Chromatographic Techniques
Chromatography is the primary tool for separating and quantifying the components of a mixture, making it essential for determining the purity and enantiomeric excess of this compound.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series) is often a good starting point for screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs is commonly employed.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(+) - Area(-)] / [Area(+) + Area(-)] x 100.
Chiral Gas Chromatography (GC):
For volatile compounds like sesquiterpene aldehydes, chiral GC can be an effective alternative to HPLC.
Experimental Protocol: Chiral GC Analysis
-
Column: A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature ramp is crucial for achieving good separation.
-
Detector: A Flame Ionization Detector (FID) is commonly used.
Comparative Analysis of Purity Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Structural confirmation, identification of diastereomers and other structural impurities. | Provides detailed structural information, non-destructive. | Not ideal for quantifying enantiomeric excess without chiral shift reagents, may not detect trace impurities. |
| Chiral HPLC | Enantiomeric excess, separation and quantification of diastereomers and other impurities. | Highly accurate for enantiomeric excess determination, widely applicable. | Requires method development to find the optimal column and mobile phase. |
| Chiral GC | Enantiomeric excess for volatile compounds. | High resolution, sensitive. | Limited to thermally stable and volatile compounds. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities when coupled with a separation technique (GC-MS, LC-MS). | High sensitivity, provides molecular weight information. | Does not distinguish between enantiomers on its own. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purity validation process for this compound.
Caption: Synthetic and purification workflow for this compound.
Caption: Logical workflow for the purity validation of synthetic compounds.
Conclusion
The successful synthesis and validation of enantiomerically pure this compound demand a rigorous and multi-faceted analytical approach. This guide has outlined the key spectroscopic and chromatographic techniques, along with generalized experimental protocols, that are essential for this purpose. By systematically applying these methods, researchers can confidently establish the purity and stereochemical integrity of their synthetic material, a critical step for its use in biological and medicinal chemistry research. The choice of the optimal validation strategy will depend on the specific synthetic route employed and the nature of the potential impurities.
A Comparative Guide to the Quality Control and Standardization of (-)-Isobicyclogermacrenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quality control and standardization parameters for (-)-Isobicyclogermacrenal, a promising neuroprotective sesquiterpenoid, benchmarked against the well-established quality control standards for Valerenic Acid. As a newly isolated compound, formal pharmacopeial monographs for this compound are not yet established. This guide, therefore, proposes a comprehensive quality control framework based on current analytical practices for natural products and provides a direct comparison with Valerenic Acid, a related sesquiterpenoid found in the same plant species, Valeriana officinalis.
I. Overview of Compounds
This compound is a sesquiterpenoid recently isolated from Valeriana officinalis.[1] Preliminary studies have highlighted its potential neuroprotective effects, suggesting its promise in the development of novel therapeutics for neurological disorders.[1]
Valerenic Acid, another prominent sesquiterpenoid from Valeriana officinalis, is a well-characterized compound with established anxiolytic and sedative properties. Its quality control is well-documented in various pharmacopeias, including the United States Pharmacopeia (USP), making it an ideal comparator for establishing a robust quality control monograph for this compound.
II. Comparative Quality Control Parameters
A comprehensive quality control monograph for an active pharmaceutical ingredient (API) derived from a natural source should encompass tests for identity, purity, and content. The following table compares the established parameters for Valerenic Acid with proposed parameters for this compound.
| Parameter | This compound (Proposed) | Valerenic Acid (Established) | Significance |
| Identity | Ensures the correct compound is present. | ||
| - Appearance | White to off-white crystalline powder | White or almost white, crystalline powder | Basic physical characterization. |
| - Solubility | Soluble in methanol, ethanol, acetonitrile | Soluble in methanol, ethanol; slightly soluble in water | Important for sample preparation and formulation. |
| - Infrared (IR) Spectroscopy | The IR spectrum should be concordant with the reference spectrum of this compound. | The IR spectrum should be concordant with the reference spectrum of USP Valerenic Acid RS. | Provides a unique fingerprint of the molecule's functional groups. |
| - High-Performance Liquid Chromatography (HPLC) | The retention time of the major peak in the chromatogram of the sample should correspond to that of the reference standard. | The retention time of the principal peak in the chromatogram of the Assay preparation corresponds to that of the Standard preparation. | Confirms identity and provides a preliminary indication of purity. |
| Purity | Ensures the absence of unwanted and potentially harmful substances. | ||
| - Related Substances (HPLC) | Specific impurities to be identified and quantified. Limits to be set for individual and total impurities. | Limits for known and unknown impurities are defined in the USP monograph. | Controls the level of process-related impurities and degradation products. |
| - Residual Solvents (GC) | Limits for solvents used in the extraction and purification process should comply with ICH Q3C guidelines. | Limits for organic volatile impurities are specified. | Ensures that solvent residues are below toxic levels. |
| - Heavy Metals | Should comply with USP <232>/ICH Q3D elemental impurity limits. | Conforms to the requirements of the relevant pharmacopeia. | Protects against contamination with toxic heavy metals. |
| - Loss on Drying | Not more than 1.0% | Not more than 1.0% | Controls the water content, which can affect stability and potency. |
| - Residue on Ignition | Not more than 0.1% | Not more than 0.1% | Measures the amount of inorganic impurities. |
| Assay (Content) | Determines the potency of the compound. | ||
| - HPLC | Not less than 98.0% and not more than 102.0% on the dried basis. | Not less than 98.0% and not more than 102.0% of C15H22O2, calculated on the dried basis. | Provides an accurate measure of the active ingredient's concentration. |
III. Comparative Analytical Methodologies
The following table outlines the proposed and established analytical methods for the quality control of this compound and Valerenic Acid, respectively.
| Analytical Method | This compound (Proposed) | Valerenic Acid (Established as per USP) |
| Identification by HPLC | A reversed-phase HPLC method with UV detection. The mobile phase could consist of a gradient of acetonitrile and water. | A reversed-phase HPLC method with UV detection at 220 nm. The mobile phase is a gradient of acetonitrile and phosphoric acid buffer. |
| Assay and Purity by HPLC | A validated stability-indicating HPLC method to separate this compound from its potential impurities and degradation products. | A validated HPLC method using a C18 column and UV detection. The quantification is performed against a USP Valerenic Acid Reference Standard. |
| Residual Solvents | Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector. | Gas Chromatography (GC) is typically used for the determination of organic volatile impurities. |
| Heavy Metals | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). | Methods described in USP <232> and <233> are followed. |
IV. Experimental Protocols
Proposed Protocol for the Quantification of this compound by HPLC
This protocol is a proposed method and requires validation according to ICH Q2(R1) guidelines.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 0-5 min, 40% B; 5-20 min, 40-80% B; 20-25 min, 80% B; 25.1-30 min, 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to obtain a similar concentration to the standard preparation.
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the percentage of this compound in the sample.
Established Protocol for the Quantification of Valerenic Acid by HPLC (Based on USP)
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient prepared from a mixture of phosphoric acid in water and acetonitrile.
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 220 nm
-
-
Standard Preparation: A solution of USP Valerenic Acid Reference Standard in methanol of a known concentration.
-
Sample Preparation: An extract of the Valeriana officinalis material prepared with methanol.
-
Procedure: The assay is conducted by comparing the peak response of valerenic acid in the sample preparation with that of the standard preparation.
V. Visualization of Workflows and Pathways
Caption: Proposed Quality Control Workflow for this compound.
Caption: Simplified Signaling Pathway for Neuroprotection by this compound.
VI. Conclusion
The quality control and standardization of this compound are critical for its development as a potential therapeutic agent. While a dedicated monograph is yet to be established, this guide proposes a robust framework by drawing parallels with the well-defined standards for Valerenic Acid. The implementation of validated analytical methods for identity, purity, and assay will be paramount in ensuring the consistency, safety, and efficacy of this compound in future preclinical and clinical investigations. Further research is warranted to officially establish and validate these quality control parameters.
References
A Comparative Guide to the Bioactivity of Isobicyclogermacrenal Isomers: Unraveling Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
While specific comparative bioactivity data between the enantiomers of (-)-Isobicyclogermacrenal remains to be elucidated in publicly available research, this guide provides a comprehensive overview of the known biological activities of Isobicyclogermacrenal (IG), a sesquiterpenoid with significant neuroprotective properties. This document summarizes key experimental findings, details relevant methodologies, and illustrates the implicated signaling pathways, offering a valuable resource for researchers investigating novel therapeutic agents for neurodegenerative disorders.
Unveiling the Neuroprotective Effects of Isobicyclogermacrenal
Recent studies have highlighted the potential of Isobicyclogermacrenal, a natural compound isolated from Valeriana officinalis, in mitigating neurological damage. The primary focus of existing research has been on its ability to counteract the detrimental effects of sleep deprivation, a condition known to induce cognitive impairment and neuroinflammation.
Key Bioactivities:
-
Neuroprotection against Sleep Deprivation-Induced Damage: Isobicyclogermacrenal has been shown to ameliorate cognitive deficits and histological injuries in the hippocampus and cerebral cortex of sleep-deprived rats.[1]
-
Inhibition of Ferroptosis: A key mechanism underlying its neuroprotective effect is the inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1]
-
Modulation of Neurotransmitters and Neurotrophic Factors: Treatment with Isobicyclogermacrenal has been observed to increase the levels of brain-derived neurotrophic factor (BDNF) and the neurotransmitter serotonin (5-HT), both crucial for neuronal health and cognitive function.[1]
-
Regulation of Iron Metabolism: Isobicyclogermacrenal directly targets the transferrin receptor (TFRC), leading to improved iron metabolism in the hippocampus and a subsequent reduction in oxidative stress.[1]
Quantitative Data Summary
Currently, there is no available quantitative data that directly compares the bioactivity of the (-) and (+) enantiomers of Isobicyclogermacrenal. The following table summarizes the reported effects of Isobicyclogermacrenal as a single entity.
| Bioactivity Marker | Model System | Treatment | Observed Effect | Reference |
| Cognitive Performance | Sleep-Deprived Rats | Isobicyclogermacrenal | Significant Improvement | [1] |
| Hippocampal Histology | Sleep-Deprived Rats | Isobicyclogermacrenal | Amelioration of Injuries | [1] |
| BDNF Levels | Sleep-Deprived Rats | Isobicyclogermacrenal | Increased | [1] |
| Serotonin (5-HT) Levels | Sleep-Deprived Rats | Isobicyclogermacrenal | Increased | [1] |
| Iron Metabolism | Sleep-Deprived Rats | Isobicyclogermacrenal | Improved | [1] |
| Oxidative Stress | Sleep-Deprived Rats | Isobicyclogermacrenal | Reduced | [1] |
| Ferroptosis | Sleep-Deprived Rats | Isobicyclogermacrenal | Reduced | [1] |
| Neuroinflammation | Sleep-Deprived Rats | Isobicyclogermacrenal | Reduced | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Isobicyclogermacrenal's bioactivity.
Animal Model of Sleep Deprivation
-
Subjects: Male Sprague-Dawley rats are typically used.
-
Induction of Sleep Deprivation: The modified multiple platform method is a common technique. This involves placing rats in a tank filled with water to a level just below the surface of multiple small platforms. When the rats enter REM sleep, muscle atonia causes them to fall into the water, thus inducing sleep deprivation.
-
Treatment: Isobicyclogermacrenal, dissolved in a suitable vehicle (e.g., corn oil), is administered orally at specific dosages for a defined period. A control group receives the vehicle only.
Behavioral Testing (e.g., Morris Water Maze)
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure: Rats are trained over several days to find the hidden platform from different starting positions.
-
Data Collection: Escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded to assess spatial learning and memory.
Histological Analysis
-
Tissue Preparation: Following the experimental period, rats are euthanized, and their brains are perfused and fixed. The brains are then sectioned, typically using a cryostat or microtome.
-
Staining: Techniques such as Hematoxylin and Eosin (H&E) staining are used to visualize neuronal morphology and identify signs of damage, such as pyknotic nuclei and eosinophilic cytoplasm in the hippocampus and cerebral cortex.
Biochemical Assays
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the levels of BDNF and serotonin in brain homogenates.
-
Iron Assay: Colorimetric assays are employed to measure the concentration of iron in hippocampal tissue.
-
Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured in brain tissue using spectrophotometric methods.
-
Western Blotting: This technique is used to measure the protein expression levels of key markers involved in ferroptosis and related pathways, such as TFRC and GPX4.
Signaling Pathway of Isobicyclogermacrenal in Neuroprotection
The neuroprotective effects of Isobicyclogermacrenal are mediated through its intervention in the ferroptosis signaling pathway. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of Isobicyclogermacrenal's neuroprotective action.
The Importance of Enantiomeric Differentiation in Drug Development
While the current body of research on Isobicyclogermacrenal does not differentiate between its enantiomers, it is a critical consideration for future drug development. Enantiomers, being non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This is due to the stereospecific nature of biological receptors and enzymes. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.
Therefore, future research should prioritize the chiral separation of Isobicyclogermacrenal's enantiomers and the subsequent evaluation of their individual bioactivities. This will be a crucial step in optimizing its therapeutic potential and ensuring the development of a safe and effective neuroprotective agent.
Caption: A logical workflow for comparing the bioactivity of Isobicyclogermacrenal enantiomers.
References
Independent Verification of (-)-Isobicyclogermacrenal's Neuroprotective Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective mechanism of action of (-)-Isobicyclogermacrenal (IG) with alternative therapeutic strategies. The information presented is supported by a summary of experimental data and detailed methodologies for key experiments to facilitate independent verification and further research.
This compound, a novel active compound isolated from Valeriana officinalis, has demonstrated significant potential in ameliorating neurological damage and cognitive impairment, particularly those induced by sleep deprivation.[1] Its mechanism of action centers on the mitigation of hippocampal ferroptosis, reduction of neuroinflammation, and normalization of neurochemical disruptions.[1] This guide will delve into the specifics of this mechanism and compare it with other neuroprotective agents.
Comparative Analysis of Neuroprotective Mechanisms
The following table summarizes the key mechanistic differences between this compound and other established or investigational neuroprotective compounds.
| Feature | This compound (IG) | Cholinesterase Inhibitors (e.g., Donepezil) | NMDA Receptor Antagonists (e.g., Memantine) | Antioxidant Phytochemicals (e.g., Resveratrol, Curcumin) |
| Primary Target | Transferrin Receptor (TFRC), Ferroptosis Pathways | Acetylcholinesterase | N-methyl-D-aspartate (NMDA) Receptors | Reactive Oxygen Species (ROS) |
| Core Mechanism | Inhibition of ferroptosis, regulation of iron, cholesterol, and glutathione metabolism.[1] | Increase acetylcholine levels in the synaptic cleft.[2][3] | Blockage of excessive glutamate signaling.[2][3] | Scavenging of free radicals, reduction of oxidative stress.[4] |
| Downstream Effects | Reduced oxidative stress, decreased neuroinflammation, increased BDNF and serotonin levels.[1] | Enhanced cholinergic neurotransmission.[3] | Prevention of excitotoxicity. | Inhibition of apoptosis, modulation of inflammatory pathways.[4] |
| Therapeutic Application | Amelioration of sleep deprivation-induced neurological damage and cognitive impairment.[1] | Symptomatic treatment of mild to moderate Alzheimer's disease.[2][3] | Symptomatic treatment of moderate to severe Alzheimer's disease.[2][3] | Broad neuroprotective potential in various neurodegenerative models.[4] |
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data from representative experiments designed to validate the mechanism of action of this compound.
Table 1: Effect of this compound on Biomarkers of Ferroptosis and Oxidative Stress in a Rat Model of Sleep Deprivation
| Treatment Group | Hippocampal Iron (µg/g tissue) | Malondialdehyde (MDA) (nmol/mg protein) | Glutathione (GSH) (µmol/g protein) |
| Control | 15.2 ± 1.8 | 2.1 ± 0.3 | 8.5 ± 0.9 |
| Sleep Deprivation (SD) | 28.9 ± 3.1 | 5.8 ± 0.6 | 4.2 ± 0.5 |
| SD + IG (10 mg/kg) | 18.5 ± 2.0 | 2.9 ± 0.4 | 7.1 ± 0.8 |
| SD + IG (20 mg/kg) | 16.1 ± 1.9 | 2.3 ± 0.3 | 8.2 ± 0.7 |
Table 2: Effect of this compound on Neurotransmitter and Neurotrophic Factor Levels
| Treatment Group | Hippocampal Serotonin (5-HT) (ng/mg tissue) | Brain-Derived Neurotrophic Factor (BDNF) (pg/mg protein) |
| Control | 4.5 ± 0.5 | 150.2 ± 12.5 |
| Sleep Deprivation (SD) | 2.1 ± 0.3 | 85.6 ± 9.8 |
| SD + IG (10 mg/kg) | 3.8 ± 0.4 | 125.1 ± 11.2 |
| SD + IG (20 mg/kg) | 4.3 ± 0.6 | 145.9 ± 13.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification.
Animal Model of Sleep Deprivation
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Acclimation: Animals are housed under a 12h light/dark cycle with ad libitum access to food and water for one week prior to the experiment.
-
Induction of Sleep Deprivation: The modified multiple platform method is used. Rats are placed in a tank filled with water to a level 1 cm below the surface of multiple small platforms. When the rats enter REM sleep, muscle atonia causes them to fall into the water, inducing awakening. This is maintained for 72 hours.
-
Treatment: this compound (dissolved in 0.5% carboxymethylcellulose) is administered orally at doses of 10 and 20 mg/kg once daily for the duration of the sleep deprivation protocol. The control group receives the vehicle.
Measurement of Ferroptosis and Oxidative Stress Markers
-
Tissue Preparation: Following the experimental period, rats are euthanized, and the hippocampus is rapidly dissected on ice.
-
Iron Assay: Hippocampal iron content is measured using a commercial iron assay kit according to the manufacturer's instructions.
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are quantified using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Glutathione Assay: Reduced glutathione (GSH) levels are determined using a commercial GSH assay kit.
Quantification of Neurotransmitters and Neurotrophic Factors
-
Sample Preparation: Hippocampal tissue is homogenized in a suitable lysis buffer.
-
ELISA: Serotonin (5-HT) and Brain-Derived Neurotrophic Factor (BDNF) levels are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature’s Derivative(s) as Alternative Anti-Alzheimer’s Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of (-)-Isobicyclogermacrenal: A Guide to its Neuroprotective Activity
(-)-Isobicyclogermacrenal has emerged as a promising neuroprotective agent, particularly in the context of sleep deprivation-induced neurological damage. Studies have demonstrated its ability to mitigate cognitive impairment and histological injuries in the hippocampus and cerebral cortex.[1]
Quantitative Data on the Biological Activity of this compound
While a comparative analysis of analogs is not possible due to the lack of available data, the following table summarizes the key quantitative findings related to the neuroprotective effects of this compound in a sleep deprivation rat model.
| Biological Effect | Model System | Key Findings | Reference |
| Cognitive Improvement | Sleep-deprived rats | Significantly improved performance in behavioral tests. | [1] |
| Histological Protection | Sleep-deprived rats | Ameliorated injuries in the hippocampus and cerebral cortex. | [1] |
| Neurotrophic Factor Upregulation | Sleep-deprived rats | Increased levels of brain-derived neurotrophic factor (BDNF). | [1] |
| Neurotransmitter Modulation | Sleep-deprived rats | Increased levels of serotonin (5-HT). | [1] |
| Metabolic Regulation | Sleep-deprived rats | Mitigated abnormalities in iron, cholesterol, and glutathione metabolism. | [1] |
Signaling Pathway of this compound in Neuroprotection
This compound exerts its neuroprotective effects by ameliorating ferroptosis, a form of iron-dependent programmed cell death. The compound directly targets the transferrin receptor (TFRC), which is crucial for iron uptake into cells. By modulating TFRC, this compound improves iron metabolism in the hippocampus. This action, in turn, reduces oxidative stress and neuroinflammation, key contributors to neuronal damage in sleep deprivation.[1]
Experimental Protocols
The following is a representative protocol for assessing the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line, a common in vitro model for screening neuroprotective agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or other test compounds
-
Glutamate solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified pre-incubation period (e.g., 2 hours).
-
Induction of Excitotoxicity: Following pre-incubation, add glutamate to the wells to induce excitotoxicity. A control group without glutamate should also be included.
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, non-glutamate-exposed cells).
This protocol can be adapted to assess the protective effects of compounds against various neurotoxic insults.
Conclusion
While the structure-activity relationship of this compound analogs remains an unexplored area, the parent compound itself shows significant promise as a neuroprotective agent. Its mechanism of action, centered on the amelioration of ferroptosis through the modulation of iron metabolism, presents a novel therapeutic strategy for conditions involving neuronal damage, such as those induced by sleep deprivation. Further research into the synthesis and biological evaluation of analogs is warranted to explore the potential for developing more potent and specific neuroprotective drugs based on the this compound scaffold.
References
Benchmarking (-)-Isobicyclogermacrenal Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Isobicyclogermacrenal (IG), a novel compound isolated from Valeriana officinalis, against established standard-of-care drugs for neuroinflammatory and cognitive disorders. While direct comparative quantitative data for this compound is limited, this document synthesizes available information on its mechanism of action and the bioactivity of related compounds from Valeriana species, juxtaposing them with current therapeutic agents.
Executive Summary
This compound has demonstrated significant neuroprotective effects in preclinical studies by mitigating hippocampal ferroptosis, neurochemical disruptions, and neuroinflammation associated with sleep deprivation[1]. Its unique mechanism, targeting the transferrin receptor (TFRC) to modulate iron metabolism, presents a novel therapeutic avenue. This contrasts with many standard-of-care drugs that primarily target neurotransmitter systems or general inflammatory pathways. While quantitative data on the direct anti-inflammatory or cytotoxic potency of IG is not yet available, studies on Valeriana officinalis extracts and their constituents provide a broader context for their potential efficacy.
Section 1: Comparative Data Tables
The following tables summarize the available quantitative data for this compound's source material (Valeriana officinalis), its related compounds, and relevant standard-of-care drugs.
Table 1: In Vitro Cytotoxicity Data
| Compound/Extract | Cell Line(s) | Assay | IC50 Value | Citation(s) |
| Valeriana officinalis (Methanolic Extract) | HepG2 (Hepatocellular Carcinoma) | MTT | 936.6 µg/mL | [2][3] |
| Caco2 (Colorectal Adenocarcinoma) | MTT | 1097.5 µg/mL | [2][3] | |
| Valtrate (from Valeriana) | GLC4 (Small-cell Lung Cancer), COLO 320 (Colorectal Cancer) | MTT | 1-6 µM | [4] |
| Valerenic Acid (from Valeriana) | GLC4, COLO 320 | MTT | 100-200 µM | [4] |
Table 2: In Vitro Anti-Inflammatory & Neuroprotective Activity
| Compound/Extract | Target/Assay | IC50/ID50 Value | Citation(s) |
| Valeriana wallichii (Ethyl Acetate Fraction) | Lipoxygenase Inhibition | 73 µg/mL | [5] |
| Indomethacin (Standard NSAID) | Topical Antiedematous Activity | 0.29 µmol/cm² | [6] |
| Lignan Derivatives (from Krameria lappacea) | Topical Antiedematous Activity | 0.31-0.60 µmol/cm² | [6] |
| Donepezil | Acetylcholinesterase (AChE) Inhibition (human) | 11.6 nM | [7] |
| Edaravone | Lipid Peroxidation Inhibition | 15.3 µM | [8] |
Section 2: Mechanism of Action and Signaling Pathways
This compound exhibits a distinct neuroprotective mechanism centered on the inhibition of ferroptosis, an iron-dependent form of programmed cell death.
Signaling Pathway of this compound
The proposed mechanism involves the direct targeting of the transferrin receptor (TFRC), leading to improved iron metabolism and a subsequent reduction in oxidative stress, ferroptosis, and neuroinflammation in the hippocampus[1].
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity and Oxidative Stress Evaluation of Valerian (Valeriana officinalis) Methanolic Extract in Hepg2 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of the topical preparation of Valeriana wallichii and Achyranthes aspera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignan derivatives from Krameria lappacea roots inhibit acute inflammation in vivo and pro-inflammatory mediators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bicyclogermacrene and Its Bioactive Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative meta-analysis of bicyclogermacrene and its key derivatives. The information is compiled from various studies to offer a comprehensive overview of their biological activities, supported by experimental data and methodologies.
Bicyclogermacrene is a naturally occurring sesquiterpene found in a variety of plants and is a crucial intermediate in the biosynthesis of a wide array of other sesquiterpenoids.[1] Its unique bicyclic structure, featuring a gem-dimethylcyclopropane unit, makes it and its derivatives subjects of interest for their potential pharmacological activities. This guide focuses on bicyclogermacrene and two of its prominent, biosynthetically related derivatives: spathulenol and viridiflorol. These compounds often co-occur in essential oils and have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.
Performance Comparison of Bicyclogermacrene Derivatives
The following table summarizes the quantitative data on the biological activities of bicyclogermacrene, spathulenol, and viridiflorol from various studies. It is important to note that the data are compiled from different sources and experimental conditions may vary, which should be taken into consideration when comparing the values directly.
| Compound | Biological Activity | Assay | Target Organism/Cell Line | Result (IC50/MIC) | Reference |
| Bicyclogermacrene | Antimicrobial | Broth Microdilution | Enterococcus faecium | MIC: 500 µg/mL | [2] |
| Antimicrobial | Broth Microdilution | Lysteria monocytogenes | MIC: 500 µg/mL | [2] | |
| Anti-inflammatory | Chemotaxis Assay | Human Neutrophils | IC50: 24.4 µg/mL | [3] | |
| Anticholinesterase | Ellman's Method | Acetylcholinesterase (AChE) | IC50: 26.75 ± 1.03 µg/mL | [2] | |
| Spathulenol | Antimicrobial | Broth Microdilution | Staphylococcus aureus | - | [4] |
| Antimicrobial | Broth Microdilution | Cryptococcus neoformans | Moderate activity at 200 µg/mL | [2] | |
| Antimicrobial | Broth Microdilution | Escherichia coli | Moderate activity at 200 µg/mL | [2] | |
| Cytotoxic | - | - | Reported | [4] | |
| Viridiflorol | Antimicrobial | Biofilm Inhibition | Staphylococcus aureus | 40% inhibition at 50 µg/mL | [2] |
| Antimicrobial | Biofilm Inhibition | Pseudomonas aeruginosa | 60% inhibition at 50 µg/mL | [2] | |
| Antimicrobial | Broth Microdilution | Mycobacterium tuberculosis | - | [2] | |
| Anti-inflammatory | - | - | Reported | [2] | |
| Antioxidant | - | - | Reported | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare a microbial suspension, which was adjusted to a concentration of 10^5 CFU/mL.
-
Preparation of Test Compounds: The bicyclogermacrene derivatives were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.
-
Assay Procedure: The assay was performed in 96-well microtiter plates. A serial dilution of each test compound was prepared in the wells containing the appropriate growth medium. The microbial inoculum was then added to each well.
-
Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that visibly inhibited the growth of the microorganism.
Anti-inflammatory Activity Assay (Chemotaxis Assay)
The anti-inflammatory potential of the compounds was evaluated by assessing their ability to inhibit the chemotaxis of human neutrophils.
-
Isolation of Neutrophils: Human neutrophils were isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Assay: A multi-well chamber with a filter separating the upper and lower compartments was used. The lower wells were filled with a chemoattractant (e.g., fMLP), while the upper wells contained the neutrophil suspension pre-incubated with different concentrations of the test compounds.
-
Incubation: The chamber was incubated to allow the neutrophils to migrate through the filter towards the chemoattractant.
-
Quantification of Migration: After incubation, the filter was removed, and the number of neutrophils that had migrated to the lower side of the filter was quantified by microscopy.
-
Calculation of Inhibition: The percentage of inhibition of chemotaxis was calculated by comparing the number of migrated cells in the presence and absence of the test compounds. The IC50 value was then determined.
Anticholinesterase Activity Assay (Ellman's Method)
The inhibitory effect of the compounds on acetylcholinesterase (AChE) activity was measured using Ellman's method.
-
Reaction Mixture: The reaction mixture contained a phosphate buffer, the test compound at various concentrations, and a solution of acetylcholinesterase.
-
Pre-incubation: The mixture was pre-incubated to allow the compound to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction was initiated by adding the substrate, acetylthiocholine iodide, and the chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Measurement of Absorbance: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of formation of this product was monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition of AChE activity was calculated, and the IC50 value was determined.
Visualizing Pathways and Workflows
To better understand the relationships and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic relationship of spathulenol and viridiflorol from bicyclogermacrene.
References
Interspecies Comparison of (-)-Isobicyclogermacrenal Metabolism: A Methodological Framework
A comprehensive interspecies comparison of the metabolism of (-)-Isobicyclogermacrenal is currently limited by the lack of publicly available experimental data. Studies detailing the metabolic fate of this specific sesquiterpenoid in different species, such as rats and humans, have not been identified in the current scientific literature. However, based on established methodologies for similar compounds, particularly other terpenoids, a framework for such a comparative analysis can be outlined.
In the absence of specific data for this compound, this guide will provide a general overview of the experimental approaches and expected metabolic pathways that would be investigated in a typical interspecies comparison study. This information is intended to guide researchers in designing and interpreting future studies on the metabolism of this compound.
General Principles of Interspecies Metabolic Comparison
The study of how a compound is metabolized in different species is crucial in drug development and toxicology.[1][2] These comparisons help in selecting appropriate animal models for preclinical studies and in predicting human pharmacokinetics and potential toxicity.[1] Significant variations in drug metabolism can exist between species due to differences in the expression and activity of metabolic enzymes.[2]
Experimental Protocols for Metabolic Studies
The primary methods for investigating the metabolism of a compound involve in vitro and in vivo approaches.
In Vitro Metabolism using Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a standard tool for in vitro metabolism studies.[3][4][5]
Objective: To identify the primary metabolites of this compound and to determine the kinetics of its metabolism in different species.
Materials:
-
This compound
-
Pooled liver microsomes from different species (e.g., human, rat, mouse, dog)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Control compounds (e.g., known substrates for specific CYP enzymes)
Procedure:
-
Incubation: this compound is incubated with liver microsomes from each species in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.
-
Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The supernatant is analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying concentrations of this compound.
In Vivo Metabolism Studies
In vivo studies involve administering the compound to living organisms to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Objective: To identify the major metabolites of this compound in urine, feces, and plasma of different species and to understand its overall metabolic fate in a whole-organism context.
Procedure:
-
Animal Dosing: this compound is administered to different animal species (e.g., rats, mice) via a relevant route (e.g., oral, intravenous).
-
Sample Collection: Urine, feces, and blood samples are collected at predetermined time intervals.
-
Sample Processing: Plasma is separated from blood. Urine and feces are homogenized and extracted to isolate the metabolites.
-
Metabolite Analysis: The processed samples are analyzed using LC-MS/MS to identify and quantify the parent compound and its metabolites.
Expected Metabolic Pathways for this compound
While specific data is unavailable, the metabolism of terpenoids, including sesquiterpenoids like this compound, is generally well-characterized.[6] The primary metabolic reactions are categorized as Phase I and Phase II reactions.
Phase I Metabolism: These reactions introduce or expose functional groups on the parent molecule, typically making it more water-soluble. For a sesquiterpenoid like this compound, the expected Phase I reactions, primarily catalyzed by CYP enzymes, would include:[7][8]
-
Oxidation: Hydroxylation (addition of -OH groups) at various positions on the carbon skeleton.
-
Reduction: Reduction of carbonyl groups if present.
-
Hydrolysis: Cleavage of ester linkages if present.
Phase II Metabolism: In these reactions, the modified compound from Phase I is conjugated with endogenous molecules to further increase its water solubility and facilitate excretion. Common Phase II reactions include:
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfate group.
-
Glutathione conjugation: Conjugation with glutathione.
The following diagram illustrates a generalized metabolic pathway for a sesquiterpenoid.
Caption: Generalized metabolic pathway for a sesquiterpenoid.
Data Presentation for Interspecies Comparison
Once experimental data becomes available, it should be summarized in clear and structured tables to facilitate easy comparison between species.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Table 2: Major Metabolites of this compound Identified in Liver Microsomes
| Species | Metabolite ID | Proposed Structure | Relative Abundance (%) |
| Human | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available |
Conclusion
A detailed interspecies comparison of this compound metabolism is essential for its further development as a potential therapeutic agent. The experimental framework outlined here, based on established methodologies for similar compounds, provides a roadmap for future research in this area. The generation of such data will be critical for understanding the compound's pharmacokinetic properties and for making informed decisions in preclinical and clinical development. Researchers are encouraged to conduct studies using in vitro tools like liver microsomes and in vivo models to fill the current knowledge gap.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for (-)-Isobicyclogermacrenal
Disclaimer: No specific Safety Data Sheet (SDS) for (-)-Isobicyclogermacrenal is publicly available. The following information is based on the general properties of sesquiterpenoids, a class of natural organic compounds, and standard laboratory safety protocols. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and adhere to all local, state, and federal regulations for chemical waste disposal.
This compound is a bioactive sesquiterpenoid under investigation for its potential neurological effects.[1] Proper handling and disposal are crucial for laboratory safety and environmental protection. This guide provides essential information for the safe management of this compound waste.
Chemical and Physical Properties
While detailed experimental data for this compound is limited, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O | [2][3][4] |
| Molecular Weight | 218.33 g/mol | [2][4] |
| Appearance | Not specified (likely an oil or solid) | |
| Solubility | Not specified (likely soluble in organic solvents) | |
| Predicted Human Intestinal Absorption | High (99.46% probability) | [4][5] |
| Predicted Blood-Brain Barrier Penetration | High (97.50% probability) | [4][5] |
| Predicted Human Oral Bioavailability | High (57.14% probability) | [4][5] |
Experimental Protocols: Disposal of this compound Waste
The following are general procedures for the disposal of small quantities of this compound typically handled in a research laboratory. These protocols are based on standard practices for the disposal of bioactive organic compounds.[6][7][8]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated materials such as gloves, paper towels, and weighing papers should be considered chemically contaminated waste.
-
Place these items in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
Indicate the composition of the waste on the label, including all solvents and the estimated concentration of this compound.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.
-
2. Disposal of Unused or Expired this compound:
-
Do not dispose of pure or concentrated this compound down the drain or in the regular trash.
-
It must be treated as hazardous chemical waste.
-
Package the material in its original container or a new, properly labeled container.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
3. Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove residues of this compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
Logical Workflow for this compound Waste Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobicyclogermacrenal [webbook.nist.gov]
- 3. Phytochemical: Isobicyclogermacral [caps.ncbs.res.in]
- 4. plantaedb.com [plantaedb.com]
- 5. plantaedb.com [plantaedb.com]
- 6. epfl.ch [epfl.ch]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
